Brilliant Red
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJOORKDYOPQLS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba(C17H12ClN2O4S)2, C34H24BaCl2N4O8S2 | |
| Record name | D&C RED 9 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20092 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15958-19-7 (Parent) | |
| Record name | C.I. Pigment Red 53 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005160021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021229 | |
| Record name | C.I. Pigment Red 53 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D&c red 9 appears as odorless yellowish-red or reddish-orange powder. (NTP, 1992), Dry Powder; Dry Powder, Water or Solvent Wet Solid; NKRA; Other Solid; Pellets or Large Crystals, Red solid; [HSDB] Red powder; [MSDSonline], YELLOW-TO-RED POWDER. | |
| Record name | D&C RED 9 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20092 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D&C Red 9 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4104 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SLIGHTLY SOL IN WATER & ETHANOL; INSOL IN ACETONE & BENZENE, Solubility in water, g/100ml at 20 °C: >0.00013 | |
| Record name | D&C RED 9 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20092 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. PIGMENT RED 53:1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.73 (NTP, 1992) - Denser than water; will sink, 1.66 g/cu cm, 1.66 g/cm³ | |
| Record name | D&C RED 9 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20092 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. PIGMENT RED 53:1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Analysis of commercial samples of D&C Red No 9 revealed the presence of 11 aromatic azo compounds (subsiduary colours), at levels up to 27 ppm (mg/kg), derived from aromatic impurities in the Red Lake C Amine (2-amino- 4-methyl-5-chlorobenzenesulfonic acid) precursor | |
| Record name | C.I. PIGMENT RED 53:1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red powder | |
CAS No. |
5160-02-1 | |
| Record name | D&C RED 9 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20092 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Pigment Red 53 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005160021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 53 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRILLIANT RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FO1ZO92Y1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. PIGMENT RED 53:1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
649 to 653 °F (decomposes) (NTP, 1992), 343-345 °C (decomposes) | |
| Record name | D&C RED 9 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20092 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. PIGMENT RED 53:1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to Brilliant Red (Diketopyrrolopyrrole-Based) Dyes for Advanced Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of a class of high-performance synthetic organic pigments known as Brilliant Red dyes, focusing on the diketopyrrolopyrrole (DPP) core structure. While several compounds are generically referred to as "this compound," this guide centers on derivatives of Pigment Red 254 (CAS No. 84632-65-5), a foundational molecule renowned for its vibrant color and exceptional stability.[1][2] Through chemical modification, this robust scaffold is transformed into a versatile platform for creating advanced fluorescent probes for biological imaging and analysis.[3][4]
Core Compound: Pigment Red 254
The parent compound for this class of this compound dyes is Pigment Red 254 (C.I. 56110), a member of the diketopyrrolopyrrole (DPP) family.[5] Its rigid, planar structure and extensive electron conjugation are responsible for its brilliant color and outstanding stability against heat, light, and solvents.[6] However, its inherent insolubility in most common solvents limits its direct use in biological systems.[7] To overcome this, researchers modify the core structure, primarily through N-alkylation, to improve solubility and introduce functionalities for specific biological targeting.[8]
Table 1: Core Properties of Pigment Red 254
| Property | Value |
| CAS Number | 84632-65-5[2] |
| Synonyms | C.I. Pigment Red 254, DPP Pigment Red BO, Fast Red DPP[1][2] |
| Molecular Formula | C₁₈H₁₀Cl₂N₂O₂[1] |
| Molecular Weight | 357.19 g/mol [1] |
| Appearance | This compound powder[1] |
| Melting Point | > 300°C[9] |
| Key Feature | High thermal and photostability[8] |
| Primary Limitation | Very low solubility in aqueous and organic solvents[7] |
Photophysical Properties of Soluble DPP-Based Fluorescent Probes
Functionalization of the DPP core yields soluble derivatives with exceptional photophysical properties, making them superior alternatives to traditional fluorophores like fluorescein. These probes are characterized by high fluorescence quantum yields (FQY), large molar absorptivity, and excellent photostability.[10][11] Their absorption and emission wavelengths can be tuned by modifying the aromatic groups at the 3 and 6 positions of the DPP core, enabling the development of probes that emit in the red to near-infrared (NIR) regions, which is ideal for biological imaging due to reduced autofluorescence and deeper tissue penetration.[11][12]
Table 2: Representative Photophysical Properties of Functionalized DPP Dyes
| Derivative Type | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Diphenyl DPP | ~520 | ~528 | 0.44 (in DMF) | 53,800 (in DMF) | [13] |
| Thienyl-DPP | ~460 | ~530 | 0.56 (in PBS) | ~76,000 | [11] |
| Furan-DPP | ~525 | ~593 | 0.80 (in DMF) | - | [3] |
| Lysosome-Targeting Probe (LysoDPP-C4) | ~450 | ~550 | - | - | [14] |
Experimental Protocols
The following are generalized protocols for the application of soluble this compound (DPP-based) dyes in cellular imaging. Optimization is recommended for specific cell types, probe derivatives, and instrumentation.
Protocol 1: Live-Cell Staining and Imaging
This protocol outlines the steps for staining living cells with a cell-permeant DPP-based fluorescent probe.
Materials:
-
Cell-permeant this compound (DPP-based) fluorescent probe
-
Anhydrous dimethyl sulfoxide (DMSO) for stock solution
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence or confocal microscope
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the DPP-based probe in anhydrous DMSO. Store desiccated at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration (typically 0.5-10 µM) in pre-warmed, serum-free culture medium or a suitable buffer like HBSS. Vortex briefly to ensure complete dissolution.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[15][16]
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound dye.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells immediately using a fluorescence or confocal microscope equipped with appropriate filter sets for the specific DPP derivative's excitation and emission spectra. c. To minimize phototoxicity, use the lowest possible laser power and shortest exposure time required to obtain a satisfactory signal-to-noise ratio.
Protocol 2: Fixed-Cell Staining (Immunofluorescence Counterstaining)
This protocol describes using a DPP-based dye as a counterstain after immunofluorescence procedures.
Materials:
-
Fixed and permeabilized cells on coverslips (e.g., fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100)
-
DPP-based fluorescent probe
-
PBS
-
Antifade mounting medium
Procedure:
-
Complete Primary/Secondary Antibody Steps: Perform standard immunofluorescence staining for your target of interest.
-
DPP Staining: After the final wash step following secondary antibody incubation, add the DPP probe diluted in PBS (typically 1-5 µM) to the coverslips.
-
Incubation: Incubate for 10-20 minutes at room temperature, protected from light.
-
Final Washes: Wash the coverslips three times with PBS for 5 minutes each to remove excess dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image using a fluorescence microscope with the appropriate filter sets for your primary antibody's fluorophore and the DPP counterstain.
Visualizations: Workflows and Conceptual Applications
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a live-cell imaging experiment using a this compound (DPP-based) fluorescent probe.
Caption: A standard workflow for live-cell imaging with a DPP-based fluorescent probe.
Conceptual Application in Signaling Pathway Analysis
DPP-based probes are not direct participants in signaling pathways but are powerful tools for their study. By designing derivatives that respond to changes in the local environment (e.g., ion concentration, pH, reactive oxygen species), they can act as reporters for signaling events.[14][17] For example, a custom DPP probe could be designed to fluoresce upon binding to Zn²⁺, a cation involved in various signaling cascades.
The diagram below illustrates a hypothetical GPCR signaling pathway where a custom "this compound" DPP-based zinc probe could be used to visualize a downstream event.
Caption: Conceptual use of a DPP-based Zn²⁺ probe in a GPCR signaling cascade.
References
- 1. Pigment Red 254 [dyestuffintermediates.com]
- 2. Pigment red 254|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]
- 3. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CINIC-Products [cinic.com]
- 6. Pigment Red 254 | High-Performance Diketopyrrolopyrrole Pigment [benchchem.com]
- 7. Fluorescent red dye for microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 8. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. Diketopyrrolopyrrole: this compound pigment dye-based fluorescent probes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 16. labs.pbrc.edu [labs.pbrc.edu]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of "Brilliant Red" Compounds
Disclaimer: The term "Brilliant Red" is a non-specific descriptor for a variety of chemical compounds, primarily synthetic dyes and pigments. It does not refer to a single, defined therapeutic agent. This guide provides a detailed overview of the prominent chemical entities historically and industrially referred to as "this compound" for an audience of researchers, scientists, and drug development professionals.
Introduction: The Ambiguity of "this compound"
The designation "this compound" has been applied to several distinct molecules over the last century, each with a unique history, chemical structure, and application. For the scientific community, it is crucial to recognize that this term is a trade or common name and lacks the precision of a systematic chemical identifier. This guide will delineate the key compounds known as "this compound," focusing on their discovery, synthesis, and biological interactions where applicable.
Para Red (Pigment Red 1)
Para Red is a bright, cherry-red synthetic azo dye discovered in 1880 by von Gallois and Ullrich[1]. While it produces a vibrant color on cellulose fabrics, its poor water fastness has limited its use in textiles[1][2].
Synthesis of Para Red
The synthesis of Para Red is a classic example of an azo coupling reaction.
Experimental Protocol:
-
Diazotization of p-Nitroaniline: An aromatic amine, p-nitroaniline, is converted into a diazonium salt. This is achieved by reacting p-nitroaniline with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl), at a low temperature (0-5 °C)[3][4][5].
-
Preparation of Coupling Component: A solution of the coupling component, 2-naphthol (beta-naphthol), is prepared in an alkaline solution, such as aqueous sodium hydroxide[4].
-
Azo Coupling: The diazonium salt solution is slowly added to the 2-naphthol solution. The electrophilic diazonium salt attacks the electron-rich 2-naphthol at the alpha position to form the azo dye, Para Red. The reaction is carried out at a low temperature to ensure stability of the diazonium salt[2][4].
-
Isolation: The resulting red precipitate is isolated by filtration, washed, and dried[3][4].
Caption: Synthesis of Para Red via diazotization and azo coupling.
Properties and Applications of Para Red
| Property | Value | Reference |
| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol | [1] |
| Molecular Formula | C16H11N3O3 | [2] |
| Molar Mass | 293.28 g/mol | [2] |
| Melting Point | 248-252 °C | [2] |
| Solubility | Insoluble in water and ethanol | [2] |
| Applications | Formerly in metal finishes and printing inks | [2] |
Reactive Red 4 (C.I. 18105)
Reactive Red 4 is a synthetic azo dye used in the textile industry for coloring silk and polyamide fabrics[6]. Its reactive triazine group allows it to form covalent bonds with the fibers, providing high color fastness[6].
Synthesis of Reactive Red 4
The synthesis of Reactive Red 4 is a multi-step process.
Experimental Protocol:
The manufacturing process involves the condensation of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 2,4-diaminobenzenesulfonic acid. The resulting product is then diazotized and coupled with 4-formamido-5-hydroxynaphthalene-2,7-disulfonic acid (N-formyl H-acid)[7].
Caption: Key steps in the synthesis of Reactive Red 4.
Properties of Reactive Red 4
| Property | Value | Reference |
| Molecular Formula | C32H19ClN8Na4O14S4 | [6][7] |
| Molar Mass | 995.21 g/mol | [6][7] |
| Appearance | Deep red powder | [7] |
| Solubility in Water | 50 g/L at 25 °C | [7] |
| Application | Dyeing of cotton and viscose fabrics | [7] |
Brilliant Vital Red
Brilliant Vital Red is a historical dye that was used in early 20th-century physiological research, particularly for vital staining to study blood volume and the function of the reticuloendothelial system.
Physiological Studies and Mechanism of Uptake
Experimental Protocol:
In studies conducted on dogs, Brilliant Vital Red was injected intravenously. The concentration of the dye in the blood plasma was monitored over time. To study excretion, bile fistula dogs were used to measure the amount of dye eliminated through the bile[8].
Biological Pathway:
Brilliant Vital Red, when injected into the bloodstream, is slowly taken up by phagocytic cells (macrophages) in various organs[8][9][10]. The dye accumulates in the cytoplasm of these cells as small red granules[10]. The liver is also involved in clearing the dye from the body by excreting it into the bile[8][9][11]. These studies were instrumental in understanding the concept of phagocytosis and the challenges in "blocking" the reticuloendothelial system[8][9][12].
Caption: Uptake and clearance of Brilliant Vital Red in early physiological studies.
D&C Red No. 9
D&C Red No. 9 is a certified grade of CI Pigment Red 53:1 and is also known by the common name "this compound"[13][14]. It has been used in cosmetics and drugs in some countries[15].
Properties and Toxicological Information
| Property | Value | Reference |
| Chemical Name | 5-Chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methylbenzenesulfonic acid, barium salt (2:1) | [15] |
| CAS Number | 5160-02-1 | [14] |
| Molecular Formula | C34H24BaCl2N4O8S2 | [16] |
| Molar Mass | 888.9 g/mol | [16] |
| Applications | Lipsticks, mouthwashes, dentifrices, printing inks, crayons, rubber | [13][15] |
| Carcinogenicity | Inadequate evidence in humans; Limited evidence in experimental animals (produced splenic sarcomas in male rats) | [15] |
| Genotoxicity | Inactive in assays for gene mutation, DNA damage, and chromosomal aberrations | [15] |
Conclusion for a Technical Audience
The term "this compound" is a historical and commercial descriptor that lacks the specificity required for scientific and drug development purposes. The compounds associated with this name are primarily azo dyes and pigments with applications in the textile and cosmetic industries. While "Brilliant Vital Red" played a role in early physiological research, none of these compounds have been pursued as modern therapeutic agents. For researchers, it is imperative to use precise IUPAC names or CAS numbers to identify chemical compounds and to be aware of the potential for ambiguity when encountering common or trade names in historical literature. The toxicological data on compounds like D&C Red No. 9 also underscore the importance of rigorous safety evaluation for any chemical entity intended for human use.
References
- 1. Para red - Wikipedia [en.wikipedia.org]
- 2. Para red - CAMEO [cameo.mfa.org]
- 3. scribd.com [scribd.com]
- 4. scispace.com [scispace.com]
- 5. weighinginstru.com [weighinginstru.com]
- 6. Reactive Red 4 | 17681-50-4 | Benchchem [benchchem.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. STUDIES ON VITAL STAINING : II. THE REMOVAL OF BRILLIANT VITAL RED FROM THE BLOOD STREAM. DISTRIBUTION OF DYE BETWEEN BLOOD STREAM AND BODY TISSUES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. STUDIES ON VITAL STAINING: V. DOUBLE STAINING WITH BRILLIANT VITAL RED AND NIAGARA SKY BLUE. CORRELATION OF HISTOLOGICAL WITH PHYSIOLOGICAL DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D&C Red 9 - Hazardous Agents | Haz-Map [haz-map.com]
- 14. D&C Red No. 9 - OEHHA [oehha.ca.gov]
- 15. D&C Red No. 9 (CI Pigment Red 53:1) (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]
- 16. D&C Red 9 | C34H24BaCl2N4O8S2 | CID 21238 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Physiological Impact of Red Light on Human Systems: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the physiological effects of the color red on human biology, with a focus on applications relevant to researchers, scientists, and professionals in drug development. It synthesizes findings from psychological and physiological research, detailing the impact of red light on the autonomic nervous system, endocrine function, and cellular and molecular pathways. This document presents quantitative data in structured tables, outlines detailed experimental protocols for key studies, and provides visual representations of signaling pathways and experimental workflows through Graphviz diagrams. The objective is to offer a thorough resource for understanding and investigating the therapeutic and physiological potential of red light.
Introduction
The color red, corresponding to the longer wavelengths of the visible light spectrum, has been shown to elicit distinct and measurable physiological and psychological responses in humans. These responses range from increased arousal and alertness to the modulation of cellular processes that influence tissue repair and inflammation. This guide explores these effects from a technical perspective, bridging the gap between the psychological perception of color and its tangible biological consequences. For drug development professionals, understanding these innate physiological responses can inform novel therapeutic strategies and the design of clinical trials.
Autonomic Nervous System and Psychological Arousal
Exposure to the color red is consistently associated with an increase in physiological arousal, mediated by the sympathetic nervous system. This is often characterized by heightened alertness and excitement.
Quantitative Data: Autonomic and Psychological Responses
| Parameter | Stimulus | Observation | Study |
| Heart Rate | Red Color | Increased | [1][2][3][4] |
| Blood Pressure | Red Color | Increased | [1][2][3] |
| Respiration Rate | Red Color | Increased | [3][4] |
| Galvanic Skin Response (GSR) / Skin Conductance | Red vs. Green Light | Red light elicits a stronger GSR, indicating higher arousal. | [5] |
| Metabolism | Red Color | Enhanced | [3] |
Experimental Protocol: Measurement of Galvanic Skin Response to Color Stimuli
This protocol is based on the methodology described by Wilson (1966).[5]
Objective: To measure the difference in physiological arousal in response to red versus green light using electrodermal activity.
Materials:
-
A light-controlled booth.
-
A projection system with a translucent screen.
-
Slides of plain red and plain green.
-
A psychogalvanometer for measuring skin conductance.
-
Biopotential skin electrodes (e.g., Ag/AgCl).
-
Acetone for skin preparation.
-
Ishihara test for screening color blindness.
Procedure:
-
Participant Screening: Screen participants for color blindness using the Ishihara test.
-
Electrode Placement: Prepare the skin on the palms of the participant's hands with acetone. Attach one biopotential skin electrode to the center of each palm.
-
Adaptation Period: Seat the participant in a dark, curtained booth facing the screen. Allow for a 10-minute adaptation period with the psychogalvanometer circuit active.
-
Stimulus Presentation:
-
Present a series of 5 red and 5 green slides in alternating order.
-
Each slide is displayed for 60 seconds.
-
The design should be counterbalanced, with half the participants viewing a red slide first and the other half a green slide first.
-
-
Data Acquisition:
-
Continuously monitor skin resistance using the psychogalvanometer.
-
Record two primary measures:
-
Conductance Level: The overall level of skin conductance.
-
Galvanic Skin Response (GSR): The maximum increase in conductance from the level at the onset of the stimulus, occurring within the first 12 seconds of exposure.
-
-
-
Data Analysis:
-
Convert skin resistance to skin conductance (microsiemens, µS).
-
Compare the GSR amplitudes and conductance levels between the red and green light conditions using appropriate statistical methods (e.g., non-parametric tests if data is not normally distributed).[5]
-
Experimental Workflow: Galvanic Skin Response Measurement
Experimental workflow for measuring Galvanic Skin Response to color.
Endocrine System Modulation
Red light exposure can influence the endocrine system, particularly affecting the secretion of cortisol and melatonin, which are key regulators of the stress response and circadian rhythms, respectively.
Quantitative Data: Endocrine Responses
| Hormone | Light Condition | Observation | Study |
| Cortisol | Red Light (40 lux) at night | Significantly higher than in dark conditions. | [6][7] |
| Cortisol | Red Light in the morning | No significant increase compared to dim light. | [8] |
| Melatonin | Red Light (630 nm and 700 nm) | Small, non-significant reductions in plasma melatonin. | [9] |
| Melatonin | Red Light (631 nm) | Did not suppress melatonin levels. | [10] |
Experimental Protocol: Salivary Cortisol and Melatonin Measurement in Response to Red Light
This protocol is adapted from the methodology described by Figueiro et al. (2010).[7]
Objective: To assess the acute effects of red light exposure on salivary cortisol and melatonin levels.
Materials:
-
Light-controlled rooms.
-
Narrowband red light source (e.g., λmax = 630 nm) and blue light source (e.g., λmax = 470 nm) for comparison, capable of delivering a specified illuminance (e.g., 40 lux) at the cornea.
-
Salivettes or other saliva collection devices.
-
Assay kits (e.g., ELISA) for cortisol and melatonin.
-
Centrifuge and freezer for sample processing and storage.
Procedure:
-
Participant Acclimation: Participants are acclimated to the laboratory environment. A baseline night in dim light (<5 lux) can be used to establish individual circadian profiles.
-
Experimental Design: A within-subjects, counterbalanced design is employed. Participants are exposed to different lighting conditions (e.g., red light, blue light, and a dark control) in separate sessions.
-
Light Exposure:
-
Participants are kept awake for an extended period (e.g., 27 hours) under constant supervision.
-
At specified intervals, participants are exposed to one hour of the experimental light condition (e.g., 40 lux of red light at the cornea).
-
-
Saliva Collection:
-
Saliva samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the protocol.[9][11]
-
Participants should not eat, drink, or brush their teeth for at least 15-30 minutes before each collection.[6][12]
-
To collect a sample, the participant places a cotton swab from the Salivette in their mouth for a specified time (e.g., 90 seconds to 2 minutes) until saturated, without chewing.[6][13]
-
The swab is returned to the Salivette without being touched.
-
-
Sample Processing and Analysis:
-
Collected samples are centrifuged to separate the saliva.
-
Saliva is frozen until analysis.
-
Cortisol and melatonin concentrations are determined using validated assay kits.
-
-
Data Analysis:
-
Hormone levels are compared across the different light conditions at various time points.
-
Statistical analyses (e.g., ANOVA, t-tests) are used to determine significant differences.
-
Logical Diagram: Light-Induced Endocrine Response Pathway
Simplified pathway of light's influence on endocrine function.
Cellular and Molecular Mechanisms of Red Light Therapy (Photobiomodulation)
Red light therapy, or photobiomodulation (PBM), utilizes low-level red and near-infrared light to stimulate healing, relieve pain, and reduce inflammation. The primary mechanism involves the absorption of photons by mitochondria, leading to a cascade of cellular events.
Quantitative Data: Cellular and Tissue Responses to Red Light Therapy
| Parameter | Wavelength(s) (nm) | Energy Density (J/cm²) | Observation | Study |
| Wound Healing Rate (in vitro) | 661 | 3.0 - 4.8 | Statistically significant increase in wound closure at 24h. | [14] |
| Collagen Type I Expression | 632.8 | 2 | Increased contribution to total collagen post-wounding. | [1] |
| Collagen Type III Expression | 632.8 | 2 | Reduced contribution to total collagen post-wounding. | [1] |
| Muscle Performance (Max Reps) | 850 | 75 (total energy) | Increased maximal load and reduced fatigue. | [15] |
| Creatine Kinase (Muscle Damage Marker) | 850 | 75 (total energy) | Reduced levels after exercise. | [15] |
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay with Red Light Therapy
This protocol is a generalized procedure based on common laboratory practices.[14][16][17][18]
Objective: To evaluate the effect of red light on the migration and proliferation of cells in an in vitro wound model.
Materials:
-
Adherent cell line (e.g., fibroblasts, keratinocytes).
-
Cell culture plates (e.g., 12-well).
-
Standard cell culture medium, serum, and antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
Red light source (e.g., LED or laser) with specified wavelength (e.g., 661 nm) and power density.
-
Sterile pipette tips (e.g., 1 mm).
-
Phase-contrast microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will result in a confluent monolayer within 24-48 hours.
-
Creating the Scratch: Once a confluent monolayer has formed, create a "wound" by scraping the cell layer in a straight line with a sterile 1 mm pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Red Light Exposure:
-
Replenish with fresh medium.
-
Expose the cells to the red light source. The lid of the plate should be off. The process should be conducted in the dark to avoid interference from other light sources.
-
Vary the power density and exposure time to achieve different energy densities (J/cm²). A non-irradiated control group must be included.
-
-
Imaging:
-
Immediately after irradiation (0h), and at subsequent time points (e.g., 24h, 48h), capture images of the scratch using a phase-contrast microscope.
-
It is crucial to image the same location at each time point.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free gap at each time point.
-
Calculate the wound closure rate as the percentage decrease in the gap area over time.
-
Compare the closure rates between the control and irradiated groups.
-
Signaling Pathway: Mitochondrial Activation by Red Light
Signaling cascade initiated by red light absorption in mitochondria.
Conclusion
The physiological effects of red light are multifaceted, influencing human biology from systemic arousal to intricate cellular signaling pathways. For researchers and drug development professionals, these inherent biological responses present both opportunities and important considerations. The stimulatory effects on the autonomic nervous system may have implications for studies involving stress and cognition. Furthermore, the mechanisms of photobiomodulation, including enhanced cellular energy production, anti-inflammatory effects, and promotion of tissue repair, offer a foundation for developing novel therapeutic strategies for a range of conditions. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for designing and interpreting studies in this promising field. Further research is warranted to fully elucidate the optimal parameters and therapeutic applications of red light.
References
- 1. Photobiomodulation invigorating collagen deposition, proliferating cell nuclear antigen and Ki67 expression during dermal wound repair in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dupuytrens.org [dupuytrens.org]
- 3. library.kab.ac.ug [library.kab.ac.ug]
- 4. [PDF] The Effects of Red and Blue Lights on Circadian Variations in Cortisol, Alpha Amylase, and Melatonin | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. endoclinic.net [endoclinic.net]
- 7. The effects of red and blue lights on circadian variations in cortisol, alpha amylase, and melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Preliminary evidence that both blue and red light can induce alertness at night - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Effects of Red and Blue LED Light on Melatonin Levels During Three-Hour Exposure in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salivarycortisol | Douglass Hanly Moir Pathology [dhm.com.au]
- 13. labcorp.com [labcorp.com]
- 14. The effects of low power laser light at 661 nm on wound healing in a scratch assay fibroblast model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Light-Emitting Diode Therapy on Muscle Hypertrophy, Gene Expression, Performance, Damage, and Delayed-Onset Muscle Soreness: Case-control Study with a Pair of Identical Twins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. med.virginia.edu [med.virginia.edu]
The Psychological and Photobiomodulatory Impact of Brilliant Red Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the psychological and physiological effects of exposure to brilliant red light. Synthesizing findings from color psychology, neurobiology, and photobiomodulation research, this document details the quantitative impacts on human physiology and cognition, outlines common experimental protocols, and elucidates the underlying cellular and molecular signaling pathways.
Executive Summary
Exposure to this compound light elicits a range of measurable psychological and physiological responses in humans. These effects span from immediate autonomic arousal to more complex alterations in mood and cognitive performance. At a cellular level, specific wavelengths of red light, particularly in the 630-670 nm range, are known to induce photobiomodulatory effects that can influence cellular metabolism, inflammation, and neuronal function. This guide provides a comprehensive overview of these phenomena, presenting quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows to support further research and development in this area.
Quantitative Physiological and Psychological Effects
Exposure to this compound light has been shown to induce a variety of physiological and psychological changes. The following tables summarize the quantitative findings from several key studies. It is important to note that experimental conditions, such as the nature of the red stimulus (e.g., colored paper vs. specific light wavelength and intensity), duration of exposure, and participant demographics, vary across studies, which may contribute to the range of observed effects.
Table 1: Physiological Responses to Red Light Exposure
| Parameter | Stimulus | Quantitative Change | Reference(s) |
| Heart Rate | Red Paper vs. White Paper | Significantly higher increase with red paper (p = 0.0093) | [1] |
| 40 lx Red Light (630 nm) | Significant increase relative to preceding dark condition (p = 0.04) | [2] | |
| Galvanic Skin Response (GSR) | Red, Yellow, Green, Blue Colors | Red elicited the highest arousal | [3][4] |
| Cortisol Levels | Red Light (235 lux) vs. Blue Light (201 lux) | No significant difference in mean cortisol levels compared to blue light. | [5] |
| Red Light (λmax = 630 nm) vs. Darkness | Brought nighttime cortisol levels up to daytime levels. | ||
| Electroencephalography (EEG) | Red Light (630 nm) | Increased beta power (12-30 Hz) relative to preceding dim-light period. | [6] |
| Red and Blue Light | Reduced alpha power and increased beta power relative to preceding dark conditions. | [2][7] |
Table 2: Psychological and Cognitive Responses to Red Light Exposure
| Parameter | Stimulus | Quantitative Assessment/Observation | Reference(s) |
| Mood and Emotion | 1-hour 75-lx Red Light | Higher negative emotion scores (p < 0.001) and anxiety scores (p = 0.007) in individuals with insomnia disorder compared to white light and control. | [8][9][10] |
| Alertness | Red Light (630 nm) | Increased subjective alertness. | [6] |
| Cognitive Performance | Red Number on Test | 20% worse performance compared to green or black numbers. | [11] |
| Red Light during 2-back task | No significant difference in performance compared to blue light. | [12] | |
| Visual Function | 3 minutes of 670 nm deep red light (morning) | 17% average improvement in color contrast vision. | [13] |
Experimental Protocols
The following sections detail common methodologies used to investigate the psychological and physiological impacts of this compound exposure.
Measurement of Physiological Arousal
A common experimental design to measure physiological arousal in response to color involves exposing participants to different color stimuli while recording key physiological parameters.
Objective: To quantify changes in heart rate, galvanic skin response (GSR), and respiration rate upon exposure to this compound compared to other colors or a neutral baseline.
Participants: A cohort of participants, often undergraduate students, are recruited. It is crucial to screen for color blindness and any pre-existing conditions that might affect the physiological parameters being measured.
Materials:
-
Controlled lighting environment to ensure consistent ambient light.
-
Color stimuli: This can range from colored paper to a computer monitor displaying a specific color, or a light source emitting a monochromatic red light (e.g., 630 nm).
-
Physiological monitoring equipment: Electrocardiogram (ECG) for heart rate, electrodes for GSR, and a respiration belt for respiration rate.
Procedure:
-
Baseline Measurement: A baseline physiological reading is taken in a neutral (e.g., white or dim light) condition.
-
Randomized Exposure: Participants are exposed to different color stimuli in a randomized order to control for order effects. Each exposure lasts for a predetermined duration (e.g., 60 seconds).
-
Data Recording: Physiological data is continuously recorded throughout the exposure period.
-
Inter-stimulus Interval: A rest period with a neutral stimulus is provided between each color exposure to allow physiological parameters to return to baseline.
-
Data Analysis: The change in physiological parameters from baseline is calculated for each color condition. Statistical analyses (e.g., ANOVA) are used to determine if there are significant differences in physiological responses between the different colors.[3][4]
Assessment of Attentional Bias using the Dot-Probe Task
The dot-probe task is a widely used paradigm in cognitive psychology to assess selective attention to specific stimuli.
Objective: To determine if this compound cues capture and hold attention more effectively than neutral cues.
Participants: Participants are recruited and seated in front of a computer in a controlled environment.
Materials:
-
A computer with software capable of presenting stimuli with precise timing (e.g., E-Prime, PsychoPy).
-
Stimuli: Pairs of images or words are created. One stimulus in the pair contains a prominent this compound element (the "red cue"), while the other is a neutral equivalent (e.g., the same object in a different color).
Procedure:
-
Fixation: Each trial begins with a fixation cross at the center of the screen to orient the participant's gaze.
-
Stimulus Presentation: The pair of stimuli (red cue and neutral cue) are presented simultaneously on either side of the fixation cross for a brief, predetermined duration (e.g., 500ms).
-
Probe Presentation: Immediately after the stimuli disappear, a small dot (the "probe") appears in the location of either the red cue or the neutral cue.
-
Participant Response: Participants are instructed to respond as quickly as possible to the location of the probe, typically by pressing a corresponding key on the keyboard.
-
Data Recording: The reaction time to correctly identify the probe's location is recorded for each trial.
-
Data Analysis: Reaction times for probes replacing the red cue are compared to reaction times for probes replacing the neutral cue. Faster reaction times to probes replacing the red cue are interpreted as an attentional bias towards red.[14][15][16][17]
Evaluation of Mood and Emotional State
Self-report questionnaires are a common method for quantifying changes in mood and emotion following exposure to a specific stimulus.
Objective: To measure changes in self-reported mood and emotion after exposure to this compound light.
Participants: A group of participants is recruited for the study.
Materials:
-
A controlled environment where participants can be exposed to this compound light. This can be a room with red walls, a light box, or a computer screen displaying a solid red color.
-
Validated mood questionnaires, such as the Positive and Negative Affect Schedule (PANAS) or the Beck Depression Inventory (BDI-II).[8][9][10]
Procedure:
-
Baseline Assessment: Participants complete the mood questionnaire(s) before any light exposure to establish a baseline mood state.
-
Light Exposure: Participants are exposed to the this compound light for a specified duration (e.g., 30-60 minutes).
-
Post-exposure Assessment: Immediately following the light exposure, participants complete the same mood questionnaire(s) again.
-
Control Condition: A control group is exposed to a different color of light (e.g., white or blue) or a dim light condition for the same duration.
-
Data Analysis: The change in mood scores from pre- to post-exposure is calculated for both the red light group and the control group. Statistical tests are used to determine if the change in mood is significantly different between the two groups.[8][9][10]
Signaling Pathways and Mechanisms of Action
The psychological and physiological effects of this compound exposure can be understood through two primary lenses: the psychological associations with the color red and the direct photobiomodulatory effects of red light on cellular function.
Psychological and Neurobiological Pathways
From a psychological perspective, the color red is often associated with concepts of danger, excitement, passion, and power. These learned associations can trigger top-down processing in the brain, leading to physiological arousal through the activation of the sympathetic nervous system, often referred to as the "fight-or-flight" response. This response involves the release of adrenaline and noradrenaline, leading to increased heart rate, blood pressure, and alertness.
Cellular and Molecular Mechanisms of Photobiomodulation
At the cellular level, red light, particularly in the 630-670 nm wavelength range, can penetrate tissues and be absorbed by chromophores within cells, most notably cytochrome c oxidase in the mitochondria. This absorption of light energy triggers a cascade of intracellular events.
The primary mechanism of photobiomodulation by red light involves the enhancement of mitochondrial function. The absorption of red light by cytochrome c oxidase leads to an increase in electron transport, which in turn boosts the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This increase in cellular energy can enhance cellular processes, including neurotransmitter synthesis and neural signaling.
Furthermore, red light exposure can lead to the release of nitric oxide (NO) from cytochrome c oxidase. NO is a potent vasodilator, and its release leads to increased local blood flow, improving oxygenation and nutrient delivery to tissues, including the brain. This enhanced cerebral blood flow can contribute to improved cognitive function.
Red light has also been shown to modulate inflammatory pathways. It can inhibit the activation of the transcription factor NF-κB, which plays a key role in the inflammatory response. This can lead to a reduction in the production of pro-inflammatory cytokines. Additionally, red light can stimulate antioxidant defenses, helping to mitigate oxidative stress within cells.
References
- 1. causeweb.org [causeweb.org]
- 2. Preliminary evidence that both blue and red light can induce alertness at night - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "The Effects of the Four Psychological Primary Colors on GSR, Heart Rat" by Keith W. Jacobs [thekeep.eiu.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Study protocol for measuring the impact of (quasi-)monochromatic light on post-awakening cortisol secretion under controlled laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of red light on sleep and mood in healthy subjects and individuals with insomnia disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of red light on sleep and mood in healthy subjects and individuals with insomnia disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of red light on sleep and mood in healthy subjects and individuals with insomnia disorder [frontiersin.org]
- 11. Cerebral, systemic physiological and behavioral responses to colored light exposure during a cognitive task: A SPA-fNIRS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morning exposure to deep red light improves declining eyesight | UCL News - UCL – University College London [ucl.ac.uk]
- 13. Dot-probe paradigm - Wikipedia [en.wikipedia.org]
- 14. The Dot-Probe Attention Bias Task as a Method to Assess Psychological Well-Being after Anesthesia: A Study with Adult Female Long-Tailed Macaques (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What does the dot-probe task measure? A reverse correlation analysis of electrocortical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement in Depression Scores After 1 Hour of Light Therapy Treatment in Patients With Seasonal Affective Disorder - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Brilliant Red as a Reactive Textile Azo Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Brilliant Red reactive azo dyes, with a specific focus on Colour Index (C.I.) Reactive Red 195 as a representative example. Reactive dyes are a cornerstone of the textile industry, prized for their ability to form strong, covalent bonds with cellulosic fibers, resulting in vibrant and durable coloration. This document delves into the chemical and physical properties, synthesis, and mechanism of action of these dyes. Detailed experimental protocols for their application in textile dyeing and subsequent analysis are provided. Furthermore, this guide summarizes key performance indicators, toxicological data, and environmental considerations associated with their use. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize azo dye chemistry in their work.
Introduction to Reactive Azo Dyes
Azo dyes are a class of synthetic organic compounds that contain one or more azo groups (–N=N–) linking aromatic rings.[1] This chromophoric group is responsible for the intense colors exhibited by these dyes. Reactive dyes, a subset of azo dyes, are distinguished by the presence of a reactive group that can form a covalent bond with the hydroxyl groups of cellulosic fibers like cotton, or the amino groups of protein fibers.[2] This chemical bond accounts for their excellent wash fastness and overall durability.[1] The general structure of a reactive dye consists of a chromophore, a bridging group, a reactive group, and solubilizing groups.
The term "this compound" encompasses a range of reactive azo dyes that produce a bright red shade. For the purposes of this guide, we will focus on C.I. Reactive Red 195 (CAS No: 93050-79-4), a widely used bifunctional reactive dye, as a model compound.[3][4]
Chemical and Physical Properties of C.I. Reactive Red 195
C.I. Reactive Red 195 is a monoazo dye with a molecular formula of C₃₁H₁₉ClN₇Na₅O₁₉S₆ and a molecular weight of 1136.32 g/mol .[3] It possesses two reactive groups: a monochlorotriazine group and a vinyl sulfone group.[5] This bifunctionality enhances its fixation efficiency on cellulosic fibers.[4]
Table 1: Chemical and Physical Properties of C.I. Reactive Red 195
| Property | Value | Reference |
| C.I. Name | Reactive Red 195 | [3] |
| CAS Number | 93050-79-4 | [3] |
| Molecular Formula | C₃₁H₁₉ClN₇Na₅O₁₉S₆ | [3] |
| Molecular Weight | 1136.32 g/mol | [3] |
| Appearance | Brown powder | [3] |
| Solubility in Water (at 50°C) | > 100 g/L | [3] |
Synthesis of C.I. Reactive Red 195
The synthesis of C.I. Reactive Red 195 is a multi-step process involving diazotization and coupling reactions. A generalized synthesis pathway is outlined below.
Experimental Protocol: Synthesis of C.I. Reactive Red 195
The manufacturing process involves the initial condensation of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine.[3] This is followed by a second condensation with an ester.[3] Separately, 2-aminonaphthalene-1,5-disulfonic acid undergoes diazotization.[3] The resulting diazonium salt is then coupled with the previously formed condensation product.[3] The final product is obtained after salting-out.[3]
A continuous flow synthesis method has also been developed, achieving high throughput and purity.[6] The process involves the continuous diazotization of 2-naphthylamine-1,5-disulfonic acid and subsequent coupling with a dicondensate in a microchannel reactor.[7]
References
- 1. testextextile.com [testextextile.com]
- 2. spectracolors.com [spectracolors.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactive Dyes Are Commonly Used In Three Primary Colors: 3BS Red (C.I. Reactive Red 195) - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN107325059A - The method for preparing CI REACTIVE Red 195s is continuously coupled in a kind of microchannel - Google Patents [patents.google.com]
The Spectral Landscape of mCherry: A Technical Guide for Researchers
An in-depth exploration of the spectral properties and applications of the bright red fluorescent protein, mCherry, tailored for researchers, scientists, and professionals in drug development.
Introduction
In the vibrant palette of fluorescent proteins, mCherry stands out as a robust and versatile tool for cellular and molecular biology.[1] Derived from the Discosoma sp. coral protein DsRed, mCherry is a monomeric red fluorescent protein that offers a compelling combination of brightness, photostability, and a red-shifted spectrum, making it an invaluable reporter for a myriad of biological investigations.[2] Its monomeric nature minimizes interference with the function of fusion partners, a critical attribute for accurate protein localization and interaction studies.[1] This guide provides a comprehensive overview of the spectral properties of mCherry, detailed experimental protocols for its characterization and use, and illustrative workflows for its application in life sciences research.
Core Spectral Properties
The utility of any fluorophore is fundamentally defined by its spectral characteristics. These properties dictate the optimal instrumentation for its visualization and its suitability for various imaging modalities. The key spectral parameters for mCherry are summarized below.
| Property | Value | Reference |
| Excitation Maximum | 587 nm | [1][3] |
| Emission Maximum | 610 nm | [1][3] |
| Molar Extinction Coefficient | 72,000 M⁻¹cm⁻¹ | [4] |
| Quantum Yield | 0.22 | [4][5] |
| Photostability | High | [2][6] |
Note: The brightness of a fluorophore is the product of its molar extinction coefficient and quantum yield.[7] Discrepancies in reported extinction coefficients can arise from variations in experimental conditions during chromophore maturation.[8]
Experimental Protocols
Accurate and reproducible characterization and application of mCherry hinge on standardized experimental procedures. The following sections detail the methodologies for measuring its spectral properties and for its use in common laboratory applications.
Measurement of Excitation and Emission Spectra
The determination of a fluorophore's excitation and emission spectra is a fundamental step in its characterization. This is typically performed using a spectrofluorometer.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of purified mCherry protein in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration should be low enough to avoid inner filter effects.
-
Prepare a blank sample containing only the buffer.
-
-
Instrument Setup:
-
Use a calibrated spectrofluorometer.
-
For emission spectrum measurement, set the excitation wavelength to the presumed maximum (around 587 nm) and scan a range of emission wavelengths (e.g., 595 nm to 750 nm).
-
For excitation spectrum measurement, set the emission wavelength to the presumed maximum (around 610 nm) and scan a range of excitation wavelengths (e.g., 500 nm to 600 nm).
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of the blank sample and subtract this background from the mCherry sample measurements.
-
Record the corrected emission and excitation spectra. The peak of the excitation spectrum corresponds to the excitation maximum, and the peak of the emission spectrum corresponds to the emission maximum.
-
Determination of Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. The relative quantum yield is commonly determined by comparing the fluorescence of the sample to a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with mCherry (e.g., Rhodamine 101).
-
Absorbance Measurement:
-
Prepare a series of dilutions for both the mCherry sample and the standard in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a spectrophotometer. The absorbance values should be kept low (typically < 0.1) to minimize inner filter effects.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence emission spectrum for each dilution of the mCherry sample and the standard at the same excitation wavelength.
-
Integrate the area under the corrected emission spectrum for each sample.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the mCherry sample and the standard.
-
The quantum yield of the mCherry sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the solvents are the same, this term is 1).
-
-
Cellular Imaging with mCherry
mCherry is widely used as a fluorescent tag to visualize the localization and dynamics of proteins within living cells.
Methodology:
-
Vector Construction: Clone the gene of interest in-frame with the mCherry coding sequence in a suitable expression vector.
-
Cell Transfection: Transfect the expression vector into the desired cell line using a standard transfection protocol (e.g., lipofection, electroporation).
-
Cell Culture and Expression: Culture the transfected cells to allow for expression of the mCherry-fusion protein.
-
Microscopy:
-
Plate the cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Use a fluorescence microscope equipped with appropriate filters for mCherry (e.g., excitation filter ~560/40 nm, emission filter ~630/75 nm).
-
Acquire images using a sensitive camera. For live-cell imaging, maintain the cells in a stage-top incubator to control temperature, humidity, and CO₂ levels.
-
Flow Cytometry with mCherry
Flow cytometry allows for the quantitative analysis of mCherry expression in a population of cells.
Methodology:
-
Sample Preparation:
-
Harvest transfected cells and prepare a single-cell suspension.
-
If necessary, stain the cells with other fluorescently labeled antibodies for multi-color analysis.
-
-
Flow Cytometer Setup:
-
Use a flow cytometer equipped with a laser that can efficiently excite mCherry (e.g., a yellow-green 561 nm laser is ideal, though a blue 488 nm laser can also be used, albeit with lower efficiency).[9]
-
Set up the appropriate fluorescence detectors and filters to capture the mCherry emission (e.g., a 610/20 nm bandpass filter).[10]
-
Perform compensation to correct for spectral overlap if other fluorophores are used.
-
-
Data Acquisition and Analysis:
-
Run the cell suspension through the flow cytometer.
-
Analyze the data to quantify the percentage of mCherry-positive cells and the intensity of mCherry fluorescence.
-
Applications in Signaling Pathway Research
mCherry's utility as a reporter protein makes it a powerful tool for dissecting signaling pathways. By fusing mCherry to a protein of interest, researchers can monitor its expression, localization, and translocation in response to specific stimuli, providing insights into the activation and regulation of signaling cascades.
For example, mCherry can be fused to a transcription factor. Upon activation of a signaling pathway, the transcription factor-mCherry fusion protein may translocate from the cytoplasm to the nucleus. This event can be visualized and quantified using fluorescence microscopy, providing a direct readout of pathway activation.
Conclusion
mCherry has firmly established itself as a cornerstone of fluorescence-based research. Its bright red emission, monomeric nature, and robust performance in a variety of applications make it an excellent choice for protein tagging and as a reporter of cellular events. By understanding its spectral properties and employing standardized experimental protocols, researchers can effectively harness the power of mCherry to illuminate the intricate workings of biological systems.
References
- 1. Decoding mCherry: Advancements in Fluorescent Proteins | Biobide [biobide.com]
- 2. mCherry - Wikipedia [en.wikipedia.org]
- 3. Spectrum [mCherry] | AAT Bioquest [aatbio.com]
- 4. Excitation and emission information for Living Colors fluorescent proteins [takarabio.com]
- 5. MCherry Fluorescent Protein - Proteopedia, life in 3D [proteopedia.org]
- 6. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of bright monomeric red fluorescent proteins via computational design of enhanced chromophore packing - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05088E [pubs.rsc.org]
- 8. Generation of longer emission wavelength red fluorescent proteins using computationally designed libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. bdbiosciences.com [bdbiosciences.com]
solubility and stability of Brilliant Red in different solvents
An In-depth Technical Guide on the Solubility and Stability of Brilliant Red Dyes
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of various dyes commonly referred to as "this compound." The term "this compound" is a non-specific commercial name that can encompass several distinct chemical entities with different properties. This document focuses on three prominent examples: Reactive this compound X-3B , a water-soluble reactive azo dye; Solvent Red 24 , an oil-soluble azo dye; and Vat Red 41 , a thioindigo dye. The guide details their solubility in various aqueous and organic solvents and examines their stability under different environmental conditions, including pH, temperature, and light exposure. Standardized experimental protocols for assessing these properties are also provided, alongside visualizations of key processes to aid in research and development applications.
Introduction
The selection of a dye for any application, from textiles to advanced biomedical imaging, is critically dependent on its solubility and stability. These properties dictate the processing conditions, performance, and longevity of the final product. This guide addresses the complexities associated with the term "this compound" by providing specific data and methodologies for three distinct dyes that fall under this name, each with unique characteristics relevant to different scientific and industrial fields.
-
Reactive this compound X-3B (an azo dye) is known for its high water solubility and its ability to form covalent bonds with substrates, making it a subject of interest in textile dyeing and environmental science due to its prevalence in wastewater.[1]
-
Solvent Red 24 (a diazo dye) is characterized by its solubility in organic solvents and is widely used in plastics, inks, and coatings.[2] Its stability to heat and light is a key performance indicator in these applications.[3]
-
Vat Red 41 (also known as KP PLAST this compound MG or Thioindigo) is a vat dye known for its stability and is used in applications requiring high fastness.[4][5]
This document aims to consolidate available data on these dyes to assist researchers in their selection and application.
Solubility Data
The solubility of a dye is a critical parameter for its application. The following tables summarize the available quantitative and qualitative solubility data for the selected "this compound" dyes.
Reactive this compound X-3B
Reactive this compound X-3B is an anionic azo dye designed for high solubility in aqueous media.
| Solvent | Temperature | Solubility | Reference |
| Water | 20 °C | 80 g/L | [6] |
Solvent Red 24 (C.I. 26105)
Solvent Red 24 is a nonpolar diazo dye intended for use in non-aqueous systems.
| Solvent | Temperature | Solubility | Reference |
| Water | 25 °C | Insoluble (23 µg/L) | [8] |
| Ethanol | Ambient | Slightly Soluble | [8] |
| Acetone | Ambient | Soluble | [8] |
| Benzene | Ambient | Soluble | [8] |
| Toluene | Ambient | >20 g/L | [9] |
Vat Red 41 (C.I. 73300)
Vat Red 41 is a thioindigo dye known for its general insolubility, a characteristic of vat dyes which require a reduction step to be solubilized for dyeing.
| Solvent | Temperature | Solubility (g/100mL) | Reference |
| Acetone | 25 °C ± 2 °C | < 0.1 | [10] |
| Methyl ethyl ketone | 25 °C ± 2 °C | < 0.1 | [10] |
| Ethanol | 25 °C ± 2 °C | < 0.1 | [10] |
| Ethyl acetate | 25 °C ± 2 °C | < 0.1 | [10] |
| Toluene | 25 °C ± 2 °C | < 0.1 | [10] |
| Water | Ambient | Insoluble | [4] |
Stability Profiles
The stability of a dye influences its shelf-life, processing viability, and the durability of the colored product.
Reactive this compound X-3B
-
pH Stability : The stability of reactive dyes is highly pH-dependent. Reactive this compound X-3B shows stability in a pH range of 3.0–9.0 for adsorption processes.[1] However, in dyeing processes, high temperatures combined with alkaline pH can lead to hydrolysis of the reactive groups, reducing its efficiency.[11]
-
Thermal Stability : The rate of hydrolysis and degradation increases significantly with temperature. For monochlorotriazine reactive dyes like Reactive Red 120 (structurally similar), each 10°C increase in temperature can more than double the rate of hydrolysis.[11] Optimal dyeing conditions for F. mandshurica veneer using Reactive this compound X-3B were found to be 75°C.[11]
-
Degradation : As an azo dye, the primary degradation pathway involves the cleavage of the azo bond (-N=N-). This can be achieved through various advanced oxidation processes (AOPs) like photo-Fenton-like reactions (UV/Mn²⁺-H₂O₂) or catalytic oxidation.[12][13] These processes break down the chromophore, leading to decolorization.[12] The degradation can produce intermediates such as aromatic amines, phthalic acid, and muconic acid.[13]
Solvent Red 24
-
General Stability : This dye is considered stable under normal storage and application temperatures and pressures.[8][14]
-
Light and Heat Stability : Like many azo dyes, Solvent Red 24 can undergo degradation when exposed to strong light or excessive heat.[2] It is incompatible with strong oxidizing agents.[8][14]
-
Hazardous Decomposition : When decomposed, it can release irritating and toxic fumes and gases.[14]
Vat Red 41
-
General Stability : Thioindigo dyes are known for their excellent stability, which contributes to the high fastness properties of materials dyed with them.[4][5]
-
Thermal Stability : It has a very high melting point (>350°C), indicating significant thermal stability.[10]
Experimental Protocols
The following sections provide standardized methodologies for determining the solubility and stability of dyes like the "this compound" variants.
Protocol for Determining Equilibrium Solubility
This protocol is based on the widely used shake-flask method, which is considered the gold standard for determining equilibrium solubility.
Objective: To determine the concentration of a saturated solution of a dye in a specific solvent at a controlled temperature.
Materials:
-
Dye sample (e.g., this compound variant)
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE, chemically inert)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the dye to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let undissolved solids settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining particulates.
-
Quantification:
-
Prepare a series of standard solutions of the dye with known concentrations.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Measure the absorbance (using a spectrophotometer at the dye's λmax) or the peak area (using HPLC) of the standard solutions and the diluted sample.
-
Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.
-
-
Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.
Protocol for Assessing Dye Stability (Forced Degradation)
This protocol outlines a general approach for conducting forced degradation studies to understand the stability of a dye under various stress conditions.
Objective: To identify potential degradation pathways and determine the intrinsic stability of a dye under hydrolytic (acidic, basic), oxidative, and photolytic stress.
Materials:
-
Dye solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber with controlled light source (e.g., UV-A, visible)
-
HPLC system with a stability-indicating method (e.g., photodiode array detector)
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., water for Reactive Red, an organic solvent for Solvent Red).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the dye solution to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 80°C) for a set time.
-
Base Hydrolysis: Add NaOH to the dye solution to achieve a final concentration of 0.1 M NaOH. Heat at a specified temperature (e.g., 80°C) for a set time.
-
Oxidative Degradation: Add H₂O₂ (e.g., 3%) to the dye solution. Keep at room temperature or heat to accelerate degradation.
-
Photolytic Degradation: Expose the dye solution to a controlled light source (e.g., compliant with ICH Q1B guidelines) for a specified duration. Run a dark control in parallel.
-
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base hydrolysis samples if necessary before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be able to separate the intact dye from its degradation products.
-
Data Evaluation:
-
Calculate the percentage of dye remaining at each time point.
-
Identify and quantify major degradation products.
-
Determine the degradation rate under each condition.
-
Degradation Pathway Visualization
The degradation of azo dyes like Reactive this compound X-3B and Solvent Red 24 typically initiates at the azo linkage, which is the chromophore responsible for their color.
This pathway illustrates that the initial and most critical step in decolorization is the cleavage of the azo bond.[12] This results in the formation of aromatic amines, which are often colorless but may be more toxic than the parent dye.[13] Subsequent degradation steps involve the opening of the aromatic rings, leading to smaller organic molecules and eventual mineralization to carbon dioxide, water, and inorganic ions under ideal conditions.[13]
Conclusion
The solubility and stability of dyes sold under the name "this compound" are highly dependent on their specific chemical structure. Reactive this compound X-3B is hydrophilic and susceptible to hydrolysis, Solvent Red 24 is lipophilic and sensitive to light and heat, while Vat Red 41 is a highly stable and insoluble pigment. The data and protocols presented in this guide offer a foundational resource for researchers and professionals, enabling more informed selection and application of these dyes and facilitating further research into their properties and degradation mechanisms. It is recommended that for any critical application, the key parameters are verified empirically under the specific experimental or processing conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 85-83-6: Solvent Red 24 | CymitQuimica [cymitquimica.com]
- 3. What are the future prospects for the development of solvent red 24? - Blog [sinoshiny.com]
- 4. CAS 522-75-8: Thioindigo | CymitQuimica [cymitquimica.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cibacron this compound 3B-A | 16480-43-6 | Benchchem [benchchem.com]
- 8. Solvent Red 24 | 85-83-6 [chemicalbook.com]
- 9. grokipedia.com [grokipedia.com]
- 10. mgesjournals.com [mgesjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Degradation of azo dye active this compound X-3B by composite ferrate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cncolorchem.com [cncolorchem.com]
An In-depth Technical Guide to the Health and Safety Considerations of "Brilliant Red" Dyes and Pigments
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and handle all substances in accordance with good laboratory practices and institutional safety protocols.
The term "Brilliant Red" is a non-specific descriptor for a variety of red dyes and pigments with distinct chemical structures and, consequently, different toxicological profiles. This guide provides a comprehensive overview of the health and safety considerations for several commercially available substances marketed under this name, including this compound 5B (Reactive Red 35), Avitera this compound SE, Diketopyrrolopyrrole (DPP) Pigment Red 254, Reactive Red 4, and Brilliant Reactive Red K-2BP.
Toxicological Profile Summary
The toxicological profiles of "this compound" compounds vary significantly. While some, like DPP Pigment Red 254, exhibit low acute toxicity, others, such as Avitera this compound SE, are classified as skin sensitizers. For some compounds, such as this compound 5B, the available data is conflicting, necessitating a cautious approach to handling.
Table 1: Summary of Toxicological Data for Various "this compound" Compounds
| Compound Name | Synonyms/CAS No. | Acute Oral Toxicity (LD50) | Acute Dermal Toxicity (LD50) | Acute Inhalation Toxicity (LC50) | Primary Hazards |
| This compound 5B | Reactive Red 35; CAS: 12226-12-9 | Data not available | Data not available | Data not available | Contradictory data: SDS indicates no classification for hazards; research suggests potential cytotoxicity and genotoxicity.[1] |
| Avitera this compound SE | Not specified | Data not available | Data not available | > 1600 mg/m³ (Rat)[2] | Skin sensitizer; may cause an allergic skin reaction.[2] |
| DPP Pigment Red 254 | C.I. Pigment Red 254; CAS: 84632-65-5 | > 5000 mg/kg (Rat)[3] | > 2000 mg/kg (Rat)[3] | 30 mg/m³ (6h/day for 5 days, Rat) - Marginal effects observed.[4] | Low acute toxicity; potential for dust explosion.[3] |
| Reactive Red 4 | C.I. Reactive Red 4; CAS: 17681-50-4 | Data not available[5] | Data not available[5] | Data not available[5] | Data not available.[5] |
| Brilliant Reactive Red K-2BP | Not specified | Data not available | Data not available | Data not available | Primarily studied in the context of wastewater degradation; limited direct toxicological data available. |
Hazard Identification and Classification
This compound 5B (Reactive Red 35)
The safety profile of this compound 5B is ambiguous. A Safety Data Sheet from Carl ROTH states that the substance does not meet the criteria for classification as hazardous under Regulation (EC) No 1272/2008. It is not classified as acutely toxic, a skin or eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant. However, independent research studies have indicated that Reactive Red 35 can induce cytotoxic and genotoxic effects in the Allium cepa plant bioassay and exhibits toxicity towards zebrafish embryos, causing developmental delays.[6] It has also been described as hazardous to humans, potentially causing skin, eye, and respiratory irritation.
Avitera this compound SE
Avitera this compound SE is classified as a skin sensitizer (Category 1) and may cause an allergic skin reaction.[2] Cases of respiratory sensitization have also been observed with reactive dyes.[2] A Cradle to Cradle Material Health Certificate for a product line including AVITERA® this compound SE indicates that the assessed materials do not contain carcinogens, mutagens, or reproductive toxicants with plausible exposure routes.[7]
Diketopyrrolopyrrole (DPP) Pigment Red 254
DPP Pigment Red 254 exhibits low acute toxicity based on oral and dermal LD50 values in rats.[3] A short-term inhalation study on rats exposed to high concentrations (30 mg/m³) showed only marginal effects, including pigment deposits and phagocytosis by alveolar macrophages, without significant inflammation.[4] It is not classified as a hazardous substance, though there is a risk of dust explosion.[3]
Reactive Red 4 and Brilliant Reactive Red K-2BP
There is a significant lack of publicly available toxicological data for Reactive Red 4 and Brilliant Reactive Red K-2BP. The available literature primarily focuses on their environmental fate and degradation in wastewater.[5]
Experimental Protocols
Allium cepa Bioassay for Cytotoxicity and Genotoxicity of this compound 5B (Reactive Red 35)
This protocol is a summary of the methodology used in studies assessing the toxicity of Reactive Red 35.[1]
Objective: To evaluate the cytotoxic and genotoxic potential of this compound 5B using the common onion, Allium cepa.
Materials:
-
Healthy, equal-sized Allium cepa bulbs.
-
This compound 5B (Reactive Red 35) solutions of varying concentrations.
-
Control solution (e.g., distilled or tap water).
-
Beakers.
-
Fixative solution (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid).
-
Hydrolyzing agent (e.g., 1N HCl).
-
Staining solution (e.g., acetocarmine).
-
Microscope slides and coverslips.
-
Microscope.
Methodology:
-
Bulb Preparation: Remove the outer dry scales of the onion bulbs and place them in beakers with the root primordia immersed in the test solutions.
-
Exposure: Expose the bulbs to different concentrations of this compound 5B and a control for a defined period (e.g., 72 hours), renewing the solutions daily.
-
Root Tip Collection: After the exposure period, carefully excise the root tips.
-
Fixation: Immediately fix the root tips in a suitable fixative for 24 hours.
-
Hydrolysis: Hydrolyze the root tips in 1N HCl at 60°C for a few minutes.
-
Staining: Stain the root tips with acetocarmine.
-
Slide Preparation: Squash the stained root tips on a microscope slide with a drop of 45% acetic acid and seal the coverslip.
-
Microscopic Analysis:
-
Cytotoxicity Assessment: Calculate the Mitotic Index (MI) by observing at least 1000 cells per slide and determining the percentage of cells in mitosis. A significant decrease in MI compared to the control indicates a cytotoxic effect.
-
Genotoxicity Assessment: Score the number and types of chromosomal aberrations (e.g., bridges, fragments, laggards) in cells at different stages of mitosis. An increased frequency of aberrations compared to the control indicates a genotoxic effect.
-
Skin Sensitization Assessment
For compounds like Avitera this compound SE, which are identified as skin sensitizers, standardized protocols such as the Local Lymph Node Assay (LLNA) in animals or in vitro methods described in OECD Test Guidelines (e.g., 442C, 442D, 442E) are employed to determine the sensitization potential.[8][9][10] These in vitro methods assess key events in the adverse outcome pathway for skin sensitization, including covalent binding to proteins, keratinocyte activation, and dendritic cell activation.
Signaling Pathways and Experimental Workflows
Proposed Biodegradation Pathway of this compound 5B (Reactive Red 35)
The biodegradation of azo dyes like Reactive Red 35 typically involves the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. These intermediates are often further degraded into smaller, less toxic compounds.
Caption: Proposed biodegradation pathway of this compound 5B.
General Workflow for In Vitro Cytotoxicity Testing
A common workflow for assessing the cytotoxicity of a chemical compound in a laboratory setting involves exposing cultured cells to the substance and measuring cell viability.
Caption: General workflow for in vitro cytotoxicity testing.
Safe Handling and Personal Protective Equipment (PPE)
Given the varying and sometimes conflicting safety data, a conservative approach to handling all "this compound" compounds is recommended.
Engineering Controls:
-
Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize dust inhalation.
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection:
-
Wear a lab coat.
-
Wear compatible chemical-resistant gloves (e.g., nitrile).
-
-
Respiratory Protection: If significant dust is generated, a NIOSH-approved respirator for particulates is recommended.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Conclusion
The term "this compound" encompasses a range of chemical entities with diverse toxicological profiles. While some, like DPP Pigment Red 254, have a relatively low hazard profile, others, such as Avitera this compound SE, are known skin sensitizers. The conflicting data for this compound 5B underscores the importance of consulting multiple sources and exercising caution. For several "this compound" compounds, there is a notable lack of comprehensive toxicological data. Researchers and drug development professionals should treat all "this compound" compounds with care, adhering to stringent safety protocols, until more definitive toxicological data becomes available.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Reactive Red 35 (12226-12-9) for sale [vulcanchem.com]
- 7. cdn.c2ccertified.org [cdn.c2ccertified.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for Immunofluorescence Staining Using Red Fluorophores
Introduction
These application notes provide detailed protocols and guidelines for utilizing red fluorescent dyes in immunofluorescence (IF) staining. While the specific term "Brilliant Red" is not a standardized name for a single molecular entity in common immunofluorescence applications, this document will focus on a representative bright and photostable red fluorophore, Texas Red® , as an exemplar. The principles and protocols outlined here are broadly applicable to other red fluorophores, but it is crucial for researchers to consult the specific datasheets for the exact dye being used to obtain precise spectral characteristics and optimal protocol adjustments.
Immunofluorescence is a powerful technique that leverages the specificity of antibodies to visualize the localization and distribution of antigens within cells and tissues. The use of bright and photostable red fluorophores is advantageous for multiplexing with green and blue fluorescent probes due to minimal spectral overlap.[1]
Quantitative Data Presentation
The selection of a fluorophore is critical and should be based on its specific properties. Below is a table summarizing the key characteristics of Texas Red® and other common red fluorophores used in immunofluorescence.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| Texas Red® | 595 | 615 | High | High |
| Rhodamine Red™-X | 570 | 590 | High | Moderate |
| Cy®3 | 550 | 570 | High | Moderate |
| Alexa Fluor® 594 | 590 | 617 | Very High | Very High |
| DyLight™ 594 | 593 | 618 | High | High |
Note: Quantum yield and photostability are relative terms. Please refer to the manufacturer's specific data for absolute values.
Experimental Protocols
Two primary methods are used for immunofluorescence staining: direct and indirect detection. Indirect immunofluorescence is more common as it provides signal amplification, with multiple secondary antibodies binding to a single primary antibody.
Indirect Immunofluorescence Protocol
This protocol is a general guideline for staining adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) or 10% normal serum from the secondary antibody host species in PBS with 0.1% Tween 20)
-
Primary Antibody (specific to the target antigen)
-
Secondary Antibody (conjugated to a red fluorophore, e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Texas Red®)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells by incubating in 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope equipped with the appropriate filter sets for the chosen red fluorophore and counterstain.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for indirect immunofluorescence staining.
Signaling Pathways
Immunofluorescence is frequently used to study the activation and localization of key proteins in signaling pathways. Below are diagrams for three commonly investigated pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation.[2] Immunofluorescence can be used to visualize the phosphorylation and translocation of Akt.[3][4]
Caption: Overview of the PI3K/Akt signaling cascade.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway transduces signals from a variety of extracellular stimuli to regulate processes like cell proliferation, differentiation, and survival.[5] The phosphorylation and nuclear translocation of ERK are common readouts for pathway activation visualized by immunofluorescence.[6]
References
- 1. labinsights.nl [labinsights.nl]
- 2. AKT Signaling Pathway Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MAPK Signaling Antibodies [rockland.com]
- 6. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
Application of Red Fluorescent Dyes in Fluorescence Microscopy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a variety of red fluorescent dyes, referred to under the general term "Brilliant Red," in fluorescence microscopy. These guidelines are designed to assist researchers in selecting the appropriate dye and implementing robust experimental procedures for cellular imaging, protein localization, and quantitative analysis.
Overview of "this compound" Fluorescent Dyes
The term "this compound" encompasses a range of synthetic fluorescent dyes that emit in the red region of the visible spectrum. These dyes are widely used in biological research due to their bright fluorescence, photostability, and versatility in labeling various biomolecules.[1][2] This document focuses on four commonly used red fluorescent dyes: Texas Red , Neutral Red , Sirius Red , and the pH-sensitive pHrodo Red . Additionally, we will touch upon the advancements in far-red fluorescent probes .[3]
Key Advantages of Red Fluorescent Dyes:
-
Reduced Autofluorescence: Biological tissues often exhibit lower autofluorescence in the red region of the spectrum, leading to a better signal-to-noise ratio.[4]
-
Deep Tissue Penetration: Longer wavelength light penetrates tissues more effectively, making these dyes suitable for in vivo and thick-specimen imaging.[4]
-
Multiplexing Capability: Their distinct spectral properties allow for their use in multi-color imaging experiments alongside other fluorophores.[1]
Quantitative Data Presentation
For ease of comparison, the key photophysical properties of the discussed red fluorescent dyes are summarized in the table below. Researchers should note that these values can be influenced by the experimental conditions, such as the solvent, temperature, and conjugation to biomolecules.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Applications |
| Texas Red | ~589 - 596 | ~615 | ~85,000 | ~0.93 | Immunofluorescence, Cytoskeleton Staining, Flow Cytometry[1][5] |
| Neutral Red | ~540 (in acidic env.) | ~640 | Not widely reported | Variable, solvent-dependent | Live Cell Imaging, Lysosomal Staining, Cell Viability Assays |
| Sirius Red | ~540 | ~605 (in solution) | Not widely reported | Not applicable for fluorescence microscopy | Collagen Staining (visualized with polarized light or fluorescence)[6][7] |
| pHrodo Red | ~560 | ~585 | Not applicable (fluorogenic) | pH-dependent | Endocytosis, Phagocytosis, and pH monitoring in acidic organelles[8] |
| Far-Red Probes (general) | 600 - 650+ | 650 - 750+ | Variable | Variable | In vivo imaging, Super-resolution microscopy[4][9][10] |
Experimental Protocols
Detailed methodologies for key experiments using "this compound" equivalent dyes are provided below.
Immunofluorescence Staining using Texas Red
This protocol describes the use of Texas Red-conjugated secondary antibodies for the indirect immunofluorescence staining of target proteins in fixed and permeabilized cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody (specific to the target protein)
-
Texas Red-conjugated Secondary Antibody (against the host species of the primary antibody)
-
Antifade Mounting Medium with DAPI (for nuclear counterstaining)
Protocol:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% Paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the Texas Red-conjugated secondary antibody in the Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Perform a final wash with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~596 nm, Emission: ~615 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm).[13]
-
Troubleshooting: For issues such as weak or no signal, high background, or non-specific staining, refer to common immunofluorescence troubleshooting guides.[12][13][14][15][16]
Caption: A streamlined workflow for staining lysosomes in live cells using Neutral Red.
Visualization of Collagen with Sirius Red
Sirius Red is a highly specific stain for collagen fibers. W[5]hen viewed with polarized light microscopy, it exhibits birefringence, with thicker type I collagen fibers appearing yellow-orange and thinner type III collagen fibers appearing green. I[15]t can also be visualized using fluorescence microscopy.
-
Paraffin-embedded tissue sections
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Picro-Sirius Red solution
-
Acidified water (0.5% acetic acid in water)
-
Resinous mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in two changes of xylene for 5 minutes each.
-
Rehydrate the sections through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Stain the sections in Picro-Sirius Red solution for 1 hour at room temperature.
-
[5]3. Washing:
- Rinse the slides quickly in two changes of acidified water.
-
Dehydration and Mounting:
-
Dehydrate the sections rapidly in three changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
-
Imaging:
-
Polarized Light Microscopy: Visualize the sections using a microscope equipped with polarizers to observe the birefringence of collagen fibers.
-
Fluorescence Microscopy: Image the sections using a fluorescence microscope with a Texas Red or similar filter set.
-
Workflow for Sirius Red Staining of Collagen
Caption: Workflow for staining collagen fibers in tissue sections using Picro-Sirius Red.
Monitoring Endocytosis with pHrodo Red
pHrodo Red is a pH-sensitive dye that is non-fluorescent at neutral pH but becomes brightly fluorescent in acidic environments. T[8]his property makes it an excellent tool for studying endocytosis and phagocytosis, as the internalized vesicles become progressively more acidic.
-
Live cells in a suitable imaging plate
-
Live Cell Imaging Solution (or appropriate buffer at pH 7.4)
-
pHrodo Red Dextran or pHrodo Red E. coli BioParticles® Conjugates
-
(Optional) Inhibitors of endocytosis for control experiments
Protocol:
-
Cell Preparation:
-
Plate cells in a 96-well plate or other imaging-compatible vessel and culture to the desired confluency.
-
-
Labeling:
-
Wash the cells and replace the growth medium with Live Cell Imaging Solution.
-
Add pHrodo Red dextran to the cells at a final concentration of 20–100 µg/mL. T[18]he optimal concentration should be determined empirically.
-
Incubate at 37°C for 5–30 minutes.
-
[18]3. Washing (Optional):
- While a wash step is not strictly necessary due to the fluorogenic nature of the dye, a gentle wash with pre-warmed, dye-free medium can reduce background for certain applications.
-
Imaging:
-
Image the cells using a fluorescence microscope or a high-content imaging system with a filter set appropriate for pHrodo Red (Excitation: ~560 nm, Emission: ~585 nm).
-
Time-lapse imaging can be used to monitor the kinetics of endocytosis.
-
Quantitative Analysis:
-
The increase in red fluorescence intensity over time corresponds to the rate of endocytosis. Image analysis software can be used to quantify the fluorescence intensity per cell or per well.
Signaling Pathway: Endocytic Pathway Visualization
Caption: Visualization of the endocytic pathway using pH-sensitive pHrodo Red dye.
Advanced Applications: Far-Red Fluorescent Probes
Recent advancements have led to the development of far-red and near-infrared fluorescent probes with improved brightness and photostability. T[3]hese probes are particularly advantageous for:
-
In Vivo Imaging: Their longer excitation and emission wavelengths allow for deeper tissue penetration and reduced scattering. *[4] Super-Resolution Microscopy: Techniques like STED and STORM benefit from the photophysical properties of certain far-red dyes. *[10] Reduced Phototoxicity: Using longer wavelength light can minimize damage to live cells during prolonged imaging experiments.
[4]Researchers interested in these advanced applications are encouraged to explore the growing literature on novel far-red and near-infrared dyes.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 6. Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of collagen content within picrosirius red stained paraffin-embedded tissue sections using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracking Internalization in Live Cells With pHrodo Dyes—pHrodo Red and pHrodo Green pH Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. IF Troubleshooting | Proteintech Group [ptglab.com]
- 17. Endocytosis and Pinocytosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Brilliant Red Labeling of Antibodies and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "Brilliant Red" family of fluorescent dyes, commercially known as StarBright Red Dyes, offers significant advantages for the labeling of antibodies and proteins, particularly in applications requiring high sensitivity and multiplexing capabilities, such as flow cytometry. These dyes are characterized by their exceptional brightness, narrow excitation and emission spectra, and high photostability, making them superior alternatives to traditional red fluorophores.[1][2][3] This document provides detailed application notes and protocols for the use of this compound dyes in labeling antibodies and their subsequent application in experimental settings.
Advantages of this compound Dyes
This compound (StarBright Red) dyes provide several key benefits for researchers:
-
Exceptional Brightness: These dyes exhibit a high stain index, allowing for the clear resolution of both rare cell populations and antigens with low expression levels.[1][4]
-
Narrow Spectral Profiles: Their narrow excitation and emission spectra minimize spectral overlap into neighboring channels, reducing the complexity of compensation in multicolor flow cytometry panels.[1][5]
-
High Photostability: this compound dyes are resistant to photobleaching, enabling longer exposure times and more robust and reproducible data, especially in imaging applications.[2][5][6]
-
Fixative Compatibility: They are compatible with common formalin and alcohol-based fixatives, allowing for seamless integration into standard experimental workflows with minimal loss of signal.[2][5]
-
Buffer Compatibility: These dyes can be used in most common staining buffers without the need for special reagents, providing flexibility in experimental design.[5]
Quantitative Data Summary
The following tables summarize the key spectral properties and relative brightness of the this compound (StarBright Red) dye series and their common comparison dyes. While exact quantum yield and extinction coefficient values are not always publicly available for proprietary dyes, the stain index provides a reliable, application-specific measure of brightness in flow cytometry. A higher stain index indicates a brighter signal and better separation of positive and negative populations.
Table 1: Spectral Properties of this compound (StarBright Red) Dyes
| StarBright Dye | Excitation Max (nm) | Emission Max (nm) | Brightness Rating (1-5) | Recommended Flow Cytometer Filter |
| StarBright Red 670 | 653 | 666 | 4 | 670/30 |
| StarBright Red 715 | 638 | 712 | 4 | 720/50 |
| StarBright Red 775 | 653 | 778 | 3 | 775/50 |
| StarBright Red 815 | 654 | 811 | 3 | 800LP |
Data sourced from Bio-Rad product literature.[5]
Table 2: Comparative Brightness (Stain Index) of StarBright Red Dyes vs. Common Fluorophores
| Target Laser | StarBright Red Dye | Comparison Dye | Relative Stain Index |
| 640 nm | StarBright Red 670 | Alexa Fluor 647 | Higher |
| 640 nm | StarBright Red 670 | APC | Higher |
| 640 nm | StarBright Red 715 | Alexa Fluor 700 | Higher |
| 640 nm | StarBright Red 775 | APC-Cy7 | Similar |
| 640 nm | StarBright Red 815 | APC-Fire 810 | Higher |
This table provides a qualitative comparison of the stain index based on graphical data from Bio-Rad. A higher stain index indicates a brighter signal.[4][5]
Experimental Protocols
Protocol 1: Antibody Labeling with this compound Dyes using a Labeling Kit
This protocol provides a general workflow for labeling a purified antibody with a this compound (StarBright Red) dye using a commercially available labeling kit, such as the Bio-Rad TrailBlazer™ Tag and StarBright™ Dye Label Kits.[7][8][9] This two-kit system utilizes SpyTag and SpyCatcher technology for covalent dye conjugation.
Materials:
-
Purified antibody (0.2 - 2 mg/mL in an amine-free buffer like PBS)
-
TrailBlazer™ Tag Kit
-
TrailBlazer™ StarBright™ Dye Label Kit
-
Microcentrifuge
-
Pipettes and tips
-
Ultrapure water
Procedure:
-
Antibody Preparation and SpyTag Attachment (TrailBlazer™ Tag Kit):
-
Follow the kit instructions to prepare the antibody by buffer exchange using the provided filter cartridges.
-
Modify the antibody by adding Reagent A and incubating as specified in the protocol.
-
Attach the SpyTag to the modified antibody by incubation.
-
Purify the SpyTag-labeled antibody using the provided desalting columns.
-
-
StarBright Dye Labeling (TrailBlazer™ StarBright™ Dye Label Kit):
-
Combine the SpyTag-labeled antibody with the StarBright Dye-SpyCatcher reagent.
-
Incubate the mixture to allow the spontaneous and irreversible covalent bond formation between the SpyTag and SpyCatcher.
-
Add the Quenching Reagent to stop the reaction.
-
The labeled antibody is now ready for use. For long-term storage, store at 4°C protected from light.
-
Antibody Labeling Workflow
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol outlines the steps for staining cell surface antigens using a this compound (StarBright Red) labeled antibody for analysis by flow cytometry.
Materials:
-
Single-cell suspension (e.g., PBMCs, cultured cells)
-
This compound labeled primary antibody
-
Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc Block (optional, recommended for cells with high Fc receptor expression)
-
Fixation Buffer (optional, e.g., 1-4% paraformaldehyde in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Adjust the cell suspension to a concentration of 1 x 107 cells/mL in cold staining buffer.
-
Aliquot 100 µL of the cell suspension (1 x 106 cells) into each flow cytometry tube.
-
-
Fc Receptor Blocking (Optional):
-
If necessary, add an Fc blocking reagent and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the this compound labeled antibody to the cells.
-
Vortex gently and incubate for 30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step twice.
-
-
Fixation (Optional):
-
If cells are not to be analyzed immediately, resuspend the cell pellet in 200-500 µL of fixation buffer.
-
Incubate for 20 minutes at room temperature, protected from light.
-
After fixation, wash the cells once with staining buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the data on a flow cytometer equipped with a 640 nm laser and the appropriate emission filter for the specific this compound dye used.
-
Cell Surface Staining Workflow
Application Example: EGFR Signaling Pathway Analysis
This compound labeled antibodies can be powerful tools for investigating cell signaling pathways. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) labeled with a this compound dye can be used in flow cytometry to quantify EGFR expression on the surface of cancer cells in response to various stimuli or therapeutic agents.
The EGFR signaling pathway is crucial in regulating cell proliferation, survival, and differentiation.[7] Dysregulation of this pathway is a hallmark of many cancers. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately lead to changes in gene expression and cellular responses.
Simplified EGFR Signaling Pathway
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Bio-Rad Launches Three StarBright Red Dyes and Expands Range of Antibody Markers Conjugated to StarBright Violet | Technology Networks [technologynetworks.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. news-medical.net [news-medical.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Photocatalytic Degradation of Brilliant Red Azo Dye
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the photocatalytic degradation of Brilliant Red azo dyes, such as this compound X-3B and this compound 4. The information compiled herein is intended to guide researchers in setting up and conducting experiments to efficiently decolorize and mineralize these dyes in aqueous solutions using semiconductor photocatalysts.
Introduction
Azo dyes represent a significant class of synthetic organic colorants used extensively in the textile, food, and pharmaceutical industries. Their complex aromatic structures and the presence of the azo linkage (-N=N-) make them resistant to conventional wastewater treatment methods, posing a considerable environmental concern. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using semiconductor materials like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO), have emerged as effective methods for the complete mineralization of these recalcitrant pollutants.[1][2][3] This process relies on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon irradiation of the catalyst with suitable light, which then non-selectively degrade the dye molecules.[1][2]
General Experimental Workflow
The typical workflow for a photocatalytic degradation experiment involves several key stages, from catalyst preparation and reactor setup to data analysis.
Caption: A generalized workflow for conducting a photocatalytic degradation experiment.
Data Presentation: Summary of Experimental Conditions and Results
The efficiency of photocatalytic degradation is influenced by several key parameters. The following tables summarize typical experimental conditions and reported degradation efficiencies for this compound azo dyes using different photocatalytic systems.
Table 1: Influence of Key Parameters on this compound Degradation
| Parameter | Catalyst | This compound Dye | Optimal Value/Range | Degradation Efficiency (%) | Reference |
| pH | TiO₂ | This compound (Reactive Red 4) | 2-3 | ~90% decolorization in 20 min | [4] |
| UV/Mn²⁺-H₂O₂ | This compound X-3B | Acidic (2-6) | ~100% degradation in 60 min | [1] | |
| Composite Ferrate | This compound X-3B | 8.4 | ~99% decolorization in 20 min | [5] | |
| Catalyst Loading | TiO₂ | This compound (Reactive Red 4) | 444 mg/L | ~90% decolorization in 20 min | [4] |
| Composite Ferrate | This compound X-3B | 25 mg/L | ~99% decolorization in 20 min | [5] | |
| Initial Dye Conc. | Composite Ferrate | This compound X-3B | 0.08 mmol/L | ~99% decolorization in 20 min | [5] |
| TiO₂ | This compound (Reactive Red 4) | 25 mg/L | ~90% decolorization in 20 min | [4] |
Table 2: Kinetic Data for this compound Degradation
| Photocatalytic System | This compound Dye | Kinetic Model | Rate Constant (k) | Reference |
| Ti/13X Molecular Sieves | This compound X-3B | First-Order | Not specified | [6] |
| UV/Mn²⁺-H₂O₂ | This compound X-3B | First-Order | 0.0951 min⁻¹ | [1] |
| UV/H₂O₂ | This compound X-3B | First-Order | 0.0368 min⁻¹ | [1] |
| Mn²⁺/H₂O₂ | This compound X-3B | First-Order | 0.0030 min⁻¹ | [1] |
Experimental Protocols
Protocol 1: Photocatalytic Degradation using TiO₂ Nanoparticles
This protocol describes a standard procedure for evaluating the photocatalytic activity of TiO₂ nanoparticles for the degradation of this compound dye under UV or simulated solar irradiation.
Materials:
-
This compound Azo Dye (e.g., this compound X-3B or Reactive Red 4)
-
Titanium Dioxide (TiO₂, e.g., Degussa P25)
-
Deionized Water
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Photoreactor (e.g., batch reactor with a UV lamp or solar simulator)[4][7]
-
Magnetic Stirrer
-
pH Meter
-
UV-Vis Spectrophotometer
-
Centrifuge or Syringe Filters (0.45 µm)
-
Total Organic Carbon (TOC) Analyzer (optional)
Procedure:
-
Dye Stock Solution Preparation: Prepare a stock solution of this compound dye (e.g., 100 mg/L) by dissolving a known weight of the dye powder in deionized water.
-
Reaction Suspension Preparation: In a beaker or the photoreactor vessel, add a specific volume of the dye stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 25 mg/L).[4]
-
Catalyst Addition: Add the desired amount of TiO₂ catalyst to the dye solution (e.g., 444 mg/L).[4]
-
pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., pH 2-3) using dilute HCl or NaOH.[4]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. Take an initial sample (t=0) at the end of this period.
-
Initiation of Photocatalysis: Turn on the light source (e.g., mercury vapor lamp or solar simulator) to initiate the photocatalytic reaction.[4]
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes).
-
Sample Preparation for Analysis: Immediately separate the TiO₂ particles from the collected samples by centrifugation or by passing the solution through a syringe filter to stop the reaction.
-
Analysis:
-
Decolorization: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the this compound dye (e.g., 517 nm or 538 nm) using a UV-Vis spectrophotometer.[1][4] The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Mineralization (Optional): Analyze the TOC of the initial and final samples to determine the extent of mineralization (conversion of organic dye to CO₂, H₂O, and inorganic ions).[5]
-
Protocol 2: Photo-Fenton-like Degradation using UV/Mn²⁺-H₂O₂
This protocol outlines a procedure for a homogeneous photo-Fenton-like process for this compound X-3B degradation.[1]
Materials:
-
This compound X-3B
-
Manganese Sulfate (MnSO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized Water
-
Sulfuric Acid (H₂SO₄) and Sodium Hydroxide (NaOH) for pH adjustment
-
Photoreactor with a UV lamp
-
Magnetic Stirrer and pH Meter
-
UV-Vis Spectrophotometer
Procedure:
-
Simulated Wastewater Preparation: Prepare a solution of this compound X-3B in deionized water to the desired concentration (e.g., 150 mg/L).[1]
-
Reactor Setup: Place a specific volume (e.g., 1 L) of the dye solution into the photoreactor.[1]
-
Reagent Addition: Add the required amounts of MnSO₄ (to achieve a concentration of e.g., 0.59 mmol/L) and H₂O₂ (e.g., 10 mmol/L) to the solution.[1]
-
pH Adjustment: Adjust the initial pH of the solution to the optimal value (e.g., pH 6) using dilute H₂SO₄ or NaOH.[1]
-
Initiation of Reaction: Begin stirring and turn on the UV lamp to start the degradation process.
-
Sampling and Analysis: Collect samples at predetermined time intervals (e.g., 0, 10, 20, 30, 40, 50, 60 minutes).[1] Measure the absorbance at the λmax of this compound X-3B (538 nm) to monitor the decolorization.[1]
Mechanism of Photocatalytic Degradation
The underlying principle of photocatalysis involves the generation of electron-hole pairs in the semiconductor catalyst upon absorption of photons with energy equal to or greater than its bandgap. These charge carriers migrate to the catalyst surface and initiate redox reactions, leading to the formation of highly reactive oxygen species (ROS).
Caption: Simplified mechanism of photocatalytic degradation of azo dyes.
References
- 1. Degradation of Reactive this compound X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism [mdpi.com]
- 2. [PDF] Degradation of Reactive this compound X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of azo dye active this compound X-3B by composite ferrate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Application of Brilliant Red Fluorescent Diamond Particles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent nanodiamonds (FNDs) are advanced carbon-based nanomaterials with exceptional optical and chemical properties, making them ideal candidates for a wide range of biomedical applications. Their bright, photostable fluorescence, coupled with their inherent biocompatibility and readily modifiable surface, positions them as superior alternatives to traditional organic dyes and quantum dots for long-term cell tracking, high-resolution imaging, and targeted drug delivery.[1] This document provides detailed protocols for the synthesis, functionalization, and bioconjugation of brilliant red fluorescent diamond particles.
The characteristic red fluorescence of these nanoparticles typically originates from nitrogen-vacancy (NV) centers within the diamond lattice.[2] Specifically, the negatively charged NV⁻ center emits brightly in the red to near-infrared spectrum (around 637 nm), a region favorable for biological imaging due to reduced autofluorescence from cells and tissues.[3][4] An alternative color center, the silicon-vacancy (SiV) center, also provides red emission at approximately 738 nm.[3][5] The synthesis of these color centers is generally achieved through high-pressure, high-temperature (HPHT) methods, followed by irradiation and annealing to create and activate the desired defects.[6][7]
Data Presentation
The following tables summarize the key quantitative properties of this compound fluorescent diamond particles, compiled from various studies.
Table 1: Physical and Optical Properties of Red Fluorescent Nanodiamonds
| Property | Typical Value | Method of Measurement |
| Average Particle Size (HPHT) | 100 - 140 nm | Dynamic Light Scattering (DLS) |
| Average Particle Size (Detonation) | 4 - 5 nm | Dynamic Light Scattering (DLS) |
| Fluorescence Emission Peak (NV⁻) | ~637-700 nm | Photoluminescence Spectroscopy |
| Fluorescence Emission Peak (SiV⁻) | ~738 nm | Photoluminescence Spectroscopy |
| Fluorescence Lifetime | >10 ns | Time-Resolved Fluorescence Spectroscopy |
| Zeta Potential (Carboxylated) | -30 to -50 mV | Electrophoretic Light Scattering |
| Zeta Potential (Amine-functionalized) | +20 to +40 mV | Electrophoretic Light Scattering |
Table 2: Bioconjugation and Cellular Uptake Data
| Application | Ligand | Cell Line | Uptake Efficiency | Reference |
| Immune Cell Targeting | Immunoglobulin G (IgG) | Monocytes | 73.9 ± 5.9% | [1] |
| Liver-Targeted Imaging | Hyaluronate (HA) | HepG2 | Statistically Significant Targeting | [8][9] |
| Cancer Drug Delivery | Diazoxide | HeLa | Enhanced Cellular Entry | [10] |
Experimental Protocols
Protocol 1: Synthesis of Red Fluorescent Diamond Particles (NV Centers)
This protocol is based on the widely used method of creating nitrogen-vacancy centers in synthetic diamond particles.[6][7]
Materials:
-
Synthetic type Ib HPHT diamond particles (~100 ppm nitrogen content, 100-140 nm diameter)
-
Deionized (DI) water
-
Hydrofluoric acid (HF)
-
Nitric acid (HNO₃)
Equipment:
-
High-energy electron source (e.g., 3 MeV)
-
Vacuum annealing furnace
-
High-energy ball mill (for size reduction if starting with microdiamonds)
-
Teflon autoclave
-
Centrifuge
Procedure:
-
Irradiation: Irradiate the synthetic HPHT diamond particles with high-energy electrons (e.g., 3 MeV) to a fluence of 1x10¹⁹ e/cm². This step creates vacancies in the diamond lattice.[7]
-
Annealing: Anneal the irradiated diamond powder at 800-850°C for 2 hours under vacuum. This mobilizes the vacancies, allowing them to be trapped by the substitutional nitrogen atoms to form NV centers.[6][11]
-
Acid Cleaning (Decontamination): To remove any metallic impurities from the synthesis and milling processes, place the fluorescent diamond powder in a Teflon autoclave with a 2:1 (v/v) mixture of hydrofluoric and nitric acid. Heat at 150°C for 48 hours.[6] Caution: Handle HF and HNO₃ with extreme care in a fume hood with appropriate personal protective equipment.
-
Washing and Collection: After cooling, dilute the acid mixture with an excess of DI water and centrifuge at 4000g for 30 minutes to pellet the FNDs.[6]
-
Resuspension: Discard the supernatant and resuspend the FND pellet in DI water. Repeat the washing step three times to ensure complete removal of acid residues.
-
Final Product: The resulting red fluorescent nanodiamonds can be stored as a colloidal suspension in DI water.
Protocol 2: Surface Carboxylation of Red FNDs
This protocol creates carboxylic acid groups on the FND surface, which serve as versatile anchor points for subsequent bioconjugation.[12]
Materials:
-
Red FNDs from Protocol 1
-
Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
DI water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Centrifuge
Procedure:
-
Acid Oxidation: Add the red FNDs to a 3:1 (v/v) mixture of concentrated sulfuric acid and nitric acid in a round-bottom flask.
-
Reflux: Heat the mixture to 80°C and reflux for 24 hours. This process oxidizes the diamond surface, creating carboxylic acid (-COOH) groups.
-
Cooling and Dilution: Allow the mixture to cool to room temperature and then slowly add it to a large volume of ice-cold DI water to dilute the acid.
-
Washing: Centrifuge the diluted suspension to pellet the carboxylated FNDs (FND-COOH).
-
Neutralization: Resuspend the pellet in DI water and wash repeatedly by centrifugation until the pH of the supernatant is neutral.
-
Storage: Store the FND-COOH as a stable aqueous suspension.
Protocol 3: Antibody Conjugation to Carboxylated FNDs via EDC/NHS Chemistry
This protocol describes the covalent attachment of antibodies to FND-COOH, enabling targeted applications.[13]
Materials:
-
FND-COOH from Protocol 2
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Primary amine-containing antibody of interest
-
Quenching solution (e.g., Tris buffer or hydroxylamine)
Equipment:
-
Probe sonicator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse FND-COOH in MES buffer to a concentration of 1 mg/mL using probe sonication.
-
Add EDC and NHS to the FND-COOH suspension. The molar ratio of EDC/NHS to the estimated surface carboxyl groups should be in excess.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Washing: Centrifuge the activated FNDs and wash twice with cold MES buffer to remove excess EDC and NHS.
-
Antibody Conjugation:
-
Immediately resuspend the activated FND pellet in PBS.
-
Add the antibody of interest to the FND suspension. The optimal antibody concentration should be determined empirically.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching: Add a quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.
-
Purification: Centrifuge the antibody-conjugated FNDs (FND-Ab) and wash three times with PBS to remove any unbound antibody.
-
Final Product: Resuspend the FND-Ab in a suitable buffer for your downstream application (e.g., cell culture medium).
Mandatory Visualizations
Caption: Workflow for the synthesis of red fluorescent nanodiamonds.
Caption: Surface functionalization and bioconjugation workflow.
Caption: Schematic of a Nitrogen-Vacancy (NV) center in diamond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Modification of nanodiamonds for fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Modification of Fluorescent Nanodiamonds for Biological Applications | MDPI [mdpi.com]
- 5. Silicon-vacancy center in diamond - Wikipedia [en.wikipedia.org]
- 6. High yield fabrication of fluorescent nanodiamonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brilliant Blue, Green, Yellow, and Red Fluorescent Diamond Particles: Synthesis, Characterization, and Multiplex Imaging Demonstrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent nanodiamond – hyaluronate conjugates for target-specific molecular imaging - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03936A [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Functionalized Fluorescent Nanodiamonds for Simultaneous Drug Delivery and Quantum Sensing in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface Functionalized Fluorescent Nanodiamonds - Amerigo Scientific [amerigoscientific.com]
- 13. Antibody Conjugation of Fluorescent Nanodiamonds for Targeted Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Brilliant Red Fluorescent Dyes: Application Notes and Protocols for Cellular Tracking
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of brilliant red fluorescent dyes as trackers in a variety of cell biology experiments. Focusing on two prominent examples, CellTracker™ Deep Red and CellTrace™ Far Red, this guide offers insights into their mechanisms, applications, and detailed methodologies for their use in cell proliferation, migration, and cytotoxicity assays.
Overview of this compound Fluorescent Trackers
This compound fluorescent dyes are powerful tools for monitoring cell movement, location, and proliferation. These probes are designed to be non-toxic and stable, allowing for long-term tracking of live cells.[1][2] They typically cross the cell membrane and are converted into cell-impermeant products, ensuring they are well-retained within the cells through several generations.[1][3] The fluorescence is passed down to daughter cells, but not transferred to adjacent cells in a population.[1]
Mechanism of Action:
-
CellTracker™ Deep Red: This dye contains a succinimidyl ester reactive group that covalently binds to amine groups on intracellular proteins.[1][3]
-
CellTrace™ Far Red: This dye also covalently binds to intracellular proteins, ensuring a stable and well-retained fluorescent signal.[4]
These dyes are characterized by their bright fluorescence at physiological pH and their far-red emission spectra, which makes them ideal for multiplexing with other common fluorophores like GFP and FITC with minimal spectral overlap.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for CellTracker™ Deep Red and CellTrace™ Far Red, including their spectral properties and recommended staining concentrations.
Table 1: Spectral Properties of this compound Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Recommended Laser | Common Filter (nm) |
| CellTracker™ Deep Red | 630 | 650 | 628-640 | 660/20 |
| CellTrace™ Far Red | 630 | 661 | 633/635 or 640 | 660/20 |
Data sourced from references[6][7][8][9].
Table 2: Recommended Staining Parameters
| Dye Name | Application | Cell Type | Recommended Concentration | Incubation Time |
| CellTracker™ Deep Red | Long-term tracking (>3 days), Rapidly dividing cells | General | 5–25 µM | 15–45 minutes |
| Short-term tracking, Viability assays | General | 0.5–5 µM | 15–45 minutes | |
| General Use | General | 250 nM–1 µM | 15–45 minutes | |
| CellTrace™ Far Red | Cell Proliferation (Flow Cytometry) | Peripheral Blood Mononuclear Cells (PBMCs) | 5 µM | 20 minutes |
Data sourced from references[1][3][4].
Experimental Protocols
Here are detailed protocols for common applications of this compound fluorescent trackers.
General Cell Labeling Protocol
This protocol is a general guideline for labeling both suspension and adherent cells with CellTracker™ Deep Red.
Materials:
-
CellTracker™ Deep Red dye
-
Anhydrous DMSO
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Cells in suspension or adherent cells
-
Centrifuge (for suspension cells)
Protocol Steps:
-
Prepare Dye Stock Solution: Allow the lyophilized CellTracker™ Deep Red vial to warm to room temperature. Add 20 µL of high-quality anhydrous DMSO to make a 1 mM stock solution.[3]
-
Prepare Working Solution: Dilute the stock solution in serum-free medium to the desired final working concentration (refer to Table 2). Warm the working solution to 37°C.[3]
-
Cell Preparation and Staining:
-
For Suspension Cells:
-
For Adherent Cells:
-
-
Washing:
-
Incubation: Incubate the cells for at least 30 minutes to allow the dye to undergo modification and become well-retained within the cells.
-
Analysis: The labeled cells are now ready for downstream applications such as cell migration assays, cytotoxicity studies, or for imaging via fluorescence microscopy.[3]
Workflow for General Cell Labeling:
Cell Proliferation Assay using CellTrace™ Far Red
This protocol details how to perform a cell proliferation assay using dye dilution with CellTrace™ Far Red, analyzed by flow cytometry.
Materials:
-
CellTrace™ Far Red Cell Proliferation Kit
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium (e.g., OpTmizer™ T-Cell Expansion SFM)
-
Cells of interest (e.g., PBMCs)
-
Flow cytometer
Protocol Steps:
-
Prepare Dye Stock Solution: Add 20 µL of DMSO to a vial of CellTrace™ Far Red to make a stock solution.[10]
-
Prepare Staining Solution: Dilute the stock solution into PBS (warmed to 37°C) to a final concentration of 1 µM.[10]
-
Cell Staining:
-
Start with a cell suspension of approximately 1 x 10^6 cells/mL.[11]
-
Centrifuge the cells for 5 minutes at 300 x g and carefully discard the supernatant.[10]
-
Resuspend the cell pellet in 10 mL of the CellTrace™ Far Red staining solution.[10]
-
Incubate the cells for 20 minutes in a 37°C water bath, protected from light.[10][12]
-
-
Stop Staining: Add at least five volumes of complete culture medium to the cells to absorb any unbound dye and incubate for 5 minutes.[10][12]
-
Wash and Resuspend: Centrifuge the cells for 5 minutes at 300 x g, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium.[10][12]
-
Cell Culture and Stimulation:
-
Plate the stained cells in a culture vessel.
-
If desired, add a stimulus to induce proliferation.
-
Culture the cells for the desired period.
-
-
Flow Cytometry Analysis:
Workflow for Cell Proliferation Assay:
Applications in Cell Biology
This compound fluorescent trackers are versatile tools with a wide range of applications in cell biology research and drug development.
-
Cell Proliferation: These dyes are extensively used to track cell division. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity that can be quantified by flow cytometry to determine the number of cell generations.[11][13][14]
-
Cell Migration and Invasion: Labeled cells can be monitored over time using live-cell imaging to track their movement in 2D or 3D environments. This is crucial for studying processes like wound healing, immune cell trafficking, and cancer metastasis.[15][16][17]
-
Cytotoxicity Assays: The stability and low toxicity of these dyes make them suitable for long-term cytotoxicity studies. A decrease in the number of fluorescent cells or changes in their morphology can indicate a cytotoxic effect of a compound.[1][2]
-
In Vivo Cell Tracking: The bright and stable fluorescence of these dyes allows for the tracking of labeled cells after they have been introduced into a living organism, providing insights into cell fate, engraftment, and immune responses.
-
Multiplexing: Due to their far-red emission spectra, these dyes can be used in combination with other fluorescent probes, such as those in the green and blue channels, for multi-parameter analysis.[4]
Conclusion
This compound fluorescent dyes like CellTracker™ Deep Red and CellTrace™ Far Red offer a reliable and versatile method for tracking cells in a variety of biological contexts. Their bright and stable fluorescence, coupled with their low cytotoxicity, makes them invaluable tools for researchers in basic science and drug discovery. The detailed protocols and data presented in these application notes provide a solid foundation for the successful implementation of these powerful cellular trackers in your research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cell Tracking | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. ulab360.com [ulab360.com]
- 4. web-api.polscientific.com [web-api.polscientific.com]
- 5. The CellTrace Far Red Cell Proliferation Kit | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spectrum [CellTrace Far Red] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTrace Far Red Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. CellTrace Far Red Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. CellTrace™ Violet Flow Cytometric Assay to Assess Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CellTrace™ Violet Flow Cytometric Assay to Assess Cell Proliferation | Springer Nature Experiments [experiments.springernature.com]
- 15. Fluorescent-labeled Cell Migration Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols for Studying the Color Psychology of Red
These application notes provide a detailed overview and experimental protocols for investigating the psychological and physiological effects of the color red. The methodologies are designed for researchers, scientists, and drug development professionals interested in understanding the impact of color on human perception and behavior.
Introduction
The color red is one of the most powerful and evocative colors in the human visual spectrum. It has been associated with a range of psychological and physiological responses, from increased arousal and aggression to enhanced attractiveness and impaired cognitive performance on certain tasks.[1] Understanding the mechanisms behind these effects is crucial for various fields, including marketing, design, and even clinical research where environmental factors can influence outcomes. These protocols outline key experiments to dissect the multifaceted impact of the color red.
Physiological Responses to the Color Red
Exposure to the color red has been linked to physiological arousal, likely mediated by the sympathetic nervous system.[2] This can manifest as changes in heart rate, blood pressure, and skin conductivity.
Key Physiological Markers
| Physiological Marker | Typical Response to Red | Measurement Tool |
| Heart Rate | Increased[2] | Electrocardiogram (ECG) or Photoplethysmography (PPG) |
| Blood Pressure | Increased[2] | Sphygmomanometer |
| Skin Conductance Level (SCL) | Increased | Galvanic Skin Response (GSR) Sensor |
| Respiration Rate | Increased[1] | Respiration Belt or Nasal Sensor |
Experimental Protocol: Assessing Physiological Arousal
This protocol measures physiological responses to the color red compared to a neutral color (e.g., gray) and a cool color (e.g., blue).
2.2.1. Materials
-
Physiological monitoring system (ECG, GSR, respiration sensors)
-
Computer with a color-calibrated monitor
-
Three full-screen color stimuli: Red (e.g., #EA4335), Blue (e.g., #4285F4), and Gray (e.g., #F1F3F4)
-
Soundproof and dimly lit experimental room
2.2.2. Procedure
-
Participant Preparation:
-
Obtain informed consent.
-
Attach physiological sensors to the participant according to the manufacturer's instructions.
-
Allow the participant to acclimate to the room and sensors for a 5-minute baseline period, displaying the gray screen.
-
-
Stimulus Presentation:
-
Present the color stimuli in a randomized order.
-
Each color should be displayed for 60 seconds.
-
A 30-second gray screen should be presented between each color stimulus to allow physiological measures to return to baseline.
-
-
Data Collection:
-
Continuously record physiological data throughout the experiment.
-
Average the data for each 60-second color exposure period.
-
Signaling Pathway
The observed physiological arousal is consistent with the activation of the sympathetic nervous system.
Caption: A simplified diagram of the proposed physiological pathway from red light exposure to sympathetic nervous system activation.
Cognitive Performance and the Color Red
Research suggests that the color red can have a detrimental effect on performance in achievement contexts, particularly for challenging cognitive tasks.[3][4][5] This is often attributed to an implicit association between red and danger or failure, which may trigger avoidance motivation.[3][6]
Experimental Protocol: Anagram Task Performance
This experiment investigates the effect of the color red on a detail-oriented cognitive task.
3.1.1. Materials
-
Computer with a word processing program
-
A list of 20 moderately difficult anagrams
-
Three versions of the anagram list: printed in red ink, black ink, and green ink.
3.1.2. Procedure
-
Participant Recruitment and Randomization:
-
Recruit participants and obtain informed consent.
-
Randomly assign participants to one of the three color conditions (red, black, or green ink).
-
-
Task Administration:
-
Provide participants with the corresponding anagram list.
-
Instruct them that they have 5 minutes to solve as many anagrams as possible.
-
The experimenter should be blind to the color condition of the participant.
-
-
Data Analysis:
-
Score the number of correctly solved anagrams for each participant.
-
Compare the mean scores across the three color conditions using an analysis of variance (ANOVA).
-
Expected Outcomes
| Experimental Condition | Hypothesized Anagram Performance |
| Red Ink | Fewer anagrams solved |
| Black Ink (Control) | Moderate number of anagrams solved |
| Green Ink (Control) | Potentially more anagrams solved than red |
Emotional Association with the Color Red
The color red is strongly associated with specific emotions, most notably anger and danger.[7][8][9] This can be investigated using implicit association tasks like the Stroop task. An emotional Stroop task can reveal interference effects when the color of a word conflicts with its emotional meaning.[10]
Experimental Protocol: Emotional Stroop Task
This protocol is designed to test the implicit association between the color red and anger-related words.
4.1.1. Materials
-
Computer with experiment presentation software (e.g., E-Prime, PsychoPy)
-
A list of anger-related words (e.g., rage, fury, wrath)
-
A list of neutral words (e.g., chair, table, book)
-
A list of positive words (e.g., happy, joy, smile)
-
Words will be presented in either red, blue, or gray font.
4.1.2. Procedure
-
Participant Setup:
-
Seat the participant in front of the computer.
-
Instruct them to name the font color of the word that appears on the screen as quickly and accurately as possible, while ignoring the meaning of the word.
-
-
Stimulus Presentation:
-
Present the words one at a time in the center of the screen.
-
The combination of word type (anger, neutral, positive) and font color (red, blue, gray) should be randomized.
-
Record the participant's vocal response time and accuracy for each trial.
-
-
Data Analysis:
-
Calculate the mean reaction time for each condition (e.g., anger word in red font, neutral word in red font).
-
A 3 (word type) x 3 (font color) repeated measures ANOVA can be used to analyze the data.
-
Logical Workflow
Caption: A flowchart illustrating the logical progression of a single trial in the Emotional Stroop Task.
Conclusion
The provided protocols offer a starting point for investigating the psychological and physiological impacts of the color red. Researchers should consider cultural differences in color association and ensure rigorous control over experimental conditions, such as the precise shade of red used and the ambient lighting.[11] By employing these standardized methods, the scientific community can build a more comprehensive understanding of how this powerful color influences human experience.
References
- 1. Psychology of the Color Red [verywellmind.com]
- 2. fohopackaging.com [fohopackaging.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Effect of Red and Blue on Cognitive Task Performances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the Effect of Red and Blue on Cognitive Task Performances [frontiersin.org]
- 6. Color and psychological functioning: the effect of red on performance attainment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The color red attracts attention in an emotional context. An ERP study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Red enhances the processing of facial expressions of anger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emotion Research: Cognitive and Experimental Psychology [cenl.ucsd.edu]
- 11. escholarship.org [escholarship.org]
Application Notes and Protocols for Brilliant Red Dyes in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively utilize Brilliant Red dyes in flow cytometry experiments. This document outlines the key characteristics of two prominent this compound dye families, BD Horizon RealRed™ 688 and Bio-Rad StarBright™ Red Dyes, and offers detailed protocols for their application in single-color and multicolor flow cytometry.
Introduction to this compound Dyes
This compound dyes are a class of fluorochromes characterized by their bright emission in the red spectrum, typically excited by the red laser (627-640 nm). These dyes are engineered to be exceptionally bright, making them ideal for detecting low-abundance antigens and resolving dim cell populations.[1][2] Their narrow excitation and emission profiles minimize spectral overlap, simplifying compensation and panel design, particularly in high-parameter spectral flow cytometry.[3][4][5]
Key advantages of using this compound dyes include:
-
High Brightness: Enables superior resolution of both dimly and brightly expressed markers.[3][6]
-
Photostability: Resistant to photobleaching, allowing for consistent signal during data acquisition.[2][7]
-
Stability: Compatible with common fixatives and buffers, offering flexibility in experimental workflows.[1][3][7]
-
Suitability for Spectral Flow Cytometry: Unique spectral signatures allow for their inclusion in complex multicolor panels.[1][8][9]
Quantitative Data Summary
The performance of this compound dyes can be quantified using the Staining Index (SI), which measures the relative brightness of a fluorochrome. A higher SI indicates better separation between positive and negative populations.[10][11]
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Staining Index (SI) Comparison |
| BD Horizon™ | RealRed™ 688 | 669 | 688 | Very Bright | High |
| Bio-Rad StarBright™ | StarBright Red 670 | ~640 | ~666 | Bright | High, comparable to or brighter than other 640nm excitable dyes.[3][11] |
| StarBright Red 715 | ~640 | ~712 | Very Bright | High[9] | |
| StarBright Red 775 | ~640 | ~778 | Bright | High[9] | |
| StarBright Red 815 | ~640 | ~815 | Bright | High[3] |
Note: The Staining Index is instrument-dependent and should be determined empirically on your specific flow cytometer.[11]
Experimental Protocols
Protocol 1: Direct Immunofluorescence Staining of Surface Antigens
This protocol provides a general procedure for staining cell surface markers using antibodies conjugated to this compound dyes.
Materials:
-
Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Antibody conjugated to a this compound dye (e.g., Anti-Human CD4-StarBright Red 670)
-
Staining Buffer (e.g., PBS with 1% BSA)[12]
-
Fc Block (recommended to reduce non-specific binding)[12]
-
Fixative (optional, e.g., 1-4% paraformaldehyde)[7]
-
Flow cytometer with a red laser (e.g., 640 nm)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest. Adjust the cell concentration to 1 x 10⁷ cells/mL in cold staining buffer.[12]
-
Fc Receptor Blocking: (Recommended) Aliquot 100 µL of the cell suspension into a flow cytometry tube. Add Fc block according to the manufacturer's instructions and incubate for 10-20 minutes at room temperature. Do not wash.
-
Antibody Staining: Add the this compound dye-conjugated antibody at the predetermined optimal concentration. Vortex gently and incubate for 20-30 minutes at 2-8°C or room temperature, protected from light.[12]
-
Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice for a total of three washes.[12]
-
Fixation (Optional): If cells are not to be analyzed immediately, resuspend the cell pellet in 200-500 µL of a suitable fixative and store at 2-8°C, protected from light.
-
Resuspension and Acquisition: Resuspend the final cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL). Acquire events on the flow cytometer.
Protocol 2: Multicolor Immunophenotyping
This compound dyes are excellent choices for multicolor panels due to their brightness and narrow spectral profiles.
Panel Design Considerations:
-
Antigen Density: Pair this compound dyes with antibodies against low- to mid-density antigens to take advantage of their high brightness.[6]
-
Spectral Overlap: Use online spectral viewers to assess the spectral overlap between all fluorochromes in your panel. While this compound dyes have narrow emission peaks, it is crucial to run compensation controls.
-
Instrument Configuration: Ensure your cytometer is equipped with the appropriate lasers and filters to excite the this compound dye and detect its emission.
Example 4-Color Panel for T-cell Subset Analysis:
| Marker | Fluorochrome | Laser |
| CD3 | FITC | Blue (488 nm) |
| CD4 | StarBright Red 670 | Red (640 nm) |
| CD8 | PerCP-Cy5.5 | Blue (488 nm) |
| CD45RA | Brilliant Violet 421™ | Violet (405 nm) |
Staining Procedure:
Follow the "Direct Immunofluorescence Staining of Surface Antigens" protocol, but in step 3, add a cocktail of all the conjugated antibodies at their optimal titers.
Compensation:
It is essential to prepare single-color compensation controls for each fluorochrome used in the multicolor panel. This can be done using compensation beads or by staining a portion of the cells with each individual antibody.
Visualizations
Experimental Workflow for Immunophenotyping
References
- 1. BD Horizon RealRed™ 688 | BD Real Dyes for Flow Cytometry [bdbiosciences.com]
- 2. obn.org.uk [obn.org.uk]
- 3. news-medical.net [news-medical.net]
- 4. bioradiations.com [bioradiations.com]
- 5. BD Horizon RealRed™ 688 | BD Real Dyes for Flow Cytometry [bdbiosciences.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. news-medical.net [news-medical.net]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Red Fluorescent Fiducial Markers for Correlative Light and Electron Microscopy (CLEM)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the advantages of fluorescence microscopy (FM) for identifying specific molecules with the high-resolution structural information provided by electron microscopy (EM).[1][2] A significant challenge in CLEM is the precise alignment of images obtained from these two different modalities.[3] Fiducial markers, which are visible in both light and electron microscopes, are essential for achieving accurate image correlation.[4]
While a specific commercial product named "Brilliant Red" was not identified as a standard fiducial marker in scientific literature, a variety of red-emitting fluorescent nanoparticles and probes serve this purpose effectively. These markers are crucial for multimodal imaging, allowing researchers to pinpoint fluorescently labeled proteins or structures within the detailed ultrastructural context of the cell. This document provides a comprehensive guide to the application of various red fluorescent fiducial markers in CLEM workflows.
Overview of Red Fluorescent Fiducial Markers
Red fluorescent fiducial markers are typically nanoparticles that are both fluorescent and electron-dense. Their red emission is advantageous as it provides a distinct spectral channel, minimizing overlap with commonly used green fluorescent proteins (e.g., GFP) in biological samples. Several classes of nanoparticles are employed as red fiducial markers:
-
FluoSpheres: These are polystyrene microspheres loaded with fluorescent dyes. "Dark red" FluoSpheres are one example used in CLEM.[3]
-
Quantum Dots (QDs): These are semiconductor nanocrystals that exhibit bright fluorescence with narrow emission spectra. Their size can be tuned to alter their emission color.
-
Gold Nanoparticles (AuNPs): While inherently not fluorescent, gold nanoparticles can be functionalized with red fluorescent dyes or molecules to act as bimodal probes.[5][6] The gold core provides excellent contrast in electron microscopy.[7][8]
-
Lanthanide-Based Probes: Certain lanthanides, such as praseodymium, can produce a red signal under electron energy loss spectroscopy (EELS), a specialized EM technique, allowing for multicolor electron microscopy.[9]
Data Presentation: Comparison of Red Fluorescent Fiducial Markers
The selection of a fiducial marker depends on the specific experimental requirements, including the sample type, imaging conditions, and desired correlation accuracy. The table below summarizes the key properties of common red fluorescent fiducial markers.
| Marker Type | Composition | Typical Size Range | Excitation/Emission (nm) | Advantages | Disadvantages |
| FluoSpheres | Dye-loaded polystyrene beads | 40 - 200 nm | ~660 / ~680 | Bright and photostable | Can be prone to aggregation |
| Quantum Dots | Semiconductor nanocrystals (e.g., CdSe/ZnS) | 10 - 50 nm | ~635 / ~655 | Very bright, narrow emission, high photostability | Potential toxicity, may blink |
| Functionalized AuNPs | Gold core with fluorescent coating | 10 - 100 nm | Varies with dye (e.g., ~633 / ~650) | Excellent EM contrast, biocompatible | Fluorescence can be quenched by the gold core |
| Lanthanide Probes | Lanthanide elements (e.g., Praseodymium) | N/A (atomic level) | N/A (EELS signal) | Enables multicolor EM | Requires specialized EELS detection |
Experimental Protocols
This section outlines a general protocol for a typical CLEM experiment using red fluorescent fiducial markers.
Protocol 1: General CLEM Workflow
This protocol describes the process from cell seeding to final image correlation.
Materials:
-
EM grids with a carbon-coated polymer film (e.g., finder grids)
-
Cell culture medium and supplements
-
Red fluorescent fiducial markers (e.g., FluoSpheres, QDs)
-
Fixatives (e.g., paraformaldehyde, glutaraldehyde)
-
Embedding resin (e.g., Epon)
-
Staining solutions (e.g., uranyl acetate, lead citrate)
Procedure:
-
Cell Culture: Seed cells of interest on sterilized finder grids and culture them until they reach the desired confluency.
-
Introduction of Fiducial Markers:
-
Dilute the red fluorescent fiducial markers in cell culture medium to the recommended concentration.
-
Add the diluted markers to the cells and incubate for a suitable duration to allow for adherence to the grid or uptake by the cells.
-
-
Fluorescence Microscopy (FM):
-
Image the live or fixed cells using a fluorescence microscope equipped with appropriate filters for the red fiducial markers and other fluorophores in the sample (e.g., GFP).
-
Acquire high-resolution images of the regions of interest, ensuring to capture the positions of the fiducial markers. Record the grid coordinates.
-
-
Sample Preparation for EM:
-
Fixation: Chemically fix the cells using a mixture of paraformaldehyde and glutaraldehyde.
-
Post-fixation: Treat with osmium tetroxide to enhance contrast.
-
Dehydration: Dehydrate the sample through a graded series of ethanol.
-
Infiltration and Embedding: Infiltrate the sample with resin and polymerize it.
-
-
Electron Microscopy (EM):
-
Relocate the previously imaged cells using the finder grid pattern.
-
Acquire EM images of the same regions of interest. The fiducial markers will appear as electron-dense particles.
-
-
Image Correlation:
-
Use software (e.g., FIJI/ImageJ with plugins) to overlay the FM and EM images.
-
Use the red fiducial markers as common points of reference to perform an accurate alignment (transformation) of the two images.
-
Visualizations
Diagram 1: CLEM Workflow using Red Fiducial Markers
Caption: A flowchart of the Correlative Light and Electron Microscopy (CLEM) process.
Diagram 2: Role of Fiducial Markers in Image Registration
Caption: The central role of fiducial markers in aligning microscopy datasets.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Markers are aggregated | Incorrect dilution; improper storage. | Sonicate the marker solution before use; follow the manufacturer's storage guidelines. |
| Weak fluorescent signal | Low marker concentration; photobleaching. | Increase marker concentration; reduce exposure time or laser power during FM imaging. |
| Poor EM contrast of markers | Marker type has low electron density. | Use markers with a high-Z material core, such as gold nanoparticles. |
| Difficulty relocating the region of interest | Inaccurate recording of coordinates. | Use finder grids and carefully document the position of the imaged cells. |
| Inaccurate image overlay | Insufficient number of fiducials; fiducial movement during processing. | Ensure at least three non-collinear fiducials are visible in the region of interest; ensure robust sample fixation. |
References
- 1. Towards robust and versatile single nanoparticle fiducial markers for correlative light and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Precise, correlated fluorescence microscopy and electron tomography of lowicryl sections using fluorescent fiducial markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bimodal endocytic probe for three-dimensional correlative light and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why Are Gold Nanoparticles Red? Nanopartz [nanopartz.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for the Conjugation of Red Fluorescent Dyes to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. This technique enables the visualization, tracking, and quantification of proteins, antibodies, nucleic acids, and other biologically relevant molecules. Red fluorescent dyes are particularly valuable due to their longer excitation and emission wavelengths, which minimize background fluorescence from biological samples and allow for deeper tissue penetration.[1][2][3]
These application notes provide detailed protocols for the conjugation of red fluorescent dyes to biomolecules using two of the most common and effective chemistries: amine-reactive N-hydroxysuccinimidyl (NHS) esters and thiol-reactive maleimides. While the term "Brilliant Red" is a general descriptor, this document will use Texas Red™, a widely used red fluorescent dye, as a representative example. The principles and protocols described herein are broadly applicable to other red fluorescent dyes functionalized with NHS esters or maleimides.
Selecting the Appropriate Conjugation Chemistry
The choice of conjugation chemistry depends on the available functional groups on the target biomolecule and the desired site of labeling.[4]
-
Amine-Reactive Dyes (NHS Esters): These dyes react with primary amines (-NH2), which are abundant in most proteins on the N-terminus and the side chain of lysine residues.[3][5][6][7] This method is robust and generally results in a higher degree of labeling.
-
Thiol-Reactive Dyes (Maleimides): These dyes specifically react with sulfhydryl groups (-SH) found in cysteine residues.[5][8][9] As cysteine is a less common amino acid, this method allows for more site-specific labeling, which can be advantageous for preserving protein function.[4]
Quantitative Data of Representative Red Fluorescent Dyes
For successful bioconjugation and subsequent applications, it is crucial to understand the spectral properties of the fluorescent dye. The following table summarizes key quantitative data for Texas Red™-X, succinimidyl ester, a common amine-reactive red dye.
| Property | Value | Reference |
| Excitation Maximum (λmax) | 595 nm | [10] |
| Emission Maximum (λem) | 615 nm | [10] |
| Molar Extinction Coefficient (ε) | 85,000 cm⁻¹M⁻¹ | [10] |
| Molecular Weight | 817.9 g/mol | [10] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [10] |
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation using a Red Fluorescent Dye NHS Ester
This protocol describes the conjugation of an amine-reactive red fluorescent dye (e.g., Texas Red™-X, succinimidyl ester) to a protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Red Fluorescent Dye NHS Ester (e.g., Texas Red™-X, succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[6][11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye stock solution. A molar excess of 10-20 fold of dye to protein is a good starting point for optimization.
-
While gently stirring, add the calculated volume of the dye stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[3][13]
-
-
Quench the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
The first colored band to elute is the dye-protein conjugate.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (e.g., 595 nm for Texas Red™).
-
Calculate the DOL using the following formula:
-
Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where A280 is the absorbance at 280 nm, A_max is the absorbance at the dye's maximum, CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.[3]
-
-
Protocol 2: Thiol-Reactive Conjugation using a Red Fluorescent Dye Maleimide
This protocol details the conjugation of a thiol-reactive red fluorescent dye (e.g., a maleimide derivative) to a protein.
Materials:
-
Protein containing free sulfhydryl groups
-
Red Fluorescent Dye Maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5[9]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature.[9] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[9]
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of the Red Fluorescent Dye Maleimide to warm to room temperature.
-
Dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
The first colored fraction contains the purified dye-protein conjugate.
-
-
Determine the Degree of Labeling (DOL):
-
Follow the same procedure as described in Protocol 1, Step 6.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Incorrect buffer pH. | For NHS esters, ensure the pH is between 8.3 and 8.5. For maleimides, maintain a pH of 7.0-7.5.[6][9] |
| Presence of competing nucleophiles in the buffer (e.g., Tris, glycine, or sodium azide). | Use a non-amine-containing buffer for NHS ester reactions. | |
| Hydrolysis of the reactive dye. | Prepare the dye stock solution immediately before use and protect it from moisture.[3] | |
| Insufficient free thiols for maleimide reaction. | Reduce disulfide bonds with TCEP prior to conjugation.[9] | |
| Precipitation of Protein during Conjugation | High degree of labeling leading to aggregation. | Reduce the dye-to-protein molar ratio in the reaction. |
| Low solubility of the dye. | Perform the reaction in the presence of a co-solvent like DMSO or DMF, but do not exceed 10% of the total reaction volume. | |
| High Background in Fluorescence Imaging | Presence of free, unreacted dye. | Ensure thorough purification of the conjugate to remove all unconjugated dye. |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the successful conjugation of red fluorescent dyes to a variety of biomolecules. By carefully selecting the appropriate conjugation chemistry, optimizing reaction conditions, and performing thorough purification, researchers can generate high-quality fluorescently labeled biomolecules for a wide range of applications in research and drug development.
References
- 1. Chemists create red fluorescent dyes that may enable clearer biomedical imaging – MIT Department of Chemistry [chemistry.mit.edu]
- 2. Red fluorescent dyes could sharpen biomedical imaging [techexplorist.com]
- 3. youtube.com [youtube.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. moleculardepot.com [moleculardepot.com]
- 6. shop.nanotempertech.com [shop.nanotempertech.com]
- 7. biotium.com [biotium.com]
- 8. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Texas Red™ C2 Maleimide 5 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 12. Protonex™ Red 600 PEG12 maleimide | AAT Bioquest [aatbio.com]
- 13. Red fluorescent proteins: chromophore formation and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Brilliant Red Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Brilliant Red staining of tissue samples. The following information addresses specific problems in a question-and-answer format to guide you through your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered with this compound staining?
The most frequent challenges with this compound and other fluorescent staining techniques include weak or no signal, high background staining, non-specific binding, uneven or patchy staining, and photobleaching.[1][2] Each of these issues can arise from various factors throughout the experimental protocol, from sample preparation to imaging.
Q2: How can I determine the optimal concentration for my this compound-conjugated antibody?
To achieve the best staining results with optimal signal-to-noise ratio, it is crucial to perform a titration of your antibody.[1][3] This involves testing a range of antibody concentrations to find the one that provides a strong specific signal with minimal background.[3]
Q3: What are the best practices for storing and handling this compound reagents?
Proper storage is key to maintaining the efficacy of your staining reagents. While specific storage conditions can vary by manufacturer, fluorescent dyes and conjugated antibodies should generally be protected from light to prevent photobleaching.[4] It is also advisable to aliquot your reagents upon arrival to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
Issue 1: Weak or No Staining
Question: My tissue samples show very faint or no this compound signal. What are the possible causes and solutions?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Antibody Concentration Too Low | Perform an antibody titration to determine the optimal concentration for your specific tissue and protocol. | [1][3] |
| Suboptimal Incubation Conditions | Optimize incubation time and temperature. Longer incubation times or a change in temperature (e.g., 4°C overnight) may be necessary. | [1][2] |
| Improper Sample Preparation | Ensure proper fixation and permeabilization of your tissue samples to allow for antibody penetration. | [1] |
| Inactive or Degraded Reagent | Verify the expiration date of your this compound reagent and ensure it has been stored correctly, protected from light. | [4] |
| Photobleaching | Minimize the exposure of your samples to excitation light during imaging. Use antifade mounting media to protect your fluorophores. | [5][6][7] |
Issue 2: High Background Staining
Question: I am observing high background fluorescence, which is obscuring my specific signal. How can I reduce this?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Excessive Antibody Concentration | Titrate your primary and/or secondary antibodies to find the lowest concentration that still provides a strong positive signal. | [2][3] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubation to thoroughly remove unbound antibodies. | [1][8] |
| Insufficient Blocking | Use a suitable blocking reagent, such as normal serum from the same species as the secondary antibody, to minimize non-specific binding. | [1][2] |
| Endogenous Fluorophores | Check for tissue autofluorescence by examining an unstained sample under the microscope. If present, consider using a different fluorophore or a commercial autofluorescence quenching kit. | [1][3] |
Issue 3: Non-Specific Binding
Question: The this compound stain appears to be binding to unintended structures in my tissue. How can I improve specificity?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Non-Specific Antibody Interactions | Employ blocking reagents to minimize non-specific binding. Validate antibody specificity using appropriate controls, such as isotype controls or secondary antibody-only controls. | [1][9] |
| Cross-Reactivity | Ensure your secondary antibody is specific to the species of your primary antibody and has been pre-adsorbed against the species of your sample tissue. | [2] |
| Hydrophobic and Ionic Interactions | Incubate tissues with heat-inactivated normal serum or bovine serum albumin (BSA) to reduce non-specific hydrophobic binding. Adjusting the salt concentration of your buffers can help minimize ionic interactions. |
Issue 4: Photobleaching
Question: My this compound signal fades quickly when I am trying to capture images. How can I prevent this?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Prolonged Exposure to High-Intensity Light | Use the lowest possible light intensity that provides a sufficient signal-to-noise ratio. Minimize exposure time when focusing and capturing images. | [5][6][7] |
| Oxygen in the Imaging Environment | Use antifade mounting media containing oxygen scavengers to protect fluorophores from reactive oxygen species. | [4][5][6] |
| Fluorophore Instability | If possible, choose a more photostable fluorophore for your experiments. Newer generations of dyes are often more resistant to photobleaching. | [6][10] |
Experimental Protocols
Protocol 1: General Immunohistochemical Staining with a this compound Conjugate
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval (if necessary): Perform heat-induced or enzymatic antigen retrieval based on the primary antibody's requirements.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the tissue with a detergent-based buffer (e.g., Triton X-100 or Tween-20 in PBS).
-
Blocking: Incubate the sections with a blocking solution (e.g., 5% normal serum in PBS) for at least 1 hour at room temperature to prevent non-specific antibody binding.[1][2]
-
Primary Antibody Incubation: Incubate with the this compound-conjugated primary antibody at its predetermined optimal concentration. Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the sections three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound primary antibody.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye like DAPI.
-
Mounting: Mount the coverslip using an antifade mounting medium.[5][6]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for the this compound fluorophore. Minimize light exposure to prevent photobleaching.[5]
Visualizations
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. bosterbio.com [bosterbio.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Background Fluorescence with Red Fluorophores
A Note on "Brilliant Red": The term "this compound" is not a standardized name for a specific fluorescent dye in biomedical research. This guide provides troubleshooting strategies for commonly used red fluorophores in immunofluorescence, such as Alexa Fluor™ 594, Texas Red™, Cy®3, and others. The principles and techniques outlined here are broadly applicable to reducing background fluorescence when working with dyes in the red spectrum.
High background fluorescence can significantly impact the quality and interpretation of immunofluorescence data, masking specific signals and reducing image clarity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to high background when using red fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in immunofluorescence?
High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from the biological specimen itself. Tissues rich in collagen, elastin, or red blood cells can exhibit significant autofluorescence, often more pronounced at shorter wavelengths but can extend into the red spectrum.[1][2] Fixation methods, particularly those using aldehyde-based fixatives like formalin or glutaraldehyde, can also induce autofluorescence.[1][2]
-
Non-specific Antibody Binding: The primary or secondary antibody may bind to unintended targets in the sample, leading to diffuse background staining.[3][4][5] This can be caused by inappropriate antibody concentrations, insufficient blocking, or cross-reactivity of the secondary antibody.[3][4][5]
-
Hydrophobic Interactions: Some fluorescent dyes can non-specifically bind to hydrophobic structures within the cell or tissue.
-
Procedural Issues: Inadequate washing, improper fixation, or contaminated reagents can all contribute to high background.[3][6]
Q2: Why am I seeing high background specifically with my red fluorophore?
While red fluorophores are often chosen to avoid the stronger autofluorescence typically seen in the green and blue channels, high background can still occur.[7] Potential reasons include:
-
Dye Aggregates: Some red dyes have a higher tendency to form aggregates, which can appear as bright, non-specific speckles.
-
Charge-based Interactions: Highly charged fluorescent dyes can contribute to non-specific binding.
-
Spectral Overlap: If performing multi-color imaging, bleed-through from other fluorophores with broad emission spectra can appear as background in the red channel.
Q3: How can I determine the source of my high background?
A systematic approach with proper controls is crucial for diagnosing the source of high background fluorescence.
Troubleshooting Guide: Reducing Background Fluorescence
This guide provides a systematic approach to identifying and mitigating the causes of high background fluorescence.
Step 1: Identify the Source of the Background
Run the appropriate controls to pinpoint the origin of the unwanted fluorescence.
Experimental Workflow for Diagnosing Background Source
References
- 1. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 5. biotium.com [biotium.com]
- 6. ibidi.com [ibidi.com]
- 7. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
Technical Support Center: Optimizing Brilliant Red Concentration
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions for successfully optimizing Brilliant Red dye concentrations for cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a this compound dye?
A1: The optimal concentration for this compound dyes is highly dependent on the specific dye, the cell type, and the application (e.g., flow cytometry vs. microscopy). A critical first step is to perform a titration to determine the ideal concentration for your specific experiment.[1][2] For antibody conjugates, a common starting point for initial testing is around 1 µg/mL.[1] However, always consult the manufacturer's technical data sheet for specific recommendations.
Q2: Why is a titration necessary for this compound dyes?
A2: Titration is essential to find the optimal balance between a bright, specific signal and low background noise.
-
Concentration too low: Results in a weak or undetectable signal.[1][3]
-
Concentration too high: Can lead to high background fluorescence, non-specific binding, and potential cytotoxicity, making it difficult to distinguish true signal from noise.[1][2][4]
Q3: Can this compound dyes be toxic to cells?
A3: Like many fluorescent dyes, high concentrations of this compound can be cytotoxic.[5] It is crucial to determine the minimum effective concentration that provides a strong signal without impacting cell viability or function.[6][7] Always include viability controls in your experiments to assess the health of labeled cells compared to unlabeled controls.[6]
Q4: What is Brilliant Stain Buffer, and when should I use it?
A4: Brilliant Stain Buffer (BSB) is a specialized reagent designed to prevent the dye-dye interactions that can occur when using multiple polymer-based dyes (like the Brilliant™ series) in the same experiment.[8][9] You should use it when your staining panel includes two or more Brilliant Violet™, Brilliant UV™, or other Brilliant series dyes to ensure data accuracy and prevent non-specific staining artifacts.[10]
Q5: How can I minimize photobleaching when using this compound dyes for microscopy?
A5: Photobleaching, the fading of a fluorescent signal upon light exposure, can be a challenge. To minimize it:
-
Use an anti-fade mounting medium.[1]
-
Reduce the light exposure time and intensity on the microscope.[4]
-
Capture images efficiently and store slides in the dark when not imaging.[4]
-
Be aware that red dyes can be susceptible to photobleaching, so careful handling is important.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration.
Problem 1: Weak or No Fluorescence Signal
| Potential Cause | Suggested Solution |
| Dye/Antibody Concentration Too Low | Perform a titration experiment to identify the optimal, higher concentration.[1][2] |
| Incorrect Instrument Settings | Ensure the excitation and emission filters on the microscope or flow cytometer are correctly set for the specific this compound dye being used.[1][12] |
| Target Antigen Not Present or Low | Confirm that your cell type expresses the target protein. Use a positive control cell line known to express the antigen.[1][3] |
| Photobleaching | Minimize the sample's exposure to light. Use an anti-fade reagent in your mounting media for microscopy. Store samples in the dark.[4] |
| Poor Cell Permeability (for intracellular targets) | If staining an intracellular target, optimize the fixation and permeabilization steps. Increase the concentration or incubation time of the permeabilization agent.[3] |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Suggested Solution |
| Dye/Antibody Concentration Too High | Reduce the concentration of the this compound conjugate. This is the most common cause of high background.[1][3][4] |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with the dye to remove unbound antibodies or dye molecules.[2][3][9] |
| Fc Receptor Binding | For antibody-based staining, block Fc receptors on cells (like macrophages and B cells) using an Fc blocking reagent or normal serum before adding your primary antibody.[12] |
| Cell Autofluorescence | Analyze an unstained sample to determine the level of natural cell fluorescence. If it is high in the red channel, consider using spectral unmixing or a dye in a different channel.[4] |
| Dye Aggregates | Centrifuge the antibody or dye solution before use to pellet any aggregates that may have formed during storage.[4] |
Data Presentation
Table 1: Recommended Starting Concentrations for Titration
This table provides general starting points for a titration series. The optimal concentration will be cell-type and application-specific.
| Application | Cell Concentration | Suggested Starting Dye Concentration | Titration Range (Example) |
| Flow Cytometry | 1-10 x 10⁶ cells/mL | 0.5 - 1.0 µM | 0.05 µM to 5.0 µM (serial dilutions) |
| Fluorescence Microscopy | Varies by plating density | 1.0 - 5.0 µM | 0.1 µM to 10 µM (serial dilutions) |
Note: For antibody conjugates, refer to the manufacturer's data sheet, which often provides a recommended test size per 10⁶ cells (e.g., 5 µL/test). Titration is still highly recommended.[13]
Table 2: Example of a Titration Experiment for Flow Cytometry
| Dye Concentration | Mean Fluorescence Intensity (MFI) of Positive Cells | MFI of Negative Control | Stain Index (SI)* | Cell Viability | Notes |
| 5.0 µM | 15,000 | 800 | 17.75 | 85% | High background, potential cytotoxicity. |
| 2.5 µM | 14,500 | 400 | 35.25 | 92% | Bright signal, reduced background. |
| 1.0 µM | 12,000 | 200 | 59.00 | 98% | Optimal: Bright signal, low background, high viability. |
| 0.5 µM | 6,000 | 150 | 39.00 | 99% | Signal is diminishing. |
| 0.1 µM | 1,200 | 120 | 9.00 | 99% | Signal is too weak for clear separation. |
*Stain Index is a common metric for resolution, calculated as (MFI_positive - MFI_negative) / (2 * StandardDeviation_negative). A higher SI indicates better resolution.
Experimental Protocols
Protocol: Optimizing this compound Concentration via Titration for Flow Cytometry
This protocol provides a step-by-step method for determining the optimal staining concentration of a this compound dye conjugate.
Materials:
-
Single-cell suspension of your target cells
-
This compound dye or antibody conjugate
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS).
-
Fc Receptor blocking solution (if required).[14]
-
Brilliant Stain Buffer (if using multiple Brilliant dyes).[8]
-
FACS tubes
-
Centrifuge
Methodology:
-
Cell Preparation:
-
Fc Receptor Blocking (Optional but Recommended):
-
Aliquot 100 µL of your cell suspension (containing 1-2 x 10⁶ cells) into the required number of FACS tubes for your titration series.
-
Add Fc block to each tube according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.[14] Do not wash.
-
-
Prepare Titration Series:
-
Staining:
-
Washing:
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer for analysis.
-
Acquire data on a flow cytometer using the appropriate laser and emission filter for your this compound dye.
-
Analyze the data to determine the concentration that provides the highest stain index (or best signal-to-noise ratio) without compromising cell viability.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting weak or no signal.
References
- 1. biotium.com [biotium.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 5. m.youtube.com [m.youtube.com]
- 6. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro Optimization of Nanoparticle-Cell Labeling Protocols for In-vivo Cell Tracking Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. youtube.com [youtube.com]
- 10. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. quora.com [quora.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 14. Cell Surface Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Technical Support Center: Resolving Solubility Challenges of Brilliant Red Dyes in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with "Brilliant Red" dyes in aqueous solutions. The following information focuses on three pertinent dyes often utilized in laboratory settings: this compound 5B (Reactive Red 35), Acid Red 26 (Ponceau MX), and Ponceau 4R (Brilliant Scarlet).
Frequently Asked Questions (FAQs)
Q1: What are the different "this compound" dyes, and how do their solubilities in water compare?
A1: The term "this compound" can refer to several different chemical compounds with varying properties. For laboratory applications, it's crucial to identify the specific dye by its name and CAS number. Here's a comparison of three common "this compound" dyes:
| Dye Name | Common Synonyms | CAS Number | Molecular Formula | Solubility in Water |
| This compound 5B | Reactive Red 35 | 12226-12-9 | C₁₂H₁₈N₃Na₃O₁₄S₄ | Soluble[1] |
| Acid Red 26 | Ponceau MX, Ponceau 2R | 3761-53-3 | C₁₈H₁₄N₂Na₂O₇S₂ | 1-10 mg/mL[2] |
| Ponceau 4R | Brilliant Scarlet, New Coccine | 2611-82-7 | C₂₀H₁₁N₂Na₃O₁₀S₃ | 80 mg/mL[2] |
Q2: My this compound dye is not dissolving properly in water. What are the common causes?
A2: Several factors can contribute to poor solubility of this compound dyes in aqueous solutions:
-
Incorrect Dye Identification: Different "this compound" dyes have vastly different solubilities. Ensure you are using the correct dye for your intended application and referring to its specific solubility data.
-
Aggregation: Many dyes, especially those with planar aromatic structures, have a tendency to self-associate and form aggregates in aqueous solutions.[3] This is a common issue that reduces the effective concentration of the dissolved dye.
-
pH of the Solution: The solubility of acid and reactive dyes is often pH-dependent. The presence of acidic or basic functional groups on the dye molecule means that the pH of the solvent can significantly impact its solubility.[4][5]
-
Water Quality: The presence of divalent cations like calcium and magnesium (hard water) can sometimes lead to the precipitation of certain dyes. It is recommended to use deionized or distilled water.[6]
-
Temperature: While heating can increase the solubility of many compounds, excessive heat can degrade some dyes. The optimal temperature for dissolution varies between dyes.[6]
Q3: Can I use co-solvents to improve the solubility of this compound dyes?
A3: Yes, co-solvents can be effective. For dyes with lower water solubility, the addition of a water-miscible organic solvent can help.
-
Ponceau 4R is sparingly soluble in ethanol (0.9 mg/mL) and soluble in methyl cellosolve (80 mg/mL).[2] It is also soluble in DMSO, though this may require warming and sonication.[7]
-
Acid Red 26 is described as very slightly soluble in ethanol and acetone.[2]
-
For Reactive Red 35 (this compound 5B) , if solubility issues arise, a small amount of a polar, water-miscible organic solvent could be tested, but its effect would need to be empirically determined.
Always ensure the chosen co-solvent is compatible with your downstream applications.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems with this compound dyes.
Problem: The dye powder is not dissolving completely, and particles are visible.
| Possible Cause | Troubleshooting Steps |
| Insufficient Sonication/Agitation | * Use a vortex mixer for several minutes. * For more stubborn particles, use an ultrasonic bath. Be mindful of potential heating and monitor the temperature. |
| Low-Quality Water | * Always prepare solutions using deionized or distilled water to avoid interference from mineral ions.[6] |
| Incorrect pH | * For reactive dyes like this compound 5B, ensure the water is neutral (pH 6.5-7.5) before adding the dye.[6] * For acid dyes, solubility may be enhanced in slightly basic conditions, but this needs to be tested for your specific application. |
| Aggregation | * See the "Problem: Solution appears cloudy or has a different color than expected" section below. |
Problem: The solution appears cloudy or has a different color than expected.
| Possible Cause | Troubleshooting Steps |
| Dye Aggregation | * Dilution: Try diluting the solution. Aggregation is often concentration-dependent.[3] * Temperature Adjustment: Gently warm the solution while stirring. For reactive dyes, do not exceed 80-85°C.[6] * pH Adjustment: For some dyes, adjusting the pH away from the isoelectric point can increase electrostatic repulsion between molecules and reduce aggregation.[4] * Addition of a Surfactant: A low concentration of a non-ionic surfactant (e.g., Tween® 20) can sometimes help to break up aggregates. Ensure the surfactant is compatible with your experiment. |
| Dye Degradation | * Avoid Excessive Heat: Do not use boiling water to dissolve reactive dyes.[8] * Protect from Light: Prepare and store dye solutions in amber vials or protect them from light to prevent photodegradation. * Use Fresh Solutions: It is best to use freshly prepared dye solutions, as they can degrade over time, especially in aqueous media.[6] |
Experimental Protocols
Protocol 1: Preparation of a Ponceau 4R Stock Solution
This protocol is for preparing a 10 mg/mL stock solution of Ponceau 4R in distilled water.
Materials:
-
Ponceau 4R (CAS 2611-82-7)
-
Distilled or deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh boat
Procedure:
-
Accurately weigh 100 mg of Ponceau 4R powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of distilled water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is fully dissolved. Gentle warming (to no more than 40-50°C) can be applied if necessary.
-
Once the dye is completely dissolved, allow the solution to cool to room temperature.
-
Add distilled water to the flask to bring the final volume to the 10 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution in a dark, airtight container at 4°C. For long-term storage, refer to the manufacturer's recommendations.[7]
Protocol 2: Masson's Trichrome Staining Using Acid Red 26
This protocol outlines the key steps for using Acid Red 26 (as part of the Biebrich Scarlet-Acid Fuchsin solution) in Masson's Trichrome staining of formalin-fixed, paraffin-embedded tissue sections.[1][9][10]
Materials:
-
Deparaffinized and rehydrated tissue sections
-
Bouin's solution (optional, for mordanting)
-
Weigert's iron hematoxylin
-
Biebrich Scarlet-Acid Fuchsin solution (containing Acid Red 26)
-
Phosphomolybdic/Phosphotungstic acid solution
-
Aniline Blue solution
-
1% Acetic acid solution
-
Ethanol series (70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium
Procedure:
-
Mordanting (Optional): For formalin-fixed tissues, incubate slides in Bouin's solution at 56°C for 1 hour to improve stain quality. Rinse with running tap water until the yellow color disappears.[1]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Rinse in running tap water for 10 minutes.[1]
-
Cytoplasmic and Muscle Staining: Stain with Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[1]
-
Washing: Briefly rinse with distilled water.
-
Differentiation: Place in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[1]
-
Collagen Staining: Transfer directly to Aniline Blue solution and stain for 5-10 minutes.[10]
-
Washing and Differentiation: Briefly rinse in distilled water, then differentiate in 1% acetic acid for 2-5 minutes.[1]
-
Dehydration and Clearing: Dehydrate quickly through an ethanol series (95% and 100%). Clear in xylene.[10]
-
Mounting: Mount with a resinous mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, keratin, and muscle fibers: Red
-
Collagen: Blue
Visualizations
Caption: A troubleshooting workflow for resolving solubility issues with this compound dyes.
Caption: Workflow for Masson's Trichrome staining using Acid Red 26.
Caption: A workflow for preparing a Ponceau 4R stock solution.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Ponceau 4R - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kochcolor.com [kochcolor.com]
- 4. Ponceau 4R induces aggregation in human serum albumin and morin acts as an anti-aggregating agent against dye induced aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine - Wikipedia [en.wikipedia.org]
- 6. Methods For Dissolving Reactive Dyes And Matters Needing Attention - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How to dissolve reactive dyes? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
Technical Support Center: Enhancing the Photostability of Brilliant Red in Imaging
Welcome to the Technical Support Center for improving the photostability of Brilliant Red and other red fluorescent dyes in your imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize imaging protocols for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to light.[1] When a fluorescent molecule is excited by a light source (e.g., a laser on a confocal microscope), it enters a high-energy state. While it typically returns to its ground state by emitting a photon (fluorescence), there is a chance it can enter a reactive triplet state. In this state, the fluorophore can react with surrounding molecules, particularly oxygen, leading to its permanent damage and loss of fluorescence.[2][3] This manifests as a fading of your fluorescent signal during imaging.
Q2: How can I minimize photobleaching of this compound?
A2: You can minimize photobleaching through several strategies:
-
Optimize Imaging Parameters: Reduce the intensity of the excitation light and the duration of exposure to the minimum required to obtain a good signal-to-noise ratio.[1]
-
Use Antifade Reagents: Mount your samples in a commercially available or homemade antifade mounting medium. These reagents contain chemicals that scavenge free radicals and reduce the rate of photobleaching.
-
Choose Photostable Dyes: If you are in the planning stages of your experiment, select a fluorophore known for its high photostability.
-
Proper Sample Preparation: Ensure your sample is correctly mounted and sealed to minimize exposure to atmospheric oxygen.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching. They typically work by scavenging for free radicals, particularly reactive oxygen species (ROS), which are a major cause of fluorophore degradation.[2] Common components of antifade reagents include n-propyl gallate, p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q4: Can I use antifade reagents for live-cell imaging?
A4: While traditional antifade mounting media are often toxic to living cells, there are specialized live-cell imaging solutions and reagents designed to reduce phototoxicity and photobleaching. These often contain antioxidants like Trolox (a vitamin E analog) or ascorbic acid (vitamin C).[4] It is crucial to use formulations specifically designed for live-cell applications to maintain cell health.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when using this compound in your imaging experiments.
Issue 1: Rapid Signal Fading
Symptom: The fluorescence intensity of this compound diminishes quickly upon illumination.
| Possible Cause | Solution |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides a detectable signal. |
| Long Exposure Times | Use the shortest possible exposure time for your detector. If the signal is weak, consider increasing the detector gain. |
| Absence of Antifade Reagent | Mount your fixed samples in an antifade mounting medium. For live cells, use a specialized live-cell imaging buffer containing antioxidants. |
| Oxygen Exposure | For fixed samples, ensure the coverslip is properly sealed to limit oxygen diffusion. |
| Inherent Low Photostability of the Dye | If possible, switch to a more photostable red fluorescent dye. |
Issue 2: High Background Fluorescence
Symptom: The area surrounding your stained structures shows a high level of fluorescence, reducing the signal-to-noise ratio.
| Possible Cause | Solution |
| Excess Dye Concentration | Titrate your this compound staining solution to find the optimal concentration that provides specific staining with minimal background. |
| Inadequate Washing | Increase the number and/or duration of wash steps after staining to remove unbound dye. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye with a longer emission wavelength or employing spectral unmixing if your imaging software supports it. |
| Contaminated Reagents or Slides | Use high-quality, clean slides and coverslips. Filter all solutions to remove fluorescent particulates. |
| Non-specific Binding | Use a blocking solution (e.g., BSA or serum) before applying your fluorescent probe to prevent non-specific binding. |
Issue 3: Uneven Illumination
Symptom: The fluorescence intensity is not uniform across the field of view, with some areas appearing brighter than others.
| Possible Cause | Solution |
| Misaligned Light Source | Ensure the microscope's light path is correctly aligned (e.g., Köhler illumination for widefield microscopes). |
| Dirty Optics | Clean the objective lens and other optical components of the microscope according to the manufacturer's instructions. |
| Uneven Sample Mounting | Ensure the mounting medium is evenly distributed and the coverslip is flat. |
Data Presentation
Table 1: Photostability of Common Red Fluorescent Proteins
While "this compound" is a generic term, the following table provides a comparison of the photostability of commonly used red fluorescent proteins, which can serve as a reference. Photostability is often reported as the time it takes for the fluorescence intensity to decrease by 50% (t½) under continuous illumination.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Brightness¹ | Photostability (t½, seconds) |
| mCherry | 587 | 610 | 0.22 | 16 | ~21-600 |
| mRuby3 | 558 | 605 | 0.35 | 40 | High |
| TagRFP-T | 555 | 584 | 0.47 | 46 | High (9-fold > TagRFP) |
| mScarlet-I | 569 | 594 | 0.54 | 60 | ~5.4 |
| tdTomato | 554 | 581 | 0.69 | 100 | High |
¹Brightness is proportional to the product of the quantum yield and the extinction coefficient. Higher values indicate a brighter fluorophore. Photostability values can vary significantly depending on the imaging conditions (e.g., laser power, pixel dwell time). Data compiled from various sources.[5][6][7]
Experimental Protocols
Protocol 1: Using a Commercial Antifade Mounting Medium (e.g., ProLong™ Gold)
This protocol describes the general steps for mounting fixed cells or tissue sections using a commercially available curing antifade reagent.
Materials:
-
Fixed and stained slides or coverslips
-
Pipette and tips
-
Clean laboratory wipes
-
Nail polish or sealant (optional)
Procedure:
-
Equilibrate Reagent: Bring the ProLong™ Gold vial to room temperature.[12]
-
Prepare Sample: After the final wash step of your staining protocol, carefully remove excess buffer from the slide or coverslip by gently tapping the edge on a clean laboratory wipe. Do not allow the sample to dry out.
-
Apply Antifade Reagent: Apply one drop of ProLong™ Gold directly to the specimen on the slide.[9]
-
Mount Coverslip: Carefully lower a clean coverslip onto the drop of antifade reagent, avoiding the introduction of air bubbles.
-
Cure: Place the slide on a flat surface in the dark and allow it to cure at room temperature for 24 hours.[8][10] This allows the mounting medium to harden and achieve the optimal refractive index.
-
Seal (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant.[8][10]
-
Imaging: The slide is now ready for imaging.
Protocol 2: Preparation of a Homemade n-Propyl Gallate (nPG) Antifade Mounting Medium
This protocol provides a recipe for a commonly used homemade antifade solution.
Materials:
-
n-propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Stir plate and stir bar
-
50 mL conical tube or bottle
Procedure:
-
Prepare 20% n-Propyl Gallate Stock: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. This may require gentle warming and vortexing. Note: n-propyl gallate does not dissolve well in aqueous solutions.[13][14][15]
-
Prepare Glycerol/PBS Mixture: In a 50 mL tube, combine 9 mL of glycerol and 1 mL of 10X PBS.
-
Combine Solutions: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.[13][15]
-
Storage: Store the final antifade mounting medium in the dark at 4°C or -20°C.
Visualizations
Caption: The Jablonski diagram illustrates the process of photobleaching.
Caption: Workflow for using an antifade mounting medium for fixed samples.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Photobleaching [evidentscientific.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microfluidics-Based Selection of Red-Fluorescent Proteins with Decreased Rates of Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. cfim.ku.dk [cfim.ku.dk]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. ulab360.com [ulab360.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Brilliant Red dye aggregation problems and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Brilliant Red dyes during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound dye aggregation, and why is it a problem in my experiments?
A1: this compound dye aggregation is a phenomenon where individual dye molecules clump together to form larger clusters, such as dimers and higher-order aggregates.[1] This process is primarily driven by strong intermolecular forces, like van der Waals forces, between the dye molecules. Aggregation can significantly impact your experimental outcomes in several ways:
-
Inaccurate Spectrophotometric Readings: Aggregated dyes absorb light differently than single dye molecules (monomers), which can cause deviations from the Beer-Lambert law and lead to incorrect concentration measurements.
-
Reduced Fluorescence Quantum Yield: The formation of certain types of aggregates, particularly H-aggregates, can lead to a significant decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ).[2]
-
Altered Spectral Properties: Aggregation can cause a shift in the maximum absorption and emission wavelengths of the dye.[3]
-
Precipitation: Large aggregates may become insoluble and precipitate out of the solution, leading to a loss of usable dye.[4]
Q2: What are the main factors that cause this compound dye to aggregate?
A2: Several factors related to the dye itself and its environment can promote aggregation.[5] Understanding these factors is the first step in troubleshooting aggregation-related issues.
-
High Dye Concentration: Increased dye concentration is a primary driver of aggregation.
-
Aqueous Environments: Many organic dyes, including those with planar aromatic structures, are prone to aggregation in water due to hydrophobic interactions.[2][3]
-
Ionic Strength of the Buffer: High salt concentrations can increase the ionic strength of the solution, which often promotes dye aggregation.
-
Suboptimal pH: The pH of the buffer can influence the surface charge of the dye molecules, affecting their tendency to aggregate.
-
Low Temperatures: Aggregation tends to decrease with rising temperatures.
-
Dye Structure: The chemical structure of the dye, such as the presence of planar aromatic rings and long alkyl chains, can increase the likelihood of aggregation due to π–π stacking and hydrophobic interactions.[3]
Troubleshooting Guide
This guide provides systematic steps to identify and resolve this compound dye aggregation problems in your experiments.
Problem: I'm observing lower-than-expected fluorescence intensity.
This is a common symptom of aggregation-caused quenching.
Logical Workflow for Troubleshooting Low Fluorescence Intensity
Caption: Troubleshooting workflow for low fluorescence intensity.
Detailed Steps:
-
Verify Dye Concentration: High concentrations are a common cause of aggregation.
-
Action: Prepare a dilution series of your this compound dye and measure the fluorescence at each concentration. If the fluorescence intensity plateaus or decreases at higher concentrations, aggregation is likely occurring.
-
Solution: Work within a concentration range where fluorescence intensity is linearly proportional to the dye concentration.
-
-
Optimize Buffer Conditions: The composition of your buffer can significantly impact dye aggregation.
-
Action: Systematically vary the pH and ionic strength (salt concentration) of your buffer to find the optimal conditions for your dye.
-
Solution: Refer to the table below for general guidance on buffer optimization.
-
-
Consider Anti-Aggregation Additives: Certain chemical additives can help prevent or reverse dye aggregation.
-
Action: Introduce anti-aggregation agents into your dye solution.
-
Solution: Organic solvents or alkanolamines can be effective. See the table below for examples.
-
-
Evaluate Alternative Dyes: If aggregation persists, consider using a different red fluorescent dye that is less prone to aggregation.
Data on Factors Influencing Aggregation and Solutions
| Parameter | Effect on Aggregation | Recommended Action | Supporting Evidence |
| Dye Concentration | Increases with higher concentration. | Determine the optimal working concentration through a dilution series. | |
| Ionic Strength (Salt) | Generally increases with higher salt concentration. | Reduce the salt concentration in the buffer if possible. Test a range of salt concentrations. | |
| pH | Can increase at non-optimal pH values. | Screen a range of pH values to find the optimal stability for your specific dye. | |
| Temperature | Decreases with increasing temperature. | Perform incubations at a slightly elevated temperature if the experimental protocol allows. | |
| Organic Solvents | Adding organic solvents (e.g., ethanol, DMSO) can decrease aggregation. | Introduce a small percentage of an organic solvent to your aqueous dye solution. | |
| Anti-Aggregation Agents | Alkanolamines like Diethanolamine (DEA) and Triethanolamine (TEA) can reduce aggregation. | Add DEA or TEA to your dye solution. DEA has been shown to be more effective in some cases. | [3] |
Experimental Protocols
Protocol for Determining Optimal Dye Concentration
-
Prepare a high-concentration stock solution of your this compound dye in an appropriate solvent (e.g., DMSO).
-
Create a series of dilutions of the stock solution in your experimental buffer, ranging from your intended working concentration to several-fold higher and lower.
-
Measure the fluorescence intensity of each dilution using a fluorometer with the appropriate excitation and emission wavelengths for your dye.
-
Plot fluorescence intensity versus dye concentration.
-
Identify the linear range of the curve. The optimal working concentration should fall within this range to avoid aggregation-induced artifacts.
Protocol for Screening Buffer Conditions
-
Prepare a set of buffers with varying pH values (e.g., in 0.5 pH unit increments) and salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl).
-
Prepare your this compound dye at its optimal working concentration in each of the different buffer conditions.
-
Incubate the samples under your standard experimental conditions (time and temperature).
-
Measure the fluorescence intensity of each sample.
-
The buffer condition that yields the highest stable fluorescence signal is likely the most optimal for preventing aggregation.
Signaling Pathways and Dye Interactions
The aggregation of this compound dye is a physicochemical process rather than a biological signaling pathway. The diagram below illustrates the equilibrium between monomeric and aggregated dye states.
Caption: Equilibrium between dye monomers and aggregates.
References
- 1. mdpi.com [mdpi.com]
- 2. Sensitive Spectroscopic Detection of Large and Denatured Protein Aggregates in Solution by Use of the Fluorescent Dye Nile Red - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10656A [pubs.rsc.org]
- 4. genomica.uaslp.mx [genomica.uaslp.mx]
- 5. greyb.com [greyb.com]
- 6. imbarex.com [imbarex.com]
- 7. What is Red Dye 40 and What are the Red 40 Alternatives [tidestrading.com]
signal-to-noise ratio optimization for Brilliant Red
Welcome to the Technical Support Center for Brilliant Red fluorescent dyes. This resource is designed to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their experiments and troubleshoot common issues.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when using this compound and other red fluorescent probes.
Question: I am observing a weak or no signal from my this compound conjugate. What are the possible causes and solutions?
A weak or absent fluorescent signal can stem from several factors, ranging from the experimental setup to the reagents used. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[1][2][3][4]
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A workflow for troubleshooting low fluorescence signal.
Potential Solutions:
-
Instrument Settings: Ensure the excitation and emission filters are appropriate for this compound.[3][5][6] The instrument's light source and detectors should be functioning correctly.
-
Antibody/Fluorophore Integrity: Confirm that the this compound-conjugated antibody has been stored correctly and has not expired.[1] Fluorophores are sensitive to light and temperature, and improper storage can lead to photobleaching.[7][8][9][10]
-
Antibody Concentration: The concentration of the antibody may be too low. It is essential to perform a titration to determine the optimal concentration that yields a bright signal with minimal background.[2][11]
-
Target Antigen Expression: The target protein may have low expression levels in your sample.[3] Confirm expression using a validated positive control.
-
Sample Preparation: Suboptimal fixation or permeabilization can hinder antibody access to the target epitope.[4]
Question: I am experiencing high background fluorescence, which is obscuring my specific signal. How can I reduce it?
High background can be caused by non-specific antibody binding, autofluorescence, or issues with the blocking or wash steps.[4][12]
Strategies to Reduce High Background
Caption: Strategies for reducing high background fluorescence.
Potential Solutions:
-
Blocking: Ensure the blocking step is adequate. This can involve increasing the incubation time or changing the blocking agent.[13] For immunofluorescence, using 5-10% normal serum from the same species as the secondary antibody host is often effective.[14][15][16]
-
Antibody Concentration: An excessively high antibody concentration can lead to non-specific binding.[3] Titrate the antibody to find the optimal balance between signal and background.
-
Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound antibodies.[4]
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, contributing to background noise.[1][12] This is often more pronounced in the green spectrum, so using a red fluorophore like this compound can be advantageous.[1]
-
Controls: Use appropriate controls, such as an isotype control or a secondary antibody-only control, to determine the extent of non-specific binding.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
The optimal excitation and emission wavelengths can vary slightly depending on the specific this compound conjugate. Generally, red fluorescent dyes are excited by lasers in the yellow-green to red region of the spectrum (around 561 nm to 640 nm) and emit in the red to far-red region (around 600 nm to 700 nm).[6][17] Always refer to the manufacturer's specifications for the exact spectral properties of your reagent.
Q2: How can I prevent photobleaching of this compound?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[7][8][9][10] While some red fluorescent proteins are inherently more photostable than others, you can take steps to minimize this effect:[8][9][10][18]
-
Use an anti-fade mounting medium.[2]
-
Minimize the exposure time and intensity of the excitation light.[2]
-
Acquire images efficiently, and avoid unnecessary or prolonged exposure of the sample to the light source.
Q3: Can I use this compound in multicolor experiments?
Yes, this compound is suitable for multicolor experiments. Its emission in the red spectrum allows it to be combined with fluorophores that emit in the blue, green, and yellow/orange regions. When designing a multicolor panel, it is crucial to check the spectral overlap between the different fluorophores to minimize bleed-through and the need for complex compensation.[3]
Q4: What are the best blocking buffers to use with this compound?
The choice of blocking buffer depends on the sample type and experimental setup. Common and effective blocking agents include:
-
Bovine Serum Albumin (BSA): A 1-5% solution in a buffer like PBS is a widely used blocking agent.[13][14]
-
Normal Serum: Using 5-10% normal serum from the host species of the secondary antibody is highly recommended to block non-specific binding sites.[13][14][15][16]
-
Commercial Blocking Buffers: Several optimized commercial blocking buffers are available and can provide consistent results.[15]
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol helps determine the optimal antibody concentration to maximize the signal-to-noise ratio.[2]
-
Prepare a series of antibody dilutions: Start with the manufacturer's recommended concentration and prepare a series of 2-fold dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Stain your samples: Prepare identical samples (cells or tissue sections) for each antibody dilution.
-
Incubate: Follow your standard staining protocol for incubation time and temperature.
-
Wash: Wash all samples equally to remove unbound antibodies.
-
Image: Acquire images of each sample using the exact same instrument settings (e.g., laser power, detector gain, exposure time).
-
Analyze: Compare the signal intensity and background fluorescence for each dilution. The optimal concentration is the one that provides a strong specific signal with the lowest background.[2]
Protocol 2: Standard Immunofluorescence Staining
This is a general protocol for immunofluorescent staining of cultured cells.
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation: Wash cells with PBS, then fix with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization: If the target antigen is intracellular, wash the fixed cells and then permeabilize them (e.g., with 0.1-0.25% Triton X-100 in PBS for 10 minutes).
-
Blocking: Wash the cells and then block for at least 1 hour at room temperature with an appropriate blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: Dilute the this compound-conjugated primary antibody to its optimal concentration in the blocking buffer and incubate with the samples (e.g., overnight at 4°C or 1-2 hours at room temperature).
-
Washing: Wash the samples three times with PBS, for 5 minutes each wash.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for this compound.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Solution |
| Weak/No Signal | Low antibody concentration | Titrate antibody to find optimal concentration.[2][11] |
| Improper instrument settings | Verify excitation/emission filters and detector gain.[3] | |
| Photobleaching | Use anti-fade mounting medium; minimize light exposure.[2] | |
| Low antigen expression | Use a positive control to confirm target presence.[3] | |
| High Background | High antibody concentration | Titrate antibody to a lower concentration.[3] |
| Inadequate blocking | Increase blocking time or change blocking agent (e.g., 5-10% normal serum).[13][14][15] | |
| Insufficient washing | Increase the number and duration of wash steps.[4] | |
| Autofluorescence | Image an unstained control; use spectral unmixing if available. |
Table 2: Recommended Starting Concentrations for Reagents
| Reagent | Application | Recommended Starting Concentration |
| Primary Antibody | Immunofluorescence (Cells) | 1-10 µg/mL (or as per manufacturer's datasheet) |
| Immunofluorescence (Tissue) | 5-15 µg/mL (or as per manufacturer's datasheet) | |
| Flow Cytometry | 0.5-5 µL per 100 µL of cell suspension (titration is critical)[19] | |
| Blocking Agents | BSA | 1-5% (w/v) in PBS[13] |
| Normal Serum | 5-10% (v/v) in PBS[13] | |
| Non-fat Dry Milk | 1-5% (w/v) in PBS (not for phospho-antibodies)[13] |
References
- 1. bosterbio.com [bosterbio.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 6. Absorption and Emission Spectra [bdbiosciences.com]
- 7. Improving the photostability of bright monomeric orange and red fluorescent proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the photostability of bright monomeric orange and red fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimal Antibody Concentration For Your Flow Cytometry Experiment [expertcytometry.com]
- 12. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 13. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 14. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 15. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 16. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 17. Fluorophore Selection Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
preventing non-specific binding of Brilliant Red conjugates
Welcome to the technical support center for Brilliant Red conjugates. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent non-specific binding issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with this compound conjugates?
A: Non-specific binding refers to the attachment of fluorescently labeled antibodies or proteins to unintended targets in a sample, rather than the specific antigen of interest. This phenomenon can be driven by several factors, including ionic, hydrophobic, and other intermolecular forces between the conjugate and various components of the cells or tissue.[1] For highly fluorescent probes like this compound conjugates, this results in high background signal, which can obscure the true signal from the target antigen, reduce the signal-to-noise ratio, and lead to false-positive results or misinterpretation of data.[2][3]
Q2: What are the most common causes of high background staining?
A: High background is a frequent issue in immunoassays and can stem from multiple sources:
-
Excess Antibody Concentration: Using too much primary or secondary antibody is a primary cause of non-specific binding.[4][5]
-
Inadequate Blocking: Incomplete or ineffective blocking of non-specific sites on the sample allows conjugates to bind randomly.[6][7]
-
Insufficient Washing: Failure to thoroughly wash away unbound antibodies after incubation steps leaves excess conjugate in the sample.[6][8]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for specific signal.[5][9] This is particularly noticeable in the blue and green spectra but can affect red channels as well.[5][9]
-
Fc Receptor Binding: The Fc region of antibodies can bind non-specifically to Fc receptors present on the surface of certain cell types (e.g., macrophages, B cells).[10]
-
Conjugate Aggregation: Aggregates of the fluorescent conjugate can bind to the sample, often appearing as bright, speckled background.[2]
-
Dye-Dye Interactions: Some families of fluorescent dyes, like the "Brilliant" series, can exhibit non-specific interactions between dye molecules on different conjugates, leading to artificial signals.[11]
Q3: Are "this compound" conjugates part of the polymer dye family that includes Brilliant Violet™ and Brilliant Blue?
A: Yes, "this compound" dyes are part of the same family of highly fluorescent polymers as the well-known Brilliant Violet™ and Brilliant Blue dyes. This means they can be susceptible to the same dye-dye interaction issues that can cause data artifacts, particularly in multicolor flow cytometry experiments.[11] Therefore, specific reagents like Brilliant Stain Buffer are recommended to mitigate these effects.[11]
Q4: Can I use a standard blocking buffer like BSA or milk for my this compound conjugates?
A: While standard blockers like Bovine Serum Albumin (BSA) or non-fat dry milk can be effective in some cases, specialized blocking buffers are often recommended for fluorescent applications to achieve the best signal-to-noise ratio.[12][13] Some blocking agents, like milk, may contain endogenous components that can interfere with fluorescent detection. For multicolor experiments involving Brilliant dyes, using a dedicated buffer like Brilliant Stain Buffer is highly recommended to prevent dye-mediated interactions.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound conjugates.
Issue 1: High, Uniform Background
If you observe a high, diffuse background across your entire sample, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for high uniform background.
-
Cause: The concentration of the primary or secondary antibody is too high.[2][4]
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a strong specific signal without high background. Start with the manufacturer's recommended dilution and test a range of lower concentrations.[5]
-
-
Cause: Insufficient washing.
-
Cause: Ineffective blocking.
-
Cause: Sample autofluorescence.
Issue 2: Speckled or Punctate Background
Bright, dot-like spots of fluorescence are often indicative of conjugate aggregates.
Caption: Troubleshooting workflow for speckled background.
-
Cause: The this compound conjugate has formed aggregates. This can happen during storage.[2]
-
Solution 1 (Centrifugation): Before diluting, centrifuge the antibody vial at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet any aggregates. Carefully pipette the supernatant for use, avoiding the pellet.
-
Solution 2 (Filtration): If centrifugation is not sufficient, filter the diluted antibody solution through a low-protein-binding 0.22 µm syringe filter before applying it to the sample.[2]
-
Issue 3: False Positives in Multicolor Flow Cytometry
When a population of cells is positive for a this compound conjugate even though it should be negative, this can be due to dye-dye interactions.
-
Cause: Non-specific interactions between different Brilliant™ dye polymers.[11]
-
Solution: Use a specialized buffer, such as Brilliant Stain Buffer (BSB), in your staining cocktail.[11] This buffer contains polyethylene glycol (PEG) and other proprietary components that are thought to act as "sacrificial" polymers, preventing the Brilliant dyes from interacting with each other.[11]
-
Important Note: Do not use Brilliant Stain Buffer when staining compensation beads, as it can increase their background fluorescence.[11]
-
Data & Reagent Recommendations
To minimize non-specific binding, careful selection of buffers and reagents is crucial. The table below summarizes common components and their recommended concentrations.
| Reagent Type | Component | Typical Concentration/Use | Application Notes |
| Blocking Agent | Normal Serum | 5-10% | Use serum from the species the secondary antibody was raised in.[10] |
| BSA (IgG-Free) | 1-5% | A common protein blocker. Ensure it is IgG-free to avoid cross-reactivity.[5] | |
| Commercial Buffers | Per Manufacturer | Often optimized for fluorescence and provide lower background than homemade buffers.[13][17] | |
| Detergent | Tween-20 | 0.05-0.2% | Non-ionic detergent added to wash buffers to reduce weak, non-specific binding.[8] |
| Triton X-100 | 0.1-0.5% | Used for permeabilization in intracellular staining; can also help reduce background.[18] | |
| Specialized Buffer | Brilliant Stain Buffer | Per Manufacturer | Additive for multicolor flow cytometry staining cocktails to prevent dye-dye interactions.[11] |
Experimental Protocols
Protocol 1: Titration of this compound-Conjugated Antibody for Immunofluorescence
This protocol helps determine the optimal antibody concentration to maximize the signal-to-noise ratio.
-
Prepare Samples: Seed cells on coverslips or prepare tissue sections as you normally would.
-
Fix, Permeabilize, and Block: Follow your standard protocol for fixing and permeabilizing your samples. Block the samples for 1 hour at room temperature using an appropriate blocking buffer (e.g., 5% normal goat serum in PBS).
-
Prepare Antibody Dilutions: Create a series of dilutions of your this compound-conjugated primary antibody in blocking buffer. A good starting range is to test the manufacturer's recommended concentration, as well as two-fold dilutions above and below it (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Incubation: Add each dilution to a separate coverslip/tissue section and incubate for your standard time and temperature (e.g., 1 hour at RT or overnight at 4°C).
-
Washing: Wash all samples extensively. A recommended procedure is 3 x 5-minute washes with PBS containing 0.1% Tween-20.[2]
-
Mount and Image: Mount the coverslips using an antifade mounting medium. Image all samples using the exact same microscope settings (laser power, gain, exposure time).
-
Analysis: Compare the images. Select the lowest antibody concentration that gives a bright, specific signal on your target structure with minimal background fluorescence in areas where the antigen is absent.
Protocol 2: General Staining Protocol for Flow Cytometry using Brilliant Stain Buffer
This protocol incorporates the use of Brilliant Stain Buffer to prevent non-specific dye-dye interactions.
-
Prepare Single-Cell Suspension: Prepare your cells and adjust the concentration to 1x10⁶ cells/mL in a suitable buffer (e.g., PBS with 2% FBS).
-
Fc Block (Optional but Recommended): Incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C to prevent binding of antibodies to Fc receptors.
-
Prepare Staining Cocktail:
-
In a new tube, combine your this compound conjugate and any other fluorescent antibodies for your panel.
-
Add the manufacturer-recommended amount of Brilliant Stain Buffer to the antibody cocktail.
-
Vortex briefly to mix.
-
-
Stain Cells: Add the antibody cocktail to your cells.
-
Incubate: Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash: Add 1-2 mL of wash buffer to the cells and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat this wash step one more time.
-
Resuspend and Analyze: Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis.
-
Controls: Remember to prepare single-stain controls for compensation. Do not add Brilliant Stain Buffer to the tubes used for staining compensation beads.[11]
References
- 1. biotium.com [biotium.com]
- 2. youtube.com [youtube.com]
- 3. Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio [avantierinc.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 8. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. colibri-cytometry.com [colibri-cytometry.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Blocking Buffer for Fluorescent Western Blotting | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 14. youtube.com [youtube.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blocking Buffer for Fluorescent Western Blotting (2X) | ABIN6953293 [antibodies-online.com]
- 18. docs.abcam.com [docs.abcam.com]
Technical Support Center: Synthesis of Brilliant Red Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Brilliant Red nanoparticles. The information is tailored for researchers, scientists, and drug development professionals. For the purposes of this guide, "this compound nanoparticles" will primarily refer to gold nanoparticles, which exhibit a this compound color at specific sizes, as well as other nanoparticles that produce a distinct red fluorescence.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound nanoparticles, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Final nanoparticle solution is not red (e.g., blue, purple, or black) | Aggregation of nanoparticles: The electrostatic repulsion between nanoparticles may be insufficient, leading to clumping.[1] This is a common issue when particles grow too large or the stabilizing agent is not effective. | • Verify reactant concentrations: Ensure the correct molar ratios of precursors and reducing agents are used. • Control reaction temperature: Maintain a stable and optimal temperature throughout the synthesis. • Ensure proper mixing: Use adequate and consistent stirring to ensure homogenous nucleation and growth. • Check the quality of reagents: Use high-purity water and fresh solutions of reagents. • Add a stabilizing agent: The use of capping agents like citrate or polymers can prevent aggregation.[2][3] |
| Broad size distribution of nanoparticles (polydispersity) | Inconsistent nucleation and growth rates: This can be caused by uneven temperature, poor mixing, or impurities in the reaction.[4] | • Implement seeded growth: Use pre-synthesized nanoparticles as seeds for more controlled growth.[4] • Optimize reagent addition: Add the reducing agent quickly and uniformly to promote simultaneous nucleation. • Purify the nanoparticles: Use techniques like centrifugation or filtration to narrow the size distribution post-synthesis. |
| Low yield of nanoparticles | Incomplete reaction: The reduction of the metal salt may be insufficient. Loss of product during purification: Nanoparticles may be discarded with the supernatant during centrifugation. | • Increase reaction time or temperature: Ensure the reaction goes to completion. • Optimize centrifugation parameters: Adjust the speed and duration of centrifugation to effectively pellet the nanoparticles without causing irreversible aggregation.[5] |
| Instability of the nanoparticle solution over time (aggregation after storage) | Inadequate surface stabilization: The capping agent may desorb over time, or the surface charge may be neutralized.[6][7] Improper storage conditions: Exposure to light, extreme temperatures, or contaminants can destabilize the nanoparticles.[5] | • Use a more robust capping agent: Consider using polymers like polyethylene glycol (PEG) for better steric stabilization.[6] • Store in appropriate conditions: Keep the nanoparticle solution in a dark, cool place (typically 4°C).[1][5] • Control the pH: Maintain the pH of the solution within the optimal range for the specific capping agent.[5] |
| Unintended nanoparticle shape (e.g., rods or irregular shapes instead of spheres) | Presence of impurities: Certain ions or molecules can act as shape-directing agents. Specific reaction conditions: The choice of reducing agent, capping agent, and temperature can influence the final shape.[4][8] | • Use high-purity reagents and solvents. • Carefully control the synthesis parameters: Refer to established protocols for the desired nanoparticle shape. The use of specific capping agents can direct the growth of nanoparticles into different morphologies.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my gold nanoparticle solution blue or purple instead of red?
A1: The color of a gold nanoparticle solution is highly dependent on the size and shape of the nanoparticles.[1][2] A red color typically indicates the presence of spherical nanoparticles with a diameter of less than 100 nm.[1] A shift in color towards blue or purple signifies that the nanoparticles have aggregated or grown larger, causing a change in their surface plasmon resonance.[1]
Q2: How can I control the size of the this compound nanoparticles during synthesis?
A2: Controlling the size of nanoparticles is a critical challenge.[2] Key parameters to control include the ratio of the metal precursor to the reducing agent, the reaction temperature, the rate of reagent addition, and the type and concentration of the capping agent.[3][9] The seed-mediated growth method is a highly effective strategy for achieving better size control.[4]
Q3: What is the role of a capping agent in nanoparticle synthesis?
A3: A capping agent, also known as a stabilizing agent, is a molecule that adsorbs to the surface of nanoparticles during and after their synthesis.[3] It serves two primary functions: to control the growth of the nanoparticles by limiting the addition of more atoms, and to prevent aggregation by providing electrostatic or steric repulsion between the particles.[2][4] Common capping agents for gold nanoparticles include citrate and tannic acid.
Q4: How can I confirm the size and shape of my synthesized nanoparticles?
A4: Several characterization techniques can be used to determine the size and shape of nanoparticles. Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, allowing for precise measurement of their dimensions and morphology.[10][11] Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic diameter of the nanoparticles in a solution.[10][11] UV-Visible Spectroscopy can provide an initial assessment, as the peak absorption wavelength is related to the nanoparticle size and shape.[10][12]
Q5: My this compound fluorescent nanoparticles have a low quantum yield. How can I improve it?
A5: The quantum yield of fluorescent nanoparticles can be influenced by several factors. For some types of nanoparticles, surface passivation is crucial to reduce non-radiative recombination pathways. This can be achieved by coating the nanoparticles with a shell of a wider bandgap material. The choice of precursors and synthesis method can also significantly impact the optical properties. For organic fluorescent nanoparticles, aggregation can sometimes lead to an increase in fluorescence, a phenomenon known as aggregation-induced emission (AIE).[13][14]
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Red Gold Nanoparticles
This protocol describes a common method for synthesizing spherical gold nanoparticles that exhibit a characteristic red color.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)
-
Trisodium citrate (Na₃C₆H₅O₇) solution (1%)
-
Deionized water
-
Erlenmeyer flask (125 mL)
-
Stirring hotplate and magnetic stir bar
-
Graduated cylinders and pipettes
Procedure:
-
Rinse all glassware thoroughly with deionized water.
-
Measure 20 mL of 1.0 mM HAuCl₄ solution into the 125 mL Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on the stirring hotplate.
-
Bring the solution to a rolling boil while stirring.
-
Quickly add 2 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.
-
Continue heating and stirring the solution. A color change from pale yellow to colorless, then to gray, purple, and finally to a deep red should be observed.[1]
-
Keep the solution boiling for an additional 10 minutes after the red color appears to ensure the reaction is complete.
-
Remove the flask from the hotplate and allow it to cool to room temperature.
-
The resulting stable colloidal solution of red gold nanoparticles can be stored in a dark bottle at 4°C.[1]
Visualization
Experimental Workflow for Gold Nanoparticle Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of red gold nanoparticles.
Troubleshooting Logic for Nanoparticle Aggregation
Caption: A diagram showing the logical steps to troubleshoot nanoparticle aggregation.
References
- 1. chymist.com [chymist.com]
- 2. What Are The Key Issues In The Synthesis Of Nanomaterials? Overcoming Size, Shape, And Purity Control Challenges - Kintek Solution [kindle-tech.com]
- 3. Advances and Challenges of Fluorescent Nanomaterials for Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. i-asem.org [i-asem.org]
- 5. nanohybrids.net [nanohybrids.net]
- 6. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Does Nanoparticle Stability Mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanocomposix.com [nanocomposix.com]
- 11. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 12. cytodiagnostics.com [cytodiagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Bright red aggregation-induced emission nanoparticles for multifunctional applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for Red Color Perception Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments on red color perception.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures, offering potential solutions to ensure data integrity.
| Issue ID | Question | Potential Cause | Suggested Solution |
| ENV-01 | High variability in color matching tasks across participants with normal color vision. | Inconsistent ambient lighting conditions can alter the perceived color of stimuli.[1][2] The correlated color temperature (CCT) and illuminance level of the room lighting can significantly impact color perception.[3] | Conduct experiments in a light-controlled room. Use a standardized light source, such as a Macbeth Easel or a Verilux True Daylight Illuminator, with a consistent CCT (e.g., 6500K, simulating daylight) and illuminance.[4] Shield the experimental setup from any external light sources.[5] |
| DISP-01 | Inconsistent results when presenting stimuli on different monitors or devices. | Uncalibrated displays will render colors inaccurately and inconsistently. The relationship between the computer's color lookup tables and the actual output of the screen can be complex and vary over time.[6] | Calibrate all displays (monitors, head-mounted displays) using a spectrophotometer or a colorimeter.[7][8][9] This process measures the display's luminance, spectral distribution, and chromaticity to ensure accurate color reproduction.[7][8] Regular recalibration is necessary to account for monitor drift.[6] |
| SUBJ-01 | Unexpectedly poor performance on red-green discrimination tasks in a subset of the "normal vision" cohort. | The screening process for color vision deficiencies may not have been sufficiently rigorous. Mild anomalous trichromats may pass simple screening tests but exhibit difficulties with subtle hue discrimination.[10] | Implement a multi-stage screening process. Start with pseudoisochromatic plates like the Ishihara test for rapid screening.[5][11] Follow up with more comprehensive tests like the Farnsworth-Munsell 100 Hue Test or an anomaloscope examination for precise classification of color vision.[5][12][13] |
| CONF-01 | Task performance (e.g., IQ tests, reaction time) is unexpectedly lower when red stimuli are used compared to other colors. | The color red is associated with danger and failure in achievement contexts, which can unconsciously evoke avoidance motivation and impair cognitive performance.[14][15][16] It can also be perceived as more hostile in certain contexts.[17] | If the experiment is not studying the psychological effects of color, avoid using red for instructional or non-stimulus elements of the interface. Consider using neutral colors like gray or colors not strongly associated with performance, such as green or blue, as controls.[14] Acknowledge the potential for this confounding variable in the experimental design and discussion of results. |
| DATA-01 | Difficulty in achieving consistent baseline readings in electroretinography (ERG) for cone function. | Improper dark or light adaptation of the subject before testing. Rod and cone responses need to be isolated by controlling the state of retinal adaptation.[18][19] | Adhere strictly to standardized ERG protocols. This includes a minimum of 20 minutes of dark adaptation for scotopic (rod-driven) ERGs and at least 10 minutes of light adaptation for photopic (cone-driven) ERGs.[20] Use a dim red light when positioning electrodes after dark adaptation to avoid bleaching the rods.[20] |
Frequently Asked Questions (FAQs)
Q1: How do I properly screen participants for inclusion in a red color perception study?
A1: A comprehensive screening protocol is crucial.
-
Initial Screening: Use a validated pseudoisochromatic plate test, such as the Ishihara plates, for rapid screening of red-green deficiencies.[10] Ensure the test is administered under proper lighting conditions (natural daylight or a standardized illuminant).[21]
-
Confirmation and Classification: For participants who fail the initial screening or for studies requiring fine color discrimination, a more detailed assessment is necessary.
-
Farnsworth-Munsell 100 Hue Test: This test quantifies color discrimination ability and can identify the axes of color confusion (protan, deutan, tritan).[12][22]
-
Anomaloscope: This is the gold standard for diagnosing the type and severity of red-green color vision defects by having the subject perform a color match of a yellow light using a mixture of red and green light.[5][13][23]
-
Q2: What are the best practices for presenting visual stimuli on a computer monitor?
A2:
-
Calibration: As detailed in DISP-01 , always use a calibrated monitor. This ensures that the colors you define in your software are the colors presented to the participant.[6]
-
Standardization: Use the same calibrated monitor and graphics card for all participants to the extent possible.[24]
-
Environment: Conduct the experiment in a room with controlled, consistent, and low ambient light to prevent reflections on the screen and changes in the participant's light adaptation state.[5]
-
Viewing Distance: Maintain a constant viewing distance for all participants, for example, by using a chin rest.[24] This ensures the stimulus subtends the same visual angle for everyone.
-
Stimulus Parameters: Carefully control for stimulus size, duration, and background color, as these factors can influence perception.[25][26]
Q3: Can the color red itself influence my results in tasks not directly related to color perception?
A3: Yes. Studies have shown that the mere perception of the color red can have psychological effects. It has been linked to impaired performance on cognitive tasks, such as IQ tests, and can evoke avoidance motivation.[14][15][27] This is a critical potential confound. If your research is not focused on these psychological aspects, you should avoid using red in contexts that are not part of the primary stimulus (e.g., for participant numbers, instructions, or user interface elements).[14]
Q4: How do genetic variations, even among those with "normal" vision, affect red color perception?
A4: Normal trichromatic vision relies on three types of cone cells, with the long-wavelength (L) cones being most sensitive to red light. The gene for the L-cone photopigment, OPN1LW, is located on the X chromosome.[28] Even in individuals with normal color vision, there can be common polymorphisms in this gene that lead to slight variations in the spectral sensitivity of their L-cones.[29] This can result in subtle but measurable differences in how individuals perceive and discriminate shades of red. These individual differences are a standard feature of color vision and should be considered when analyzing data.[29]
Q5: What animal models are commonly used for studying red color perception and related disorders?
A5: While many mammals are dichromats (lacking the L-cone and thus true red-green vision), non-human primates are often used due to their trichromatic vision, which is very similar to humans. For studying cone diseases, various mouse models are utilized. A significant challenge is that mice lack a cone-rich macula like humans.[5] However, models like the Nrl (-/-) mouse, which has a cone-dominant retina, have been developed to overcome this limitation and are valuable for studying cone degeneration and potential therapies like gene therapy.[5][9]
Experimental Protocols
Protocol 1: Screening for Red-Green Color Vision Deficiency using Ishihara Plates
Objective: To identify individuals with potential red-green color vision deficiencies.
Materials:
-
Ishihara plates (24- or 38-plate edition).[11]
-
Light source simulating natural daylight (Illuminant C) or a room with ample natural north-sky light.[4][21]
-
Data recording sheet.
Procedure:
-
Seat the participant in a room with the specified lighting conditions.[21]
-
Hold the Ishihara plates approximately 75 cm from the participant, tilted so the plate is perpendicular to their line of sight.[21]
-
Test each eye individually. The participant should cover one eye.[30]
-
Present the plates one at a time, starting with the test plate (usually Plate 1, showing the number '12'), which individuals with any type of color vision should be able to read. This confirms they understand the task.[30]
-
Proceed through the subsequent plates. Ask the participant to identify the number or trace the winding path on each plate.
-
Allow no more than three seconds for a response for each plate.[11][21]
-
Record the participant's responses for each plate.
-
Repeat the procedure for the other eye.
-
Score the results according to the test's instruction manual. Generally, reading 13 or more plates correctly out of the first 15 is considered normal color vision.[11]
Protocol 2: Quantitative Assessment of Color Discrimination using Farnsworth-Munsell 100 Hue Test
Objective: To measure an individual's ability to discriminate between different hues and to identify zones of color confusion.
Materials:
-
Farnsworth-Munsell 100 Hue Test kit (contains four trays with 85 removable color caps).[12]
-
Standardized lighting environment (Illuminant C or daylight).[22]
-
Scoring sheet.
-
Clean gloves to prevent smudging the caps.[28]
Procedure:
-
Set up the test under standardized lighting on a black background to minimize environmental color effects.[22]
-
Present the first tray to the participant. The caps should be in a random order, except for the two fixed "anchor" caps at each end of the tray.[28]
-
Instruct the participant to wear the gloves and arrange the removable caps in the tray to form a smooth, gradual progression of color from one anchor cap to the other.[12][28]
-
There is no strict time limit, but accuracy should be emphasized over speed. A typical time is about two minutes per tray.[12]
-
Once the participant has finished arranging the caps in one tray, cover it and present the next tray. Repeat until all four trays are completed.
-
To score, turn the trays over and record the number on the bottom of each cap in the order the participant placed them.
-
Calculate the error score for each cap by summing the absolute differences between the number of that cap and the numbers of the caps placed immediately adjacent to it.
-
Plot the error scores on the provided polar coordinate score sheet. The pattern of errors will indicate the axes of color confusion (e.g., protan, deutan) and the overall severity of the color discrimination deficit.[31]
Visualizations
Signaling Pathway for Red Color Perception
Caption: Simplified signaling pathway from light stimulus to the perception of red.
Experimental Workflow for a Psychophysical Study
Caption: A typical workflow for a psychophysical color perception experiment.
Logical Relationship of Troubleshooting Experimental Confounds
Caption: Logical diagram showing how controlled inputs mitigate potential confounds.
References
- 1. The Eye of the Beholder: How Lighting Affects Our Color Perception | NIST [nist.gov]
- 2. Color calibration - Wikipedia [en.wikipedia.org]
- 3. Effect of warm/cool white lights on visual perception and mood in warm/cool color environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xritephoto.com [xritephoto.com]
- 5. COLOR VISION TESTS - Procedures for Testing Color Vision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. OPG [opg.optica.org]
- 7. jov.arvojournals.org [jov.arvojournals.org]
- 8. Calibration of head mounted displays for vision research with virtual reality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. opendata.uni-halle.de [opendata.uni-halle.de]
- 11. pioneerstudent.com [pioneerstudent.com]
- 12. New Farnsworth-Munsell 100 hue test norms of normal observers for each year of age 5–22 and for age decades 30–70 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anomaloscope - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Color and psychological functioning: the effect of red on performance attainment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Limited evidence for the effect of red color on cognitive performance: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ambient Lights Influence Perception and Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Read and Interpret ERG: A Practical Guide to Electroretinography for Retinal Disease Diagnosis|Poi Sensei's Eye Dojo [poisensei.com]
- 19. retinographics.com [retinographics.com]
- 20. Full-Field Electroretinogram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. web.stanford.edu [web.stanford.edu]
- 22. cdnimages.opentip.com [cdnimages.opentip.com]
- 23. blindnesstest.com [blindnesstest.com]
- 24. #TheDress: Categorical perception of an ambiguous color image - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Effect of Stimulus Contrast and Spatial Position on Saccadic Eye Movement Parameters [mdpi.com]
- 26. youtube.com [youtube.com]
- 27. Color and psychological functioning: a review of theoretical and empirical work - PMC [pmc.ncbi.nlm.nih.gov]
- 28. uvm.edu [uvm.edu]
- 29. Individual differences and their implications for color perception - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. Farnsworth Munsell 100 Hue Test [colorlitelens.com]
Validation & Comparative
A Head-to-Head Comparison: Brilliant Red vs. Texas Red for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent dyes, selecting the optimal reagent is paramount for generating high-quality, reproducible data. This guide provides a detailed comparison of the classic red fluorescent dye, Texas Red, with a modern, high-performance alternative, "Brilliant Red," represented here by Bio-Rad's StarBright Red 670, to aid in making informed decisions for fluorescence microscopy and flow cytometry applications.
While "this compound" is a descriptive term rather than a specific chemical entity, this comparison utilizes Bio-Rad's StarBright Red 670 as a prime example of a new generation of exceptionally bright and photostable red dyes. Texas Red, a well-established sulforhodamine derivative, has been a workhorse in laboratories for decades. This guide will delve into the key performance characteristics of both dyes, supported by experimental data and protocols.
Quantitative Performance at a Glance
A direct comparison of the key photophysical and performance characteristics of StarBright Red 670 and Texas Red is crucial for experimental design. The table below summarizes the available quantitative data for these two fluorophores.
| Property | StarBright Red 670 | Texas Red |
| Excitation Maximum (nm) | ~653[1] | ~589-596[2][3] |
| Emission Maximum (nm) | ~666[1] | ~615[2][3][4] |
| Brightness | Exceptionally bright; reported to be brighter than Allophycocyanin (APC) and Alexa Fluor 647.[1] | Bright, widely used for detecting even weakly expressed antigens.[2] |
| Photostability | High; resistant to photobleaching with no loss of signal in fixation.[5][6] | Good photostability in buffer and antifade conditions.[4][7] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not publicly disclosed by the manufacturer. | ~85,000 at 596 nm[2] |
| Quantum Yield | Not publicly disclosed by the manufacturer. | ~0.93 in PBS[3] |
| Primary Applications | Flow Cytometry, Immunofluorescence | Immunofluorescence, Flow Cytometry, Histology[2][4] |
Delving into the Data: A Deeper Comparison
Spectral Properties:
StarBright Red 670 is optimally excited by a 640 nm red laser and emits in the far-red spectrum at approximately 666 nm.[1] This positions it well for multiplexing experiments with dyes excited by shorter wavelength lasers (e.g., blue, green, and yellow-green), minimizing spectral overlap. Texas Red has an excitation maximum around 595 nm and an emission maximum around 615 nm, making it suitable for excitation with a yellow-green (561 nm) or orange (594 nm) laser.[3][4]
Brightness and Photostability:
Brightness, a critical factor for resolving dim cell populations or detecting low-abundance targets, is a key differentiator. StarBright Red 670 is engineered to be exceptionally bright, with Bio-Rad reporting it to be brighter than other commonly used red dyes like APC and Alexa Fluor 647.[1] This high brightness is attributed to its proprietary fluorescent nanoparticle structure.
Texas Red is also considered a bright fluorophore and has been a reliable choice for many applications.[2] However, newer generation dyes like the StarBright series often exhibit superior brightness, allowing for better signal-to-noise ratios.
In terms of photostability, StarBright Red 670 is reported to be highly resistant to photobleaching and stable in various fixatives, including formalin and alcohol-based solutions.[5][6] This makes it well-suited for demanding applications that involve long exposure times or harsh sample processing steps. Texas Red also demonstrates good photostability, particularly when used with antifade mounting media.[4][7]
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and making valid comparisons. Below are representative protocols for antibody conjugation and immunofluorescence staining.
Antibody Conjugation
Objective: To covalently label an antibody with either StarBright Red 670 or Texas Red for use in immunofluorescence or flow cytometry.
Protocol for Texas Red-X, Succinimidyl Ester:
-
Materials:
-
Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
Texas Red-X, succinimidyl ester
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS, pH 7.4
-
-
Procedure:
-
Dissolve the Texas Red-X, succinimidyl ester in DMSO to a concentration of 10 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution.
-
Add a molar excess of the reactive dye to the antibody solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically but a starting point of 10-20 moles of dye per mole of antibody is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the first colored fraction, which contains the labeled antibody.
-
Measure the absorbance at 280 nm and 595 nm to determine the degree of labeling and protein concentration.
-
Note on StarBright Red 670 Conjugation: Bio-Rad provides pre-conjugated antibodies with StarBright Red 670. For custom conjugations, they offer labeling kits with specific protocols that should be followed according to the manufacturer's instructions.
Immunofluorescence Staining of Cultured Cells
Objective: To visualize a specific cellular target using a fluorescently labeled antibody.
-
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (if using an indirect staining method)
-
StarBright Red 670 or Texas Red conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
-
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (if applicable) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the StarBright Red 670 or Texas Red conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizing the Workflow and Principles of Fluorescence
To better understand the experimental process and the underlying principles of fluorescence, the following diagrams are provided.
References
A Comparative Guide to Collagen Staining: Picrosirius Red (as Brilliant Red) vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of collagen is crucial for studying tissue architecture, fibrosis, and the effects of novel therapeutics. While a variety of staining methods exist, this guide provides a detailed comparison of Picrosirius Red, a stain known for producing brilliant red collagen fibers, with two other widely used histological stains: Masson's Trichrome and the standard Hematoxylin and Eosin (H&E).
Performance Comparison
The choice of stain significantly impacts the specificity and quantification of collagen. Picrosirius Red (PSR) is highly specific for collagen and, when viewed under polarized light, can differentiate between different collagen types based on birefringence. Masson's Trichrome is another popular method for visualizing collagen, staining it blue, which provides excellent contrast with the red-staining cytoplasm and muscle. Hematoxylin and Eosin (H&E) is the most common stain in histology, providing a general overview of tissue morphology, but it is not specific for collagen.
A comparative study evaluating collagen quantification in wound healing research found that both Picrosirius Red and Masson's Trichrome are effective for assessing collagen density.[1][2] However, the study noted that Picrosirius Red staining tended to yield slightly lower collagen density measurements compared to Masson's Trichrome, a difference attributed to their distinct staining mechanisms.[1][2] Another study comparing collagen quantification methods in cardiac fibrosis found that Picrosirius Red, Masson's Trichrome, and Azan staining protocols produced similar results for collagen quantification.[3]
| Feature | Picrosirius Red (this compound) | Masson's Trichrome | Hematoxylin and Eosin (H&E) |
| Target | Collagen fibers | Collagen, muscle, cytoplasm, nuclei | General tissue morphology (nuclei and cytoplasm) |
| Collagen Color | This compound | Blue | Pink/Red |
| Specificity for Collagen | High | Moderate | Low |
| Differentiation of Collagen Types | Possible with polarized light | No | No |
| Quantification | Excellent, especially with polarized light | Good, but can have some non-specific staining | Not suitable for specific collagen quantification |
| Typical Application | Fibrosis assessment, collagen quantification | Connective tissue and muscle differentiation | Routine histological examination |
Experimental Protocols
Detailed methodologies for each staining technique are provided below. These protocols are for formalin-fixed, paraffin-embedded tissue sections.
Picrosirius Red Staining Protocol
This protocol is adapted from standard histological procedures.[4][5][6]
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Incubate sections in Picro-Sirius Red solution for 60 minutes at room temperature.
-
-
Washing:
-
Rinse slides in two changes of 0.5% acetic acid solution.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Masson's Trichrome Staining Protocol
This protocol is a widely used method for connective tissue staining.[7][8][9]
-
Deparaffinization and Rehydration:
-
As per Picrosirius Red protocol.
-
-
Mordanting (Optional but Recommended):
-
Mordant sections in Bouin's solution at 56-60°C for 1 hour.
-
Rinse in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
-
Differentiation and Collagen Staining:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate rapidly through graded ethanol.
-
Clear in xylene and mount.
-
Hematoxylin and Eosin (H&E) Staining Protocol
This is the most common staining protocol in histology.[10][11][12][13]
-
Deparaffinization and Rehydration:
-
As per Picrosirius Red protocol.
-
-
Hematoxylin Staining:
-
Immerse in Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (a few quick dips).
-
"Blue" the sections in Scott's tap water substitute or weak ammonia water.
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Counterstain with Eosin Y solution for 1-2 minutes.
-
Rinse in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol.
-
Clear in xylene and mount.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the staining protocols described.
Caption: General histological workflow from tissue preparation to analysis.
Caption: Comparative experimental workflows for histological staining.
References
- 1. researchhub.com [researchhub.com]
- 2. Comparative Evaluation of Masson's Trichrome and Picrosirius Red Staining for Digital Collagen Quantification Using ImageJ in Rabbit Wound Healing Research | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 5. med.emory.edu [med.emory.edu]
- 6. stainsfile.com [stainsfile.com]
- 7. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 8. stainsfile.com [stainsfile.com]
- 9. microbenotes.com [microbenotes.com]
- 10. mycetoma.edu.sd [mycetoma.edu.sd]
- 11. boneandcancer.org [boneandcancer.org]
- 12. laboratorytests.org [laboratorytests.org]
- 13. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
A Comparative Guide to the Photocatalytic Degradation of Brilliant Red and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
The photocatalytic degradation of azo dyes, a major class of pollutants in textile industry wastewater, is a critical area of research for environmental remediation. Among these, Brilliant Red has been a subject of significant study. This guide provides an objective comparison of the photocatalytic performance of this compound against other common azo dyes, supported by experimental data.
Comparative Performance of Azo Dyes in Photocatalysis
The efficiency of photocatalytic degradation of azo dyes is influenced by several factors, including the dye's molecular structure, the type of photocatalyst used, the pH of the solution, and the light source. The following tables summarize quantitative data from various studies to facilitate a comparison between this compound and other azo dyes.
Table 1: Photocatalytic Degradation of this compound
| Photocatalyst | Initial Dye Conc. (mg/L) | Catalyst Loading (g/L) | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| TiO₂ (P25) | 25 | 0.444 | 2-3 | 20 | ~90 (decolorization) | [1][2][3] |
| CaO | 50 | 0.5 | 9 | 120 | 99.2 | [4] |
| CaMgO₂ | 50 | 0.5 | 9 | 120 | 99.2 | [4] |
Table 2: Comparative Photocatalytic Degradation of Various Azo Dyes
| Azo Dye | Photocatalyst | Initial Dye Conc. (mg/L) | Catalyst Loading (g/L) | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| This compound | TiO₂ (P25) | 25 | 0.444 | 2-3 | 20 | ~90 (decolorization) | [1][2][3] |
| Reactive Black 5 | TiO₂ (P25) | 30 | 1 | 3 | 45 | ~90 | [5] |
| Reactive Red 239 | TiO₂ (P25) | 30 | 1 | 3 | 45 | ~90 | [5] |
| Methyl Orange | Cu-Ni/TiO₂ | - | - | Neutral | 90 | 100 | [6] |
| Congo Red | MgAl₂O₄ | 25 | - | 3 | 80 | 99.27 | [7] |
| Alizarin Red S | TiO₂ | - | 0.1 | 3 | 60 | 94.1 | [8] |
| Bismarck Brown R | TiO₂ | - | 0.1 | 3 | 60 | 91.4 | [8] |
| Reactive Red 120 | TiO₂ | - | - | - | - | - | [9] |
| Orange G | TiO₂ (P25) | 10 | - | 3 | 60 | >80 | [10] |
Note: Direct comparison of degradation efficiency can be challenging due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized experimental protocols for the photocatalytic degradation of azo dyes based on the cited literature.
General Protocol for Photocatalytic Degradation of Azo Dyes
-
Preparation of Dye Solution: A stock solution of the azo dye (e.g., this compound) is prepared in deionized water. The working solutions of desired concentrations are prepared by diluting the stock solution.
-
Photocatalyst Suspension: The photocatalyst (e.g., TiO₂) is added to the dye solution in a photoreactor. The suspension is typically stirred in the dark for a specific period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[11]
-
pH Adjustment: The pH of the suspension is adjusted to the desired value using dilute acid (e.g., HCl) or base (e.g., NaOH).[1][5]
-
Photoreaction: The suspension is irradiated with a light source (e.g., UV lamp or solar simulator) under continuous stirring.[3][5] Aliquots of the suspension are withdrawn at regular intervals.
-
Analysis: The withdrawn samples are centrifuged or filtered to remove the photocatalyst particles. The concentration of the dye in the supernatant is determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax).[6] The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Mineralization Analysis (Optional): The extent of mineralization (conversion of the organic dye into CO₂, H₂O, and inorganic ions) can be assessed by measuring the Total Organic Carbon (TOC) of the solution.[12]
Visualizing the Process
To better understand the mechanisms and workflows involved in photocatalysis, the following diagrams are provided.
Caption: General mechanism of azo dye photocatalytic degradation.
Caption: Standard experimental workflow for photocatalysis.
Concluding Remarks
The photocatalytic degradation of this compound has been shown to be highly effective, with efficiencies reaching up to 99.2% under optimized conditions.[4] When compared to other azo dyes, its performance is comparable to that of dyes like Reactive Black 5 and Reactive Red 239. However, the efficiency is highly dependent on the experimental setup. The provided data and protocols offer a foundation for researchers to design and evaluate photocatalytic systems for the remediation of wastewater containing this compound and other azo dyes. The choice of photocatalyst and the optimization of reaction parameters are key to achieving efficient and complete degradation of these pollutants.
References
- 1. Photocatalytic degradation of this compound dye and textile wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst [opensciencepublications.com]
- 9. researchgate.net [researchgate.net]
- 10. iwaponline.com [iwaponline.com]
- 11. eares.org [eares.org]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Brilliant Red vs. Cy5 for Advanced Cellular Analysis
In the dynamic landscape of biomedical research and drug development, the choice of fluorescent probes is a critical determinant of experimental success. For researchers engaged in high-parameter flow cytometry and other fluorescence-based assays, the selection of appropriate fluorochromes is paramount for achieving high-resolution data. This guide provides a comprehensive comparative analysis of two prominent red fluorescent dyes: Brilliant Red 700 (BB700), a polymer-based dye, and Cyanine5 (Cy5), a traditional organic cyanine dye. This objective comparison, supported by experimental data and protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific applications.
Spectroscopic and Performance Characteristics
A side-by-side comparison of the key photophysical and performance properties of BB700 and Cy5 reveals distinct advantages and disadvantages for each dye. BB700, a member of the Brilliant™ polymer dye family, is known for its exceptional brightness, which is a product of its high extinction coefficient and quantum yield. Cy5, a well-established and widely used fluorophore, offers good performance and is a cost-effective option for many standard applications.
| Property | This compound 700 (BB700) | Cyanine5 (Cy5) |
| Excitation Maximum (nm) | 690 | 650 |
| Emission Maximum (nm) | 715 | 670 |
| Quantum Yield | ~0.6 | ~0.28 |
| Extinction Coefficient (cm⁻¹M⁻¹) | High (Proprietary) | ~250,000 |
| Brightness Index | Very High | High |
| Photostability | Moderate to High | Moderate |
| Stain Index | High | Moderate |
Note: The brightness index is a relative measure and can vary depending on the specific application and instrument settings. The stain index is a common metric in flow cytometry to measure the resolution of a stained population from a negative control.
Experimental Workflow: Immunofluorescent Staining for Flow Cytometry
The following diagram illustrates a typical workflow for immunofluorescent staining of cells in suspension for analysis by flow cytometry, a common application for both this compound 700 and Cy5.
Detailed Experimental Protocol
This protocol provides a general guideline for staining peripheral blood mononuclear cells (PBMCs) with either a this compound 700 or Cy5 conjugated antibody.
Materials:
-
Isolated PBMCs in a suitable buffer (e.g., PBS with 2% FBS).
-
Fc receptor blocking solution (e.g., Human TruStain FcX™).
-
Antibody conjugated with this compound 700 or Cy5.
-
Wash buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Start with a single-cell suspension of PBMCs at a concentration of 1 x 10⁷ cells/mL.
-
Fc Receptor Blocking: Add 5 µL of Fc receptor blocking solution to 100 µL of the cell suspension. Incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific binding of antibodies to Fc receptors on cells like monocytes and B cells.
-
Antibody Staining: Add the predetermined optimal concentration of the this compound 700 or Cy5 conjugated antibody to the cell suspension. Vortex gently and incubate for 30 minutes at 4°C in the dark. The incubation in the dark is important to prevent photobleaching of the fluorophores.
-
Washing: After incubation, add 2 mL of wash buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of wash buffer.
-
Data Acquisition: Acquire the stained cells on a flow cytometer equipped with the appropriate lasers and filters for either this compound 700 (e.g., 640 nm laser for excitation and a 710/50 nm bandpass filter for emission) or Cy5 (e.g., 633 nm laser for excitation and a 660/20 nm bandpass filter for emission).
-
Data Analysis: Analyze the acquired data using appropriate flow cytometry analysis software to identify and quantify the cell population of interest.
Performance in Key Applications
Flow Cytometry:
This compound 700 is particularly well-suited for high-parameter flow cytometry experiments where brightness is essential for resolving dimly expressed markers. Its narrow emission spectrum also helps to reduce spectral overlap into adjacent channels, simplifying compensation. Cy5, while not as bright as BB700, is a reliable and cost-effective choice for routine immunophenotyping and identifying cell populations with moderate to high antigen expression.
Microscopy:
For fluorescence microscopy applications, the photostability of the fluorophore is a key consideration. While both dyes are susceptible to photobleaching, Cy5 has a long history of use in various microscopy techniques, including confocal and super-resolution microscopy. The high brightness of BB700 can be advantageous for imaging, but its photostability should be carefully evaluated for time-lapse experiments that require prolonged exposure to excitation light.
Signaling Pathway Illustration: A General Kinase Cascade
Both this compound 700 and Cy5 can be used to study signaling pathways by conjugating antibodies to specific phosphorylated proteins within a cascade. The following diagram illustrates a generic kinase signaling pathway that could be investigated using antibodies labeled with these fluorophores.
Conclusion and Recommendations
The choice between this compound 700 and Cy5 is highly dependent on the specific experimental requirements.
This compound 700 is the recommended choice for:
-
High-parameter flow cytometry experiments requiring maximal brightness to resolve rare or dimly expressed cell populations.
-
Applications where minimizing spectral overlap is critical.
Cy5 remains a solid choice for:
-
Routine flow cytometry and immunophenotyping of moderately to highly expressed markers.
-
Fluorescence microscopy, where its well-characterized properties and photostability are beneficial.
-
Cost-sensitive experiments where the exceptional brightness of BB700 is not a strict requirement.
Ultimately, for novel experimental setups, it is advisable to perform a pilot study to directly compare the performance of both fluorophores to determine the optimal reagent for achieving the desired results.
A Guide to Cross-Reactivity Testing of Brilliant Red Labeled Antibodies for Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Brilliant Red Labeled Antibodies
This compound and similar polymer-based dyes offer significant advantages in terms of brightness and photostability compared to traditional fluorochromes. However, their broad emission spectra can lead to increased spectral overlap in multicolor applications, necessitating careful panel design and compensation. The following tables summarize the key performance characteristics of a representative this compound equivalent polymer dye compared to other commonly used red fluorochromes.
Table 1: Spectral Properties and Brightness Comparison
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness |
| This compound equivalent | ~635 | ~650 | +++++ |
| APC (Allophycocyanin) | ~650 | ~660 | ++++ |
| Alexa Fluor 647 | ~650 | ~668 | +++ |
| PE-Cy5 | ~496, 565 | ~667 | ++++ |
Table 2: Photostability and Spillover/Crosstalk Comparison
| Fluorochrome | Photostability | Major Spillover into |
| This compound equivalent | High | APC-R700, PerCP-Cy5.5 |
| APC (Allophycocyanin) | Moderate | APC-R700 |
| Alexa Fluor 647 | High | APC-R700 |
| PE-Cy5 | Low | PerCP-Cy5.5 |
Note: Data for the this compound equivalent is based on performance characteristics of similar red-emitting polymer dyes.
Experimental Protocols
Accurate cross-reactivity testing is essential to validate the specificity of this compound labeled antibodies. The following are detailed protocols for assessing cross-reactivity using flow cytometry and fluorescent immunohistochemistry.
Flow Cytometry Cross-Reactivity Protocol
This protocol is designed to assess the cross-reactivity of a this compound labeled antibody against a panel of cell lines or primary cells expressing known off-target antigens.
Materials:
-
This compound labeled primary antibody
-
Unlabeled primary antibody (same clone and isotype as the labeled antibody) for control
-
Isotype control antibody labeled with this compound
-
Compensation beads
-
Single-color stained control cells/beads for each fluorochrome in the panel
-
Target cells and potential cross-reactive cell lines
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare single-cell suspensions of your target cells and potential cross-reactive cell lines.
-
Viability Staining: Stain cells with a fixable viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
-
Fc Receptor Blocking: Block Fc receptors on the cells to prevent non-specific antibody binding.
-
Antibody Staining:
-
Test Sample: Stain the target cells and each cross-reactive cell line with the this compound labeled antibody at a pre-titrated optimal concentration.
-
Unlabeled Control: Stain the target cells with the unlabeled version of the same primary antibody, followed by a secondary antibody if necessary, to confirm on-target binding.
-
Isotype Control: Stain the target cells and cross-reactive cells with the this compound labeled isotype control to assess background staining.
-
Single-Color Controls: Prepare single-stained samples for each fluorochrome in your panel using compensation beads or cells.
-
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Data Acquisition: Acquire data on a flow cytometer. Ensure that the signal from the this compound labeled antibody is on scale and that you collect a sufficient number of events for statistical analysis.
-
Compensation: Use the single-color controls to calculate and apply the compensation matrix to correct for spectral overlap.
-
Data Analysis:
-
Gate on live, single cells.
-
Compare the staining intensity of the this compound labeled antibody on the target cells versus the potential cross-reactive cell lines.
-
Significant staining on a cross-reactive cell line, above the isotype control background, indicates cross-reactivity.
-
Fluorescent Immunohistochemistry (IHC) Cross-Reactivity Protocol
This protocol is used to evaluate the cross-reactivity of a this compound labeled antibody on a panel of tissue sections.
Materials:
-
This compound labeled primary antibody
-
Unlabeled primary antibody (same clone) for control
-
This compound labeled isotype control
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections from various organs
-
Antigen retrieval buffer
-
Blocking solution (e.g., 5% normal serum from the secondary antibody host species)
-
Permeabilization buffer (if targeting intracellular antigens)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections): Immerse slides in xylene and a series of graded ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using the appropriate antigen retrieval buffer.
-
Permeabilization (if required): Incubate sections with permeabilization buffer.
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour at room temperature.
-
Antibody Incubation:
-
Test Sections: Incubate tissue sections with the this compound labeled primary antibody at its optimal dilution overnight at 4°C.
-
Positive Control: Incubate a known positive tissue section with the unlabeled primary antibody followed by a suitable secondary antibody to confirm expected staining patterns.
-
Isotype Control: Incubate a serial section with the this compound labeled isotype control.
-
-
Washing: Wash slides three times with wash buffer.
-
Counterstaining: Counterstain nuclei with DAPI.
-
Mounting: Mount coverslips using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for this compound and DAPI.
-
Analysis:
-
Compare the staining pattern and intensity of the this compound labeled antibody across the panel of tissues.
-
Specific staining should only be observed in tissues and cell types known to express the target antigen.
-
Staining in other tissues that is above the background level of the isotype control suggests cross-reactivity.
-
Visualizations
Cross-Reactivity Testing Workflow
The following diagram illustrates a typical workflow for assessing antibody cross-reactivity.
Caption: Workflow for antibody cross-reactivity testing.
T-Cell Receptor (TCR) Signaling Pathway
This compound labeled antibodies are frequently used to identify and characterize T-cell populations. Understanding the underlying signaling pathways is crucial for interpreting experimental results.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade.
A Head-to-Head Comparison of "Brilliant Red" Fluorophores for Super-Resolution Microscopy
For researchers, scientists, and drug development professionals navigating the vibrant landscape of super-resolution microscopy, the choice of fluorescent probe is paramount. This guide provides an objective comparison of the performance of leading "brilliant red" fluorescent dyes, offering a clear view of their capabilities in advanced imaging techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).
The term "this compound" does not refer to a single specific fluorophore but rather encompasses a class of high-performance red-emitting dyes prized for their brightness and photostability in demanding super-resolution applications. In this guide, we evaluate several of the most prominent commercially available dyes that fit this description: Abberior STAR RED, Alexa Fluor 647, and ATTO 647N.
Key Performance Indicators: A Quantitative Overview
The efficacy of a fluorescent dye in super-resolution microscopy hinges on several key photophysical parameters. These include a high quantum yield (the efficiency of converting absorbed light into emitted fluorescence), a large molar extinction coefficient (the ability to absorb light), and exceptional photostability (resistance to photobleaching). For single-molecule localization microscopy (SMLM) techniques like STORM, properties such as photon yield per switching event and a low on/off duty cycle are also critical.[1][2]
Below is a summary of the key quantitative data for the compared fluorophores, compiled from published research and manufacturer specifications.
| Property | Abberior STAR RED (KK114) | Alexa Fluor 647 | ATTO 647N |
| Excitation Max (nm) | ~638 | ~650 | ~646 |
| Emission Max (nm) | ~655 | ~668 | ~664 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 120,000 | 270,000 | 150,000 |
| Fluorescence Quantum Yield | 0.90 | 0.33 | 0.65 |
| Relative Photostability | High | High[1] | Very High |
| Primary Application | STED, Confocal | STORM, SIM, STED | STED, SMLM |
Performance in STED Microscopy
STED microscopy requires fluorophores that are exceptionally bright and can withstand the high laser intensities of the depletion beam without rapid photobleaching. Abberior STAR RED has been specifically developed for STED microscopy and exhibits outstanding performance in this regard.[3] Its high quantum yield and photostability allow for the acquisition of high-resolution images with excellent signal-to-noise.
Performance in STORM Microscopy
In STORM, the ability of a dye to be repeatedly switched between a fluorescent "on" state and a dark "off" state is crucial. Alexa Fluor 647 is widely regarded as the gold standard for dSTORM due to its excellent photoswitching characteristics, including a high photon output per switching event and a low duty cycle.[1][4][5] These properties allow for the precise localization of individual molecules, leading to high-quality super-resolved images. ATTO 647N is also a strong performer in SMLM techniques.
Experimental Protocols
Detailed and consistent experimental protocols are essential for the objective evaluation of fluorophore performance.
Protocol 1: Assessing Fluorophore Photostability
This protocol provides a standardized method for comparing the photostability of different fluorophores under controlled microscopy conditions.[6]
1. Sample Preparation:
- Covalently conjugate each fluorophore to a standard biological molecule, such as a secondary antibody, ensuring a similar degree of labeling (DOL) for each conjugate.
- Prepare slides with a biological sample (e.g., fixed cells) stained with the fluorophore-conjugated antibodies.
- Mount the coverslips using a standard mounting medium with an antifade reagent.
2. Microscopy and Image Acquisition:
- Use a confocal or widefield fluorescence microscope with appropriate filter sets for each fluorophore.
- Use a stable light source and maintain a constant illumination intensity across all experiments.
- Select a region of interest (ROI) and acquire a time-lapse series of images with consistent exposure times.
3. Data Analysis:
- Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series using image analysis software (e.g., ImageJ/Fiji).
- Subtract the background fluorescence intensity.
- Normalize the intensity values to the initial intensity (time = 0).
- Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve. The rate of decay indicates the photostability.
Protocol 2: Measuring Relative Fluorescence Quantum Yield
The comparative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample.[7][8][9]
1. Sample and Standard Preparation:
- Prepare a series of dilutions of the test fluorophore and a standard with a known quantum yield (e.g., quinine sulfate) in the same solvent.
- The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
2. Absorbance and Fluorescence Measurement:
- Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
- Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrument parameters.
3. Data Analysis:
- Integrate the area under the fluorescence emission spectrum for each solution.
- Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
- The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
Protocol 3: STED Microscopy Imaging with Abberior STAR RED
This protocol outlines the general steps for performing STED microscopy on immunolabeled cells.[3][10][11]
1. Sample Preparation:
- Grow adherent cells on coverslips.
- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
- Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
- Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash three times with PBS.
- Incubate with the Abberior STAR RED-conjugated secondary antibody (typically at a 1:200 dilution) for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Mount the coverslip on a microscope slide using a mounting medium suitable for STED, such as ProLong Diamond or Abberior's Mount/Solid.
2. Image Acquisition:
- Use a STED microscope equipped with an excitation laser around 635-640 nm and a depletion laser at 775 nm.
- Locate the region of interest using the confocal mode.
- Switch to STED mode and adjust the excitation and STED laser powers to achieve optimal resolution and signal-to-noise.
- Acquire images with a pixel size of 20-30 nm.
Protocol 4: STORM Imaging with Alexa Fluor 647
This protocol describes the key steps for performing dSTORM imaging on immunolabeled cells.[1][4]
1. Sample Preparation:
- Follow the same immunolabeling procedure as for STED microscopy, using an Alexa Fluor 647-conjugated secondary antibody.
- Post-fixation with 4% PFA for 10 minutes after secondary antibody incubation is recommended to stabilize the labeling.
2. STORM Imaging Buffer Preparation:
- A typical STORM imaging buffer consists of an enzymatic oxygen scavenging system (glucose oxidase and catalase) and a thiol (e.g., β-mercaptoethanol or MEA) in a buffer solution (e.g., Tris-HCl with NaCl and glucose).
- A common recipe is: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose, 500 µg/mL glucose oxidase, 40 µg/mL catalase, and 140 mM β-mercaptoethanol. The buffer should be freshly prepared before imaging.
3. Image Acquisition:
- Mount the sample in an imaging chamber and replace the PBS with the STORM imaging buffer.
- Use a microscope equipped for TIRF or epi-illumination with a high-power 642 nm laser.
- Initially, illuminate with high laser power to drive most of the fluorophores into a dark state.
- Acquire a long series of images (typically 10,000-100,000 frames) at a high frame rate (e.g., 50-100 Hz) to capture the stochastic blinking of individual fluorophores.
4. Image Reconstruction:
- Use specialized software (e.g., ThunderSTORM in ImageJ/Fiji, or commercial software) to localize the center of each fluorescence emission event in each frame with high precision.
- Reconstruct the final super-resolution image from the coordinates of all localized molecules.
References
- 1. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cam.msu.edu [cam.msu.edu]
- 3. Labeling for STED microscopy - @abberior.rocks [abberior.rocks]
- 4. mvi-inc.com [mvi-inc.com]
- 5. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. chem.uci.edu [chem.uci.edu]
- 9. agilent.com [agilent.com]
- 10. mn.uio.no [mn.uio.no]
- 11. Immunolabeling protocol for STED and confocal microscopy [abberior.rocks]
A Comparative Analysis of the Psychological Effects of Brilliant Red and Brilliant Blue
In the realm of scientific research and pharmaceutical development, the selection of colorants extends beyond mere aesthetics, delving into the nuanced psychological and physiological impacts they may exert. This guide provides a comprehensive comparison of Brilliant Red and Brilliant Blue, focusing on their psychological effects, supported by experimental data and detailed methodologies. This objective analysis is intended to aid researchers, scientists, and drug development professionals in making informed decisions regarding the use of these colorants.
Overview of this compound and Brilliant Blue
This compound, commonly known as Allura Red AC or FD&C Red No. 40, and Brilliant Blue FCF, or FD&C Blue No. 1, are synthetic dyes widely used in food, pharmaceuticals, and cosmetics.[1][2] While their primary function is to impart color, a growing body of research suggests that these molecules can have broader biological and psychological consequences.
Comparative Psychological and Physiological Effects
The psychological effects of this compound and Brilliant Blue can be broadly categorized into two areas: the perception of the color itself and the direct physiological and neurobehavioral impacts of the ingested dyes.
The color red is often associated with heightened arousal, dominance, and passion, but has also been linked to impaired performance on certain cognitive tasks.[3][4][5] Physiologically, exposure to the color red has been shown to increase heart rate and blood pressure.[6][7] In contrast, the color blue is generally perceived as calming and is associated with creativity and approach motivation.[8][9][10]
When ingested as food dyes, both this compound and Brilliant Blue have been the subject of studies concerning their potential neurobehavioral effects, particularly in children. Research has suggested a link between the consumption of synthetic food dyes, including Red 40 and Blue 1, and an increase in hyperactivity and other behavioral issues in some children.[11][12][13][14]
Quantitative Data Summary
The following table summarizes key quantitative findings from various studies on the effects of this compound and Brilliant Blue.
| Parameter | This compound (Allura Red AC / FD&C Red No. 40) | Brilliant Blue FCF (FD&C Blue No. 1) | Source |
| Cognitive Performance (Color Perception) | Impaired performance on reasoning tests (Effect Size Δ = -0.34).[3] No significant effect on anagram or knowledge tests.[3] | Enhanced performance on creative tasks (produced twice as many creative outputs as red).[10] | [3][10] |
| Cognitive Performance (Ingestion) | Associated with adverse neurobehavioral outcomes in children, including hyperactivity.[11][15] | 52% of 27 clinical trials found a statistically significant association between intake and behavioral responses like hyperactivity and inattention in children.[16] | [11][15][16] |
| Physiological Arousal (Color Perception) | Increased heart rate and blood pressure.[6][7] Associated with dominance and arousal.[8] | Less arousing and more pleasant than red.[8] | [6][7][8] |
| Neuroprotective Effects (Ingestion) | Not prominently noted in the reviewed literature. | Has shown neuroprotective effects against behavioral abnormity in MCAO rats.[17] May prevent neurotoxicity induced by β-amyloid.[18] | [17][18] |
| Gut Microbiota Impact (Ingestion) | Not specifically detailed in the provided search results. | Can cause lasting changes in gut microbiota structure and function, with a decrease in beneficial species like Bifidobacterium longum.[19][20] | [19][20] |
Experimental Protocols and Methodologies
To ensure a thorough understanding of the presented data, this section details the methodologies of key experiments cited in this guide.
Study on Cognitive Performance and Color Perception
-
Objective: To investigate the effect of the colors red and blue on cognitive task performance.
-
Methodology: Over 600 participants performed various mental tasks on computers with either a red, blue, or neutral colored screen background. The tasks were designed to measure either detail-oriented skills (e.g., proofreading, memory retrieval) or creativity (e.g., brainstorming). Performance was quantified and compared across the different color conditions. For instance, in one test, participants exposed to a red screen performed 31% better on detail-oriented tasks than those exposed to a blue screen.[9][10]
-
Data Analysis: Statistical analysis was used to compare the performance scores between the different color groups to determine if there were significant differences.
Clinical Trials on Neurobehavioral Effects of Food Dyes in Children
-
Objective: To assess the impact of synthetic food dyes on the behavior of children.
-
Methodology: A review of 27 clinical trials was conducted.[16] Most of these studies utilized a double-blind, placebo-controlled, crossover design. Children were initially placed on a diet free of artificial food colorings. They were then "challenged" with either a placebo or a known quantity of a mixture of synthetic food dyes, including Brilliant Blue. Behavioral changes, particularly hyperactivity and inattention, were assessed by parents, teachers, and clinicians using standardized rating scales.[14]
-
Data Analysis: The behavioral scores from the dye and placebo phases were compared statistically to determine the effect of the food dyes.
In Vitro Study on Gut Microbiota
-
Objective: To investigate the impact of Brilliant Blue on the composition and function of the human gut microbiota.
-
Methodology: A simplified human gut microbiota model (SIHUMIx) was cultivated in a three-stage in vitro system: stabilization, exposure to Brilliant Blue, and recovery.[19][20] Metaproteomic and metabolomic analyses were used to assess changes in the microbial composition and the production of metabolites such as short-chain fatty acids.[19][20]
-
Data Analysis: The relative abundance of different bacterial species and the concentration of various metabolites were compared across the three phases of the experiment to determine the effects of Brilliant Blue.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided.
Conclusion
The psychological and physiological effects of this compound and Brilliant Blue are multifaceted. While the perception of the color red can lead to increased arousal and may impair certain cognitive functions, blue is often associated with calmness and creativity. As ingested substances, both this compound (Allura Red) and Brilliant Blue have been linked to potential adverse neurobehavioral effects in sensitive individuals, particularly children. Furthermore, Brilliant Blue has demonstrated a capacity to alter the gut microbiome and, in some preclinical models, exert neuroprotective effects.
For researchers and drug development professionals, these findings underscore the importance of considering the broader biological and psychological impacts of color additives. The choice of a colorant should be informed not only by its chemical stability and appearance but also by its potential to influence cognitive function, behavior, and physiological processes. Further research is warranted to fully elucidate the mechanisms underlying these effects and to establish clear dose-response relationships in various populations.
References
- 1. Red - Wikipedia [en.wikipedia.org]
- 2. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 3. Limited evidence for the effect of red color on cognitive performance: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychology of the Color Red [verywellmind.com]
- 5. Color me impressed! Psychology research links colors and emotions for over a century – Psychonomic Society Featured Content [featuredcontent.psychonomic.org]
- 6. colorcured.com [colorcured.com]
- 7. The psychology of colours: Why do we look good in red? - Mar - University of Derby [derby.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Red and blue can inspire brain in different ways | CBC News [cbc.ca]
- 10. sciencedaily.com [sciencedaily.com]
- 11. cspi.org [cspi.org]
- 12. mpact of Food Colorings on Child Behavior: New Research Insights [ourmental.health]
- 13. New report shows artificial food coloring causes hyperactivity in some kids | UC Berkeley Public Health [publichealth.berkeley.edu]
- 14. Report Links Synthetic Food Dyes to Hyperactivity and other Neurobehavioral Effects in Children - OEHHA [oehha.ca.gov]
- 15. Potential impacts of synthetic food dyes on activity and attention in children: a review of the human and animal evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of the Association of Blue Food Coloring With Attention Deficit Hyperactivity Disorder Symptoms in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective Effects of an Edible Pigment Brilliant Blue FCF against Behavioral Abnormity in MCAO Rats [mdpi.com]
- 19. Food colorant brilliant blue causes persistent functional and structural changes in an in vitro simplified microbiota model system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Food colorant brilliant blue causes persistent functional and structural changes in an in vitro simplified microbiota model system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brilliant Red Fluorescent Dyes for Advanced Research Applications
In the fields of cellular imaging, molecular biology, and drug development, the selection of an appropriate fluorescent probe is paramount for generating high-quality, reproducible data. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for determining a dye's brightness and suitability for demanding applications. This guide provides a detailed comparison of the quantum yield of a representative brilliant red fluorescent dye, Rhodamine 101, with other commonly used red-emitting fluorophores.
Quantitative Comparison of Fluorescence Quantum Yields
The following table summarizes the fluorescence quantum yields of Rhodamine 101 and several alternative red fluorescent dyes. A higher quantum yield indicates a brighter fluorophore, which can lead to improved signal-to-noise ratios and reduced phototoxicity in imaging experiments.
| Fluorescent Dye | Quantum Yield (Φ) | Solvent/Conditions |
| Rhodamine 101 | ~1.0[1], 0.913[2] | Ethanol[1][2] |
| Texas Red® | 0.93[3], 0.605 (Sulforhodamine 101 in PBS)[4] | Not specified[3] / PBS[4] |
| Cresyl Violet | 0.54[5], 0.578[2] | Ethanol[2][5] |
| Alexa Fluor™ 647 | 0.33 | PBS |
| Rhodamine B | 0.31 (in water)[6], 0.70 (in ethanol)[7] | Water[6] / Ethanol[7] |
| Rhodamine 6G | 0.95[8] | Ethanol[8] |
Note: Quantum yields can be highly dependent on the solvent, pH, temperature, and conjugation state of the dye.[9][10] Diketopyrrolopyrrole (DPP) based dyes are also known for their characteristically high fluorescence quantum yields and photostability, making them excellent choices for this compound fluorescent probes.[11][12]
Experimental Protocol: Relative Quantum Yield Determination
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a test sample (unknown) relative to a standard of a known quantum yield.
Principle
If a standard and a test sample have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.
Materials and Equipment
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent of spectroscopic grade (e.g., ethanol, PBS)
-
Quantum yield standard (e.g., Rhodamine 101 in ethanol, Φ = ~1.0)
-
Test fluorescent dye
Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of the standard and the test dye in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test dye. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the test dye at the chosen excitation wavelength.
-
The excitation wavelength should be identical for both the standard and the test sample.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test dye.
-
Ensure that the excitation wavelength is the same as that used for the absorbance measurements.
-
The emission spectra should be corrected for the instrument's spectral response.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each dilution of the standard and the test dye.
-
For both the standard and the test dye, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_st) and the test sample (Grad_x).
-
-
Quantum Yield Calculation: Calculate the quantum yield of the test sample (Φ_x) using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizations
Jablonski Diagram
The following diagram illustrates the electronic transitions involved in fluorescence, providing a conceptual basis for understanding quantum yield.
Caption: Jablonski diagram illustrating molecular electronic transitions.
Experimental Workflow
The diagram below outlines the key steps in the comparative method for determining fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
References
- 1. Starna Quantum Yield Reference [starna.com]
- 2. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. researchgate.net [researchgate.net]
- 5. omlc.org [omlc.org]
- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 7. omlc.org [omlc.org]
- 8. omlc.org [omlc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. chem.korea.ac.kr [chem.korea.ac.kr]
- 12. Diketopyrrolopyrrole: this compound pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Red Fluorophore Antibody Conjugation Kits
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for antibody conjugation is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of several popular commercially available red fluorophore antibody conjugation kits. While the term "Brilliant Red" is a common descriptor, this guide will focus on specific, widely-used red fluorophores: Alexa Fluor® 647, Cy®5, DyLight® 650, and Texas Red®. We will delve into their performance metrics, ease of use, and provide supporting experimental protocols to aid in selecting the optimal kit for your research needs.
Performance Comparison of Red Fluorophore Conjugation Kits
The choice of a conjugation kit often depends on a balance of factors including the speed and simplicity of the protocol, the required amount of antibody, and the photophysical properties of the resulting conjugate. The following tables summarize key quantitative data for popular red fluorophore conjugation kits.
| Feature | Abcam Lightning-Link® (Alexa Fluor® 647, Cy®5, DyLight® 650, Texas Red®) | AAT Bioquest ReadiLink™ (AF647 equivalent) | Thermo Fisher DyLight™ Antibody Labeling Kits |
| Hands-on Time | ~30 seconds[1][2][3][4] | ~10-15 minutes | ~15-20 minutes |
| Total Conjugation Time | < 20 minutes[1][2][3][4] | ~1 hour[5] | ~1 hour[6] |
| Purification Required | No[1][2][3][4] | Yes (Spin Column)[5][7] | Yes (Spin Column)[6] |
| Antibody Recovery | 100%[1][2] | Variable, depends on purification | High, with optimized procedure[8] |
| Minimum Antibody Amount | 5-10 µg[3][9][10] | Can be adapted for various amounts | Recommended 1 mg (for 3 reactions)[6] |
| Chemistry | Amine-reactive (e.g., Lysines)[3][9][10] | Amine-reactive (NHS Ester)[5] | Amine-reactive (NHS Ester)[6] |
Photophysical Properties of Red Fluorophores
The performance of a fluorescent conjugate is determined by the intrinsic properties of the fluorophore. Brighter and more photostable dyes provide a better signal-to-noise ratio and are more suitable for demanding applications like super-resolution microscopy.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness | Photostability |
| Alexa Fluor® 647 | ~650 | ~668 | ~270,000 | 0.33 | Very High | Higher than Cy5[11] |
| Cy®5 | ~649 | ~670 | ~250,000 | 0.27 | High | Lower than Alexa Fluor® 647[11] |
| DyLight® 650 | ~652 | ~672 | ~250,000[12] | High | High | High |
| Texas Red® | ~595 | ~615 | ~85,000 | High | Moderate | Good[13] |
Note: Molar extinction coefficient and quantum yield can vary depending on the conjugation and local environment. The values presented here are approximate and for comparative purposes.
A head-to-head comparison between Alexa Fluor® 647 and Cy®5 has shown that Alexa Fluor® 647 conjugates are significantly more fluorescent than Cy®5 conjugates, especially at higher degrees of labeling.[11][14] This is attributed to the reduced tendency of Alexa Fluor® 647 to self-quench upon conjugation.[11] Furthermore, Alexa Fluor® dyes are reported to be more resistant to photobleaching than their Cy dye counterparts.[11]
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducible results. Below are representative diagrams and protocols for common antibody conjugation methods.
General Workflow for Amine-Reactive Labeling
This workflow illustrates the fundamental steps involved in conjugating an antibody with an amine-reactive fluorescent dye, such as an NHS ester.
Caption: General workflow for antibody conjugation with an amine-reactive dye.
Abcam Lightning-Link® Rapid Conjugation Workflow
The Lightning-Link® technology offers a simplified, one-step labeling process without the need for purification.
Caption: Simplified workflow for Abcam's Lightning-Link® rapid conjugation kits.
Detailed Experimental Protocols
Protocol 1: Traditional Amine-Reactive Labeling (e.g., AAT Bioquest, Thermo Fisher)
This protocol is a general guide for labeling antibodies using kits that employ NHS-ester chemistry and require a purification step.
Materials:
-
Antibody to be labeled (0.5-2 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)
-
Amine-reactive dye (e.g., Alexa Fluor® 647 NHS Ester)
-
Reaction buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5-9.0)
-
Anhydrous DMSO
-
Purification column (e.g., Sephadex G-25 spin column)
-
Collection tubes
Procedure:
-
Antibody Preparation: Ensure the antibody is in an appropriate buffer. Buffers containing primary amines (e.g., Tris) will interfere with the conjugation reaction.[7] The antibody concentration should ideally be at least 1 mg/mL.
-
pH Adjustment: Add the reaction buffer to the antibody solution to adjust the pH to 8.5 ± 0.5.[5]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.[15]
-
Conjugation Reaction: Add the dissolved dye to the antibody solution. The optimal dye-to-protein molar ratio should be determined experimentally, but a starting point of 10:1 is often recommended.[15] Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove the unconjugated dye using a desalting column according to the manufacturer's instructions.[5][7] Collect the fractions containing the labeled antibody.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye. Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.
Protocol 2: Abcam Lightning-Link® Fast Conjugation
This protocol is specific to the Abcam Lightning-Link® Fast conjugation kits and highlights its simplicity.[3][9][10]
Materials:
-
Lightning-Link® conjugation kit (containing lyophilized dye mix, modifier reagent, and quencher reagent)
-
Antibody to be labeled (in a compatible buffer, pH 6.5-8.5)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 0.5-1 mg/mL.
-
Modifier Addition: Add 1 µL of the modifier reagent to every 10 µL of the antibody solution and mix gently.[3][9][10]
-
Conjugation: Pipette the antibody-modifier mixture directly onto the lyophilized Lightning-Link® mix. Resuspend gently by pipetting up and down.[3][9][10]
-
Incubation: Incubate the vial at room temperature (20-25°C) for 15 minutes in the dark.[3][9][10]
-
Quenching: Add 1 µL of the quencher reagent for every 10 µL of antibody used and mix gently.[3][9][10]
-
Ready to Use: The conjugated antibody is ready to use after 5 minutes. No purification is necessary.[3][9][10]
Conclusion
The choice of a red fluorophore antibody conjugation kit should be guided by the specific requirements of the experiment. For applications demanding the highest brightness and photostability, kits utilizing dyes like Alexa Fluor® 647 are an excellent choice.[11] For researchers prioritizing speed, simplicity, and high antibody recovery, kits like Abcam's Lightning-Link® offer a compelling solution with their rapid, one-step protocol that eliminates the need for purification.[1][2][3][4] Traditional kits from AAT Bioquest and Thermo Fisher provide a more hands-on approach that allows for greater control over the reaction parameters but require a purification step.[5][6] By carefully considering the trade-offs between performance, convenience, and cost, researchers can select the most appropriate red fluorophore conjugation kit to generate high-quality, reliable reagents for their studies.
References
- 1. Texas Red® Conjugation kit | Easy Texas Red® Labelling (ab195225) | Lightning-Link® | Abcam [abcam.com]
- 2. DyLight® 650 Conjugation kit | Easy DyLight® 650 Labelling (ab201803) | Lightning-Link® | Abcam [abcam.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Lightning-Link (R) Rapid Texas Red Antibody Labeling Kit (315-0030): Novus Biologicals [novusbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. assaygenie.com [assaygenie.com]
- 8. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. labinsights.nl [labinsights.nl]
- 14. researchgate.net [researchgate.net]
- 15. drmr.com [drmr.com]
Assessing the Purity of Brilliant Red and Its Alternatives: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of coloring agents is paramount for the accuracy and reproducibility of experimental results, as well as for meeting regulatory standards in product formulation. This guide provides a comparative analysis of the purity assessment of Brilliant Red, specifically D&C Red No. 9, and two common alternatives, Allura Red AC and Carmine.
Introduction to this compound (D&C Red No. 9)
This compound, also known by names such as D&C Red No. 9, Lake Red C, or Pigment Red 53:1, is a synthetic azo dye.[1][2] It is the barium salt of 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-benzenesulfonic acid.[3] This colorant is utilized in the formulation of drugs and cosmetics.[3] For such applications, regulatory bodies mandate a minimum purity of 87%, while reference standards require a purity of at least 96.5%.[4]
Comparative Purity Analysis
The purity of this compound and its alternatives can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for azo dyes like this compound and Allura Red AC due to its high resolution and sensitivity. For natural colorants like Carmine, techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and spectrophotometry are also employed for accurate quantification.
| Compound | Common Name | Typical Purity | Key Impurities | Recommended Analytical Technique |
| This compound | D&C Red No. 9, Lake Red C | ≥ 87% (cosmetic/drug grade)[4], ≥ 98.0% (analytical standard)[5] | Unreacted starting materials, subsidiary colors | High-Performance Liquid Chromatography (HPLC) |
| Allura Red AC | FD&C Red No. 40 | High purity grades available[6] | Subsidiary dyes, unreacted intermediates[7] | High-Performance Liquid Chromatography (HPLC) |
| Carmine | Cochineal Extract | Varies widely (25.3-92.9% for carminic acid)[8] | Carminic acid, aminocarminic acid[4][9] | Quantitative NMR (qNMR), Spectrophotometry, HPLC |
Experimental Protocols
Below are detailed methodologies for the purity assessment of this compound and its alternatives.
Purity Assessment of this compound (D&C Red No. 9) by HPLC
This protocol is a representative method for the analysis of azo dyes, based on established procedures for similar compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Photodiode Array (PDA) Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Ammonium acetate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound (D&C Red No. 9) analytical standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.02 M ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., methanol/water mixture) to a known concentration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, monitor at the maximum absorbance wavelength of this compound (approximately 510 nm).
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time to ensure separation of the main component from any impurities.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the main component in the sample to the total area of all peaks (area percent method) or by using the standard for external calibration.
-
HPLC workflow for this compound purity analysis.
Purity Assessment of Allura Red AC by HPLC
This method provides a specific protocol for the analysis of Allura Red AC.[10][11]
Instrumentation:
-
HPLC system
-
UV-Vis or PDA Detector
-
L-column ODS (4.6 mm x 250 mm) or BIST A Cation-Exchange Column (4.6 x 150 mm, 5 µm)[10][11]
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate or N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) phosphate buffer[10][11]
-
Allura Red AC analytical standard
Procedure:
-
Mobile Phase Preparation:
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable solvent (e.g., water or mobile phase).
-
-
Chromatographic Conditions:
-
Analysis:
-
Quantify impurities and the main component by comparing peak areas against a calibration curve generated from the analytical standard.
-
Alternative HPLC workflows for Allura Red AC analysis.
Purity Assessment of Carmine by Quantitative NMR (qNMR)
This method provides an absolute quantification of carminic acid, the main component of carmine, without the need for a specific reference standard of the analyte.[8]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
Internal Standard (IS) with a known purity and concentration (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - DSS-d₆)
-
Carmine sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the Carmine sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the well-resolved signal of an aromatic proton of carminic acid and a signal from the internal standard (e.g., the nine protons of the three methyl groups of DSS-d₆).[8]
-
-
Purity Calculation:
-
The purity of carminic acid in the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
qNMR workflow for Carmine purity determination.
References
- 1. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products [frontiersin.org]
- 2. lcms.cz [lcms.cz]
- 3. D&C Red No. 9 (CI Pigment Red 53:1) (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 颜料红 53 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A method for determining identity and relative purity of carmine, carminic acid and aminocarminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Allura Red (FD&C Red 40, E129) on a BIST A Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Brilliant Red
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Brilliant Red, ensuring the safety of laboratory personnel and the protection of our environment. As the specific composition of "this compound" can vary between suppliers, it is crucial to always consult the Safety Data Sheet (SDS) provided with your specific product for detailed handling and disposal instructions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound, an azo dye, requires caution due to potential health risks, including skin and eye irritation. Some azo dyes are also considered potential carcinogens and environmental pollutants.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact and potential sensitization. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | Minimizes inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines a general procedure for the safe disposal of this compound waste. Local regulations and the specific SDS for your product supersede this guidance.
Step 1: Waste Segregation
-
Immediately upon generation, segregate all waste contaminated with this compound.
-
Use designated, clearly labeled, and leak-proof containers.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Aqueous Waste Management
-
Never dispose of this compound solutions down the drain unless expressly permitted by your local environmental health and safety (EHS) office and regulations.[2] Azo dyes can be persistent in the environment and harmful to aquatic life.
-
For small quantities of dilute aqueous solutions, consult your institution's EHS for guidance on potential neutralization procedures. For some fiber-reactive dyes, adjusting the pH to neutral may be required before collection.[3] A basic dye bath can be neutralized with a weak acid (e.g., citric acid), and an acidic dye bath with a weak base (e.g., baking soda).[3] Always perform neutralization in a fume hood with appropriate PPE.
Step 3: Solid Waste Management
-
Collect solid waste contaminated with this compound, such as gloves, paper towels, and contaminated gels, in a designated, sealed waste container.[2]
-
For larger quantities of powdered dye, handle with care to avoid creating dust. It is advisable to handle the powder in a fume hood.
Step 4: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the name of the chemical ("this compound"), the concentration, and the date.
-
Store the sealed waste containers in a designated, secondary containment area away from incompatible materials.
Step 5: Arranging for Disposal
-
Contact your institution's EHS or hazardous waste management provider to schedule a pickup for the this compound waste.
-
Do not attempt to dispose of the waste through regular trash or other non-hazardous waste streams.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
